c-ABL-IN-1
Description
Properties
Molecular Formula |
C17H16Cl2FN3OS |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
cis-(1S,2S)-2-fluoro-N-[6-(4-methyl-3-pyridinyl)-1,3-benzothiazol-2-yl]cyclopropane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H14FN3OS.2ClH/c1-9-4-5-19-8-12(9)10-2-3-14-15(6-10)23-17(20-14)21-16(22)11-7-13(11)18;;/h2-6,8,11,13H,7H2,1H3,(H,20,21,22);2*1H/t11-,13+;;/m1../s1 |
InChI Key |
CKKZDNADJKPOGH-FZIZHOOBSA-N |
Isomeric SMILES |
CC1=C(C=NC=C1)C2=CC3=C(C=C2)N=C(S3)NC(=O)[C@@H]4C[C@@H]4F.Cl.Cl |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CC4F.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
c-ABL-IN-1 mechanism of action in neurons
An In-depth Technical Guide on the Mechanism of Action of c-Abl Inhibitors in Neurons
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "c-ABL-IN-1" is not widely documented in the peer-reviewed scientific literature. This guide, therefore, focuses on the general mechanism of action of c-Abl tyrosine kinase inhibitors in neurons, based on extensive research on representative molecules in this class.
Executive Summary
The Abelson tyrosine kinase (c-Abl) is a critical signaling molecule in neurons, contributing to cellular development and plasticity.[1] However, its aberrant and sustained activation is a key pathological feature in several neurodegenerative diseases, including Parkinson's Disease (PD) and Alzheimer's Disease (AD).[2][3] Pathological stimuli such as oxidative stress, DNA damage, and the accumulation of protein aggregates like amyloid-beta (Aβ) and α-synuclein trigger c-Abl activation.[2][4] This leads to a cascade of neurotoxic events, including the phosphorylation of key pathological proteins, promotion of neuronal apoptosis, and synaptic dysfunction. c-Abl inhibitors, by blocking the kinase activity of c-Abl, represent a promising therapeutic strategy to halt or slow the progression of these devastating diseases. This document provides a detailed overview of the core mechanisms through which these inhibitors exert their neuroprotective effects.
The Role of c-Abl in Neuronal Pathophysiology
In healthy adult neurons, c-Abl activity is tightly regulated.[5] In neurodegenerative conditions, a variety of stressors lead to its hyperactivation, positioning c-Abl as a central node in neurotoxic signaling pathways.
-
In Parkinson's Disease: Activated c-Abl directly phosphorylates α-synuclein at tyrosine 39 (Y39).[1][6][7] This post-translational modification promotes the formation of toxic α-synuclein aggregates (Lewy bodies) and impairs their clearance through the autophagy system.[4][5]
-
In Alzheimer's Disease: c-Abl contributes to the two hallmark pathologies of AD. It is activated by Aβ oligomers and, in turn, promotes tau hyperphosphorylation.[2][8] This occurs through two main routes: direct tyrosine phosphorylation of tau (at sites like Y394) and activation of Cyclin-dependent kinase 5 (Cdk5), a primary tau kinase.[8][9] c-Abl activation is also linked to Aβ-induced synaptic failure and neuronal death.[10][11]
-
Oxidative Stress and Apoptosis: c-Abl is a key mediator of oxidative stress-induced neuronal death. It activates pro-apoptotic pathways, including the MST1/FOXO3 signaling cascade, leading to programmed cell death.[12]
Core Mechanism of Action of c-Abl Inhibitors
c-Abl inhibitors are typically small molecules designed to compete with ATP for binding to the kinase domain of c-Abl. By occupying this site, they prevent the transfer of a phosphate group to downstream substrates, effectively neutralizing the kinase's pathological activity.
Interruption of Pathological Protein Phosphorylation
The primary neuroprotective mechanism of c-Abl inhibitors is the prevention of substrate phosphorylation.
-
Reduced α-Synuclein Aggregation: By inhibiting c-Abl, these compounds block the phosphorylation of α-synuclein at Y39. This reduces its propensity to aggregate and facilitates its clearance, thereby mitigating Lewy body pathology in models of PD.[5]
-
Attenuation of Tau Pathology: c-Abl inhibitors decrease the hyperphosphorylation of tau by blocking both direct tyrosine phosphorylation and the c-Abl-Cdk5 signaling axis.[8] This is expected to reduce the formation of neurofibrillary tangles and preserve microtubule stability.
Neuroprotection Against Aβ and Oxidative Stress
Inhibiting c-Abl confers neuronal resilience against key pathological insults.
-
Amelioration of Aβ Toxicity: c-Abl inhibitors protect neurons from Aβ-induced synaptic loss and apoptosis.[10][11] Some studies suggest they may also reduce the overall Aβ burden by modulating the processing of the amyloid precursor protein (APP).[9][11][13]
-
Suppression of Apoptotic Signaling: By blocking the c-Abl-MST1 pathway and other pro-death signals, these inhibitors protect neurons from oxidative stress-induced apoptosis.[12]
Quantitative Data on Representative c-Abl Inhibitors
The following table presents key data for well-studied c-Abl inhibitors in neurodegenerative disease models. This comparative data is essential for understanding the therapeutic potential and challenges (e.g., blood-brain barrier penetration) of different compounds.
| Inhibitor | Key Kinase Targets | IC50 (c-Abl) | Studied In | Key Efficacy Findings in Neuronal Models | Known Limitations |
| Imatinib | c-Abl, BCR-Abl, c-Kit, PDGFR | ~25–100 nM | AD, PD | Reduces tau phosphorylation, Aβ accumulation, and α-synuclein toxicity.[8][11] | Poor blood-brain barrier permeability.[11] |
| Nilotinib | c-Abl, BCR-Abl, c-Kit, PDGFR | ~20–30 nM | PD, AD | Promotes autophagic clearance of α-synuclein; reduces Aβ and p-tau in clinical trials.[5][11] | Moderate CNS penetration.[11] |
| Dasatinib | c-Abl, BCR-Abl, Src Family | ~0.5–3 nM | AD | Potent inhibitor; neuroprotective effects are under investigation. | Broad target profile may lead to off-target effects.[14] |
| Bosutinib | c-Abl, BCR-Abl, Src Family | ~1.2 nM | Preclinical | Potent c-Abl and Src family kinase inhibitor.[15] | CNS efficacy is less characterized. |
Key Experimental Protocols
Verifying the mechanism of action of a novel c-Abl inhibitor requires a multi-tiered experimental approach, progressing from molecular assays to complex in vivo models.
In Vitro Kinase Inhibition Assay
-
Purpose: To quantify the direct potency of an inhibitor against the c-Abl enzyme.
-
Methodology: Recombinant c-Abl kinase is incubated with a peptide substrate, ATP (often radiolabeled), and varying concentrations of the test inhibitor. The amount of phosphorylated substrate is measured to determine the inhibitor concentration that produces 50% inhibition (IC50).
Cell-Based Target Engagement and Efficacy
-
Purpose: To confirm that the inhibitor can access and block c-Abl in a cellular environment and protect against neurotoxicity.
-
Methodology:
-
Cell Line/Primary Culture: Use primary neurons or neuronal cell lines (e.g., SH-SY5Y).
-
Induce Pathology: Treat cells with a toxic stimulus (e.g., Aβ oligomers, α-synuclein pre-formed fibrils, H₂O₂).
-
Inhibitor Treatment: Co-treat with the c-Abl inhibitor.
-
Analysis:
-
Western Blot: Probe for phosphorylated forms of c-Abl substrates (e.g., p-CrkL, p-α-synuclein Y39, p-tau) to confirm target engagement.
-
Viability Assays: Use MTT or LDH assays to measure neuroprotection.
-
Apoptosis Assays: Employ TUNEL staining or measure cleaved caspase-3 levels.
-
-
In Vivo Proof-of-Concept in Animal Models
-
Purpose: To evaluate the therapeutic efficacy of the inhibitor in a disease-relevant animal model.
-
Methodology:
-
Model Selection: Utilize transgenic mouse models of neurodegeneration (e.g., APP/PS1 for AD, A53T α-synuclein for PD).
-
Drug Administration: Administer the inhibitor over a chronic period (e.g., via oral gavage or intraperitoneal injection).
-
Behavioral Assessment: Conduct tests to measure cognitive (e.g., Morris water maze) or motor (e.g., rotarod) outcomes.
-
Histopathological Analysis: After the treatment period, analyze brain tissue for changes in pathology (e.g., Aβ plaque load, α-synuclein aggregates, neuronal loss) and target engagement (e.g., reduced phospho-protein levels).
-
Visualized Signaling Pathways and Workflows
c-Abl Signaling in Neurodegeneration
Caption: Core c-Abl signaling pathways in neurodegeneration and the point of therapeutic intervention.
Drug Discovery and Validation Workflow
Caption: A streamlined workflow for the preclinical development of a c-Abl inhibitor for neurodegeneration.
References
- 1. c-Abl phosphorylates α-synuclein and regulates its degradation: implication for α-synuclein clearance and contribution to the pathogenesis of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Abl in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Abl in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-synuclein aggregates induce c-Abl activation and dopaminergic neuronal loss by a feed-forward redox stress mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 6. JCI - Activation of tyrosine kinase c-Abl contributes to α-synuclein–induced neurodegeneration [jci.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. c-Abl tyrosine kinase modulates ta ... | Article | H1 Connect [archive.connect.h1.co]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | c-Abl Deficiency Provides Synaptic Resiliency Against Aβ-Oligomers [frontiersin.org]
- 11. Frontiers | c-Abl tyrosine kinase down-regulation as target for memory improvement in Alzheimer’s disease [frontiersin.org]
- 12. The c-Abl-MST1 Signaling Pathway Mediates Oxidative Stress-Induced Neuronal Cell Death | Journal of Neuroscience [jneurosci.org]
- 13. researchgate.net [researchgate.net]
- 14. Charting the molecular network of the drug target Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of c-ABL-IN-1: A Novel, Selective c-ABL Inhibitor for Neuroprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Abelson murine leukemia viral oncogene homolog 1 (c-ABL) is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of c-ABL activity has been implicated in the pathogenesis of several diseases, most notably chronic myeloid leukemia (CML) and, more recently, neurodegenerative disorders such as Parkinson's disease. This has spurred the development of c-ABL inhibitors as potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery and synthesis of c-ABL-IN-1 (also referred to as Compound 5 in its discovery publication), a novel and selective c-ABL inhibitor with demonstrated neuroprotective effects.[1][2] We will delve into the synthetic pathway, quantitative pharmacological data, and detailed experimental protocols, offering a valuable resource for researchers in the fields of medicinal chemistry and neuropharmacology.
Introduction to c-ABL and Its Role in Disease
c-ABL is a ubiquitously expressed tyrosine kinase that localizes to both the cytoplasm and the nucleus.[3] Its activity is tightly regulated under normal physiological conditions. In the cytoplasm, c-ABL is involved in signaling pathways that control cytoskeletal dynamics, cell adhesion, and migration. In the nucleus, it participates in the DNA damage response and apoptosis.[3]
The most well-characterized role of aberrant c-ABL activity is in CML, where a chromosomal translocation results in the formation of the BCR-ABL fusion protein. This oncoprotein exhibits constitutively active kinase activity, driving uncontrolled cell proliferation. This understanding led to the development of highly successful tyrosine kinase inhibitors (TKIs) like imatinib. More recent research has uncovered a significant role for c-ABL in the pathophysiology of neurodegenerative diseases.[2] In Parkinson's disease, for instance, c-ABL activation has been linked to α-synuclein aggregation and neuronal cell death.[2] This has opened a new therapeutic avenue for c-ABL inhibitors beyond oncology.
Discovery of this compound (Compound 5)
This compound, identified as "Compound 5" in its seminal publication by Kwon et al. (2021), was discovered through a focused drug discovery effort aimed at identifying novel, selective, and blood-brain barrier penetrant c-ABL inhibitors for the treatment of Parkinson's disease.[2] The development of this inhibitor was driven by the need for compounds with improved efficacy and neuroprotective properties compared to existing c-ABL inhibitors.
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process. The detailed synthetic route is outlined below, based on the procedures described in the discovery publication.
Caption: Synthetic pathway of this compound.
Quantitative Pharmacological Data
The inhibitory activity of this compound was evaluated through various in vitro assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| GI50 | 39.96 μM | SH-SY5Y cells (48 hrs incubation, MTS assay) | [1] |
| c-Abl Kinase Inhibition | Potent (specific IC50 not publicly detailed) | In vitro kinase assay | [2] |
Experimental Protocols
General Synthetic Chemistry Procedures
All reagents and solvents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography was performed using silica gel (230-400 mesh). Nuclear magnetic resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard. Mass spectra were obtained using a high-resolution mass spectrometer.
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound.
Cell Line: Human neuroblastoma SH-SY5Y cells.
Protocol:
-
SH-SY5Y cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
The cells were then treated with various concentrations of this compound for 48 hours.
-
After the incubation period, 20 μL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution was added to each well.
-
The plates were incubated for an additional 1-4 hours at 37°C.
-
The absorbance at 490 nm was measured using a microplate reader.
-
The GI50 value was calculated from the dose-response curve.[1]
In Vitro c-Abl Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on c-Abl kinase activity.
Protocol: (Note: The specific proprietary assay details from the discovery publication are not fully public. A general representative protocol is provided below.)
-
Recombinant human c-Abl kinase was used.
-
A synthetic peptide substrate for c-Abl was prepared.
-
The kinase reaction was initiated by adding ATP to a reaction mixture containing the c-Abl enzyme, the peptide substrate, and varying concentrations of this compound in a suitable buffer.
-
The reaction was allowed to proceed for a specified time at 30°C.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified. This is often done using methods such as radioactive labeling (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of c-ABL in cellular signaling and a general workflow for inhibitor screening.
Caption: Simplified c-ABL signaling pathways.
Caption: General workflow for c-ABL inhibitor discovery.
Conclusion
This compound represents a significant advancement in the development of selective c-ABL inhibitors with therapeutic potential in neurodegenerative diseases. Its discovery and characterization provide a strong foundation for further preclinical and clinical investigation. The synthetic pathway and experimental protocols detailed in this guide offer a practical resource for researchers aiming to explore the therapeutic utility of c-ABL inhibition and to develop next-generation inhibitors with improved pharmacological profiles. The continued exploration of compounds like this compound holds promise for addressing the unmet medical needs of patients with Parkinson's disease and other α-synucleinopathies.
References
In-Depth Technical Guide: Targeting the c-Abl Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between small molecule inhibitors and the c-Abl tyrosine kinase, a critical regulator of numerous cellular processes. Dysregulation of c-Abl activity is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML), making it a prime target for therapeutic intervention. This document details the quantitative analysis of inhibitor potency, outlines key experimental protocols for inhibitor characterization, and visualizes the intricate signaling pathways governed by c-Abl.
Quantitative Analysis of c-Abl Inhibitors
The potency and selectivity of c-Abl inhibitors are paramount for their therapeutic efficacy. The following table summarizes key quantitative data for representative c-Abl inhibitors, providing a comparative view of their activity against c-Abl and other kinases.
| Inhibitor | Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Cell-Based Assay | Cell Line | IC50 (nM) |
| Imatinib | c-Abl | Kinase Assay | 800 | 50 | [3H]thymidine incorporation | R10(+) | 50 |
| PD173955 | Bcr-Abl | Kinase Assay | 1-2 | - | [3H]thymidine incorporation | R10(-) | 2.5 |
| PD173955 | c-Kit | Kinase Assay | 25-50 | - | Kit ligand-dependent proliferation | M07e | 40 |
| Si162 | c-Abl | Kinase Assay | - | 444 | - | - | - |
| Si162 | c-Src | Kinase Assay | - | 42 | - | - | - |
Core Experimental Protocols
The characterization of c-Abl inhibitors relies on a suite of robust biochemical and cell-based assays. Detailed methodologies for these key experiments are provided below.
In Vitro Kinase Activity Assay (Radiometric)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the c-Abl kinase.
Materials:
-
Recombinant human c-Abl kinase (e.g., GST-Abl1 fusion protein)
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Substrate peptide (e.g., EAIYAAPFAKKK)
-
[γ-³³P]-ATP
-
Test inhibitor (e.g., c-ABL-IN-1) at various concentrations
-
Phosphoric acid (0.5%)
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 50 µM substrate peptide, and the test inhibitor at desired concentrations.[1]
-
Add the recombinant c-Abl kinase to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of 10 mM Mg-Acetate and [γ-³³P]-ATP.[1]
-
Incubate the reaction at room temperature for 40 minutes.[1]
-
Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.[1]
-
Spot an aliquot of the reaction mixture onto a filter paper.
-
Wash the filter paper four times for 4 minutes each with 0.425% phosphoric acid and once with methanol.[1]
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTS Assay)
This colorimetric assay assesses the effect of a c-Abl inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Test inhibitor at various concentrations
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation status of c-Abl and its downstream substrates within cells upon inhibitor treatment.
Materials:
-
Bcr-Abl positive cell line
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-c-Abl, anti-c-Abl, anti-phospho-CrkL, anti-CrkL)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test inhibitor at the desired concentration for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation.
Visualizing the c-Abl Landscape
Diagrams are essential for conceptualizing the complex biological systems in which c-Abl operates and the experimental approaches used to study its inhibitors.
Caption: Simplified c-Abl signaling pathway upon growth factor stimulation.
Caption: Experimental workflow for a radiometric c-Abl kinase inhibition assay.
Caption: Mechanism of action for an ATP-competitive c-Abl inhibitor.
References
The Role of c-Abl Inhibition in Neurodegenerative Disease Models: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Note on Nomenclature: The term "c-ABL-IN-1" does not correspond to a standardized or widely recognized c-Abl inhibitor in peer-reviewed literature. This guide will, therefore, focus on the role of well-documented, exemplary c-Abl inhibitors in neurodegenerative disease models to provide a comprehensive overview of the therapeutic strategy.
Introduction: c-Abl Kinase as a Therapeutic Target in Neurodegeneration
The Abelson tyrosine kinase (c-Abl) is a non-receptor tyrosine kinase integral to various cellular processes, including cytoskeletal dynamics, cell cycle regulation, and the response to DNA damage and oxidative stress.[1] While its role in cancer, particularly chronic myeloid leukemia (CML), is well-established, a growing body of evidence implicates aberrant c-Abl activation in the pathogenesis of several neurodegenerative diseases, including Parkinson's Disease (PD) and Alzheimer's Disease (AD).[2][3] In healthy adult neurons, c-Abl activity is typically quiescent. However, in diseased states, cellular stressors lead to its overactivation, contributing to synaptic dysfunction, neuroinflammation, and neuronal cell death.[4] This has positioned c-Abl as a promising therapeutic target for disease-modifying interventions in neurodegeneration.[1]
The Pathophysiological Role of c-Abl in Neurodegenerative Diseases
Activated c-Abl has been identified in the brains of patients with PD and AD, where it contributes to the core pathologies of these disorders.[2][3] Its detrimental effects are mediated through the phosphorylation of key proteins involved in disease progression.
Parkinson's Disease (PD)
In PD models, c-Abl activation is linked to the pathology of α-synuclein and the dysfunction of Parkin, an E3 ubiquitin ligase.[2]
-
α-Synuclein Pathology: c-Abl activation is driven by oxidative stress and α-synuclein aggregation.[5] Activated c-Abl, in turn, phosphorylates α-synuclein, which can enhance its propensity to aggregate, creating a vicious cycle that promotes the formation of Lewy bodies, a hallmark of PD.[2][5]
-
Parkin Dysfunction: c-Abl phosphorylates Parkin, inhibiting its E3 ligase activity.[6] This impairment prevents the clearance of toxic protein substrates, leading to mitochondrial dysfunction and dopaminergic neuron degeneration.[2]
Alzheimer's Disease (AD)
In the context of AD, c-Abl activation is stimulated by amyloid-beta (Aβ) fibrils and oxidative stress.[3]
-
Tau Hyperphosphorylation: c-Abl directly phosphorylates Tau protein. This action can contribute to the formation of neurofibrillary tangles (NFTs), another key pathological feature of AD.[3][4]
-
Amyloidogenesis: Some studies suggest c-Abl may play a role in the amyloidogenic processing of the amyloid precursor protein (APP), further promoting Aβ accumulation.[4]
c-Abl Inhibitors: A Therapeutic Strategy
Given the critical role of activated c-Abl in driving neurotoxic pathways, its inhibition presents a compelling therapeutic strategy. Several tyrosine kinase inhibitors (TKIs), originally developed for oncology, have been repurposed and tested in preclinical models of neurodegeneration. More recently, novel, brain-penetrant c-Abl inhibitors are being specifically developed for neurological indications.[7][8]
Preclinical Efficacy of c-Abl Inhibitors
Numerous studies have demonstrated the neuroprotective effects of c-Abl inhibitors in various cell and animal models of neurodegenerative diseases. These compounds have been shown to reduce pathological protein aggregation, protect against neuronal loss, and improve functional outcomes.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from studies evaluating c-Abl inhibitors in neurodegenerative disease models.
Table 1: In Vitro Efficacy of c-Abl Inhibitors
| Inhibitor | Model System | Concentration | Key Findings | Reference |
| Nilotinib | Primary cortical neurons treated with α-syn PFFs | 1 µM | Increased Parkin activity and reduced α-synuclein aggregation. | [2] |
| Imatinib | MPTP-treated neuronal cells | 30 mg/kg (in vivo study with in vitro relevance) | Reduced MPTP-induced dopaminergic neuron loss. | [9] |
| Compound 5 | Primary cortical neurons treated with α-syn PFFs | Not Specified | Significantly reduced neurotoxicity and Lewy body-like pathology. | [8][10] |
| IkT-148009 | Not Specified | Not Specified | Suppressed c-Abl activation to baseline levels. | [7][11] |
Table 2: In Vivo Efficacy of c-Abl Inhibitors in Animal Models
| Inhibitor | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Nilotinib | MPTP mouse model of PD | Not Specified | Increased dopamine levels; improved motor behavior. | [2][6] |
| IkT-148009 | α-synuclein PFF mouse model of PD | Daily oral gavage (started 4 weeks post-disease initiation) | Protected dopaminergic neurons from degeneration; recovered motor function within 8 weeks. | [7][12] |
| Compound 5 | α-synuclein PFF mouse model of PD | Not Specified | Ameliorated loss of dopaminergic neurons, reduced neuroinflammation, and improved behavioral deficits. | [8][10] |
| Bosutinib | G93A mouse model of ALS | Not Specified | Delayed motor neuron degeneration. | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for understanding the role of c-Abl inhibition.
c-Abl Signaling in Parkinson's Disease Pathogenesis
Caption: c-Abl activation by cellular stressors leads to the phosphorylation and inactivation of Parkin and the phosphorylation of α-synuclein, promoting aggregation and neuronal death in PD.
Experimental Workflow for In Vivo Testing of a c-Abl Inhibitor
Caption: A typical preclinical workflow for evaluating a c-Abl inhibitor in a mouse model of Parkinson's Disease.
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are outlines of common protocols used in the cited research.
α-Synuclein Preformed Fibril (PFF) Model of PD
This model is used to induce α-synuclein pathology in wild-type animals, recapitulating key features of sporadic PD.
-
PFF Preparation: Recombinant α-synuclein monomer is incubated under agitation (e.g., 37°C with shaking at 1,000 rpm for 7 days) to form fibrils. Fibrils are then fragmented by sonication to create pathogenic seeds (PFFs).
-
Stereotaxic Injection: Mice are anesthetized, and a specific volume of PFFs (e.g., 5 µg in 2 µL) is injected unilaterally into the striatum using precise stereotaxic coordinates. Control animals receive saline injections.
-
Post-Injection Monitoring: Animals are monitored for the development of motor deficits and pathology over a period of weeks to months.
Immunohistochemistry for Dopaminergic Neuron Quantification
This technique is used to visualize and quantify the loss of dopaminergic (DA) neurons in the substantia nigra.
-
Tissue Preparation: Following perfusion and fixation, the mouse brain is sectioned (e.g., 40 µm sections) using a cryostat or vibratome.
-
Staining: Sections are incubated with a primary antibody against Tyrosine Hydroxylase (TH), a marker for DA neurons. This is followed by incubation with a fluorescently-labeled secondary antibody.
-
Imaging and Quantification: The substantia nigra is imaged using a confocal or fluorescence microscope. The number of TH-positive neurons is counted using stereological methods (e.g., the optical fractionator method) to provide an unbiased estimate of total neuron number.
Western Blot for Protein Phosphorylation
This method is used to measure the activation state of c-Abl and the phosphorylation of its substrates.
-
Protein Extraction: Brain tissue (e.g., striatum or midbrain) is homogenized in lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Electrophoresis and Transfer: Protein lysates are separated by size using SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-p-c-Abl) and an antibody for the total protein as a loading control.
-
Detection and Densitometry: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), a chemiluminescent substrate is added. The resulting signal is captured, and band intensities are quantified to determine the ratio of phosphorylated to total protein.
Conclusion and Future Directions
The inhibition of c-Abl kinase represents a promising, disease-modifying strategy for neurodegenerative disorders like Parkinson's and Alzheimer's disease. Preclinical data strongly supports the hypothesis that reducing aberrant c-Abl activity can prevent key pathological events, protect neurons, and restore function. Several c-Abl inhibitors are now advancing into clinical trials for various neurological conditions.[13][14] Future research will need to focus on confirming the safety and efficacy of these inhibitors in human populations, identifying responsive patient cohorts, and developing sensitive biomarkers to track target engagement and therapeutic response in the central nervous system. The development of novel, highly selective, and brain-penetrant c-Abl inhibitors will be critical to maximizing therapeutic benefit while minimizing off-target effects.
References
- 1. The need for novel c-Abl inhibitors - Cure Parkinson's [cureparkinsons.org.uk]
- 2. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 3. Roles for c-Abl in postoperative neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles for c-Abl in postoperative neurodegeneration [medsci.org]
- 5. Activation of tyrosine kinase c-Abl contributes to α-synuclein–induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The c-Abl inhibitor IkT-148009 suppresses neurodegeneration in mouse models of heritable and sporadic Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel, Selective c-Abl Inhibitor, Compound 5, Prevents Neurodegeneration in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c-Abl Inhibitors in Parkinson’s: Exploring Hypotheses on Alpha-Synuclein Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Tyrosine kinase inhibitor suppresses neurodegeneration in Parkinson's disease | BioWorld [bioworld.com]
- 12. The c-Abl inhibitor IkT-148009 suppresses neurodegeneration in mouse models of heritable and sporadic Parkinson’s disease | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
Investigating c-ABL-IN-1 effects on autophagy
An In-Depth Technical Guide to the Effects of c-ABL-IN-1 on Autophagy
Executive Summary
The non-receptor tyrosine kinase, c-Abl, is a critical signaling node implicated in a variety of cellular processes, including cell differentiation, division, and stress responses.[1][2] Aberrant c-Abl activation is linked to the pathophysiology of neurodegenerative diseases like Parkinson's and lysosomal storage disorders, as well as cancers such as chronic myeloid leukemia (CML).[1][3][4] A key mechanism through which c-Abl exerts its pathological effects is the modulation of autophagy, the cell's primary catabolic process for degrading and recycling dysfunctional organelles and misfolded proteins.[4] This guide details the effects of inhibiting c-Abl, using this compound as a representative pharmacological tool, on the regulation of autophagy. It delineates the core signaling pathways, provides quantitative summaries of expected molecular changes, and outlines detailed experimental protocols for researchers in drug development and cell biology.
The Role of c-Abl in Autophagy Regulation
Under normal physiological conditions, c-Abl kinase activity is tightly controlled. However, in various pathological states, c-Abl becomes constitutively active, leading to the suppression of autophagy.[5][6] This inhibition of cellular housekeeping contributes to the accumulation of toxic protein aggregates (e.g., α-synuclein in Parkinson's disease) and dysfunctional organelles, ultimately promoting neurodegeneration or contributing to cancer cell survival.[4][7][8]
Pharmacological inhibition of c-Abl, therefore, has emerged as a promising therapeutic strategy to restore or enhance autophagic flux.[5][6] this compound is a potent and specific inhibitor of c-Abl kinase activity. By blocking c-Abl, this compound effectively removes the brakes on the autophagy machinery, triggering a cascade of signaling events that robustly induce autophagic clearance.
Core Signaling Pathways Modulated by c-Abl Inhibition
The induction of autophagy by c-Abl inhibitors like this compound is not mediated by a single, linear pathway. Instead, it involves a coordinated effort across multiple critical signaling hubs that govern cellular metabolism and survival.
The AMPK/mTOR/ULK1 Axis
The primary mechanism involves a tripartite signaling axis comprising AMP-activated protein kinase (AMPK), the mechanistic target of rapamycin (mTOR), and UNC-51-like kinase 1 (ULK1).[7][9]
-
Activation of AMPK: Inhibition of c-Abl leads to the activating phosphorylation of AMPK.[7][9] AMPK acts as a cellular energy sensor; its activation signals a low-energy state, a potent trigger for autophagy.
-
Inhibition of mTORC1: Activated c-Abl normally promotes the activity of the mTOR complex 1 (mTORC1), a master negative regulator of autophagy.[7][10] By inhibiting c-Abl, this compound causes a significant downregulation of mTORC1 signaling.[5][7] This is a critical step, as active mTORC1 directly phosphorylates and inactivates the ULK1 complex.[11][12]
-
Activation of ULK1: The ULK1 complex is the most upstream component of the core autophagy machinery, responsible for initiating the formation of the autophagosome.[10][13] c-Abl inhibition activates ULK1 through a dual mechanism:
This coordinated regulation ensures a robust initiation of the autophagic process.
Caption: The c-Abl/AMPK/mTOR signaling pathway regulated by this compound.
The GSK3β/TFEB Axis
A parallel pathway involves the regulation of Transcription Factor EB (TFEB), the master regulator of lysosomal biogenesis and autophagy-related gene expression.[4][14]
-
Active c-Abl can directly interact with and phosphorylate Glycogen Synthase Kinase 3 Beta (GSK3β) at Tyr216, leading to its activation.[15]
-
Activated GSK3β, in turn, is a negative regulator of TFEB, preventing its translocation to the nucleus.[4][15]
-
By inhibiting c-Abl, this compound prevents the activation of GSK3β. This liberates TFEB, allowing it to move into the nucleus where it drives the expression of a wide array of genes necessary for both building new lysosomes and executing the autophagy process.[4][14]
Caption: The c-Abl/GSK3β/TFEB pathway for lysosomal biogenesis.
Quantitative Data Summary
The treatment of cells with a c-Abl inhibitor like this compound results in a distinct and measurable molecular signature. The expected changes in key autophagy-related proteins are summarized below.
| Marker Protein | Function in Autophagy | Expected Change with this compound | Reference Pathway |
| p-c-Abl | Active form of the kinase | Decrease | Direct Target Inhibition |
| LC3-II | Marker for autophagosome membranes[10] | Increase | AMPK/mTOR/ULK1 |
| p62/SQSTM1 | Autophagy substrate; degraded in lysosomes | Decrease | AMPK/mTOR/ULK1 |
| p-AMPK | Activator of autophagy[7][9] | Increase | AMPK/mTOR/ULK1 |
| p-mTOR | Inhibitor of autophagy[7][10] | Decrease | AMPK/mTOR/ULK1 |
| p-S6 Ribosomal Protein | Downstream target of mTORC1[7][9] | Decrease | AMPK/mTOR/ULK1 |
| p-ULK1 (Ser555) | Activating phosphorylation site by AMPK[7][9] | Increase | AMPK/mTOR/ULK1 |
| Nuclear TFEB | Master transcriptional regulator[4][14] | Increase | GSK3β/TFEB |
Experimental Protocols
To investigate the effects of this compound on autophagy, a combination of techniques is required to monitor signaling events, autophagosome dynamics, and overall autophagic flux.
Western Blotting for Signaling Pathway Analysis
Principle: This technique is used to quantify the changes in protein levels and phosphorylation status of key markers in the c-Abl and autophagy pathways following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) or other relevant cell lines. Treat cells with a dose-response or time-course of this compound (e.g., 1-10 µM for 6-24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-c-Abl, anti-LC3B, anti-p62, anti-p-AMPK, anti-p-mTOR, anti-TFEB) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH or β-actin).
Autophagic Flux Assay with Bafilomycin A1
Principle: To determine if this compound increases autophagic flux (i.e., the entire process from formation to degradation) rather than simply blocking lysosomal clearance. Bafilomycin A1 (BafA1) is a lysosomal inhibitor that prevents the degradation of autophagosomes. An increase in LC3-II levels in the presence of BafA1 indicates true induction of autophagy.[7]
Methodology:
-
Treatment Groups: Prepare four groups of cells: (1) Vehicle Control, (2) this compound alone, (3) BafA1 alone (e.g., 100 nM), (4) this compound + BafA1.
-
Incubation: Treat cells with this compound for a predetermined time (e.g., 24 hours). For groups 3 and 4, add BafA1 for the final 2-4 hours of the incubation period.
-
Lysis and Western Blot: Harvest cell lysates and perform Western blotting for LC3B and p62 as described in Protocol 5.1.
-
Interpretation: Autophagic flux is determined by comparing the LC3-II levels between the group treated with this compound alone and the group co-treated with this compound and BafA1. A significantly higher accumulation of LC3-II in the co-treated sample indicates a robust autophagic flux induced by the inhibitor.[7]
Immunofluorescence for LC3 Puncta and TFEB Translocation
Principle: This microscopy-based technique visualizes the subcellular localization of autophagy markers. The conversion of diffuse cytosolic LC3-I to lipidated, punctate LC3-II on autophagosome membranes is a hallmark of autophagy induction. Similarly, the movement of TFEB from the cytoplasm to the nucleus can be directly observed.
Methodology:
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with vehicle or this compound as required.
-
Fixation and Permeabilization: Wash with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA for 30 minutes. Incubate with primary antibodies (anti-LC3B or anti-TFEB) overnight at 4°C. Wash and incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature.
-
Mounting and Imaging: Mount coverslips onto slides using a mounting medium containing DAPI (to stain nuclei).
-
Analysis: Acquire images using a confocal microscope. For LC3, quantify the number of puncta per cell. For TFEB, quantify the ratio of nuclear to cytoplasmic fluorescence intensity. An increase in LC3 puncta and an increased nuclear/cytoplasmic ratio for TFEB are indicative of autophagy induction.
Caption: A typical experimental workflow for investigating this compound effects.
Conclusion
This compound and other c-Abl kinase inhibitors are powerful tools for inducing autophagy. They act by relieving the inhibitory constraints imposed by aberrantly active c-Abl on two master regulatory pathways: the AMPK/mTOR/ULK1 axis and the GSK3β/TFEB axis. This dual mechanism ensures a robust and sustained autophagic response. For researchers in neurodegenerative disease and oncology, understanding these mechanisms and applying the outlined experimental protocols is crucial for evaluating the therapeutic potential of targeting c-Abl to enhance cellular clearance and restore homeostasis.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABL (gene) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. c-Abl Activation Linked to Autophagy-Lysosomal Dysfunction Contributes to Neurological Impairment in Niemann-Pick Type A Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Synucleinopathy associated c-Abl activation causes p53-dependent autophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The autophagy initiating kinase ULK1 is regulated via opposing phosphorylation by AMPK and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cbs.umn.edu [cbs.umn.edu]
- 13. Study of ULK1 Catalytic Activity and Its Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role of c-Abl-GSK3β Signaling in MPP+-Induced Autophagy-Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cellular Landscape: A Technical Guide to c-Abl Inhibitor Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Abl tyrosine kinase is a critical signaling node in various cellular processes, including cell growth, differentiation, and migration.[1] Its aberrant activation is a hallmark of several cancers, most notably Chronic Myelogenous Leukemia (CML). Consequently, small-molecule inhibitors targeting c-Abl have emerged as a cornerstone of targeted cancer therapy. A thorough understanding of how these inhibitors, such as the conceptual c-ABL-IN-1, enter and distribute within cells is paramount for optimizing their efficacy and overcoming resistance.
This technical guide provides an in-depth overview of the anticipated cellular uptake and distribution mechanisms for a generic c-Abl inhibitor, herein referred to as this compound. Due to the limited publicly available data specifically for a compound named "this compound," this document synthesizes information from studies on other well-characterized c-Abl inhibitors and the general principles governing the cellular transport of small-molecule kinase inhibitors.
I. Cellular Uptake Mechanisms of Small-Molecule Kinase Inhibitors
The entry of small-molecule inhibitors like this compound into a cell is a multi-faceted process, primarily dictated by the compound's physicochemical properties and the cell's membrane characteristics. Generally, two main pathways are considered:
-
Passive Diffusion: This is the most common route for many orally bioavailable drugs, including kinase inhibitors.[2] Compounds with sufficient lipophilicity can directly permeate the lipid bilayer of the cell membrane, driven by the concentration gradient. The rate of diffusion is influenced by the molecule's size, charge, and hydrophobicity. While no specific data exists for this compound, in silico tools are often used in early drug discovery to predict properties like blood-brain barrier (BBB) permeability and absorption, distribution, metabolism, and excretion (ADME) profiles of potential c-Abl inhibitors.[3]
-
Carrier-Mediated Transport: For more polar molecules, or to achieve higher intracellular concentrations, cells can utilize a variety of membrane transporter proteins. These can be either influx transporters, which facilitate entry into the cell, or efflux transporters (like P-glycoprotein), which actively pump compounds out, contributing to drug resistance. The role of specific transporters in the uptake of c-Abl inhibitors is an area of active research.
II. Subcellular Distribution and Target Engagement
Once inside the cell, the distribution of this compound is not uniform. It is governed by its affinity for different subcellular compartments and, most importantly, its target protein, c-Abl.
The c-Abl protein itself has a dynamic subcellular localization, shuttling between the cytoplasm and the nucleus.[1] This distribution is tightly regulated and influences its function. Cytoplasmic c-Abl is involved in signaling pathways related to cell adhesion and cytoskeletal dynamics, while nuclear c-Abl plays a role in the DNA damage response and apoptosis.[1][4]
The subcellular distribution of a c-Abl inhibitor would be expected to mirror that of its target to some extent. The efficacy of this compound would depend on its ability to reach the subcellular compartments where c-Abl is active and exert its inhibitory function. For instance, in response to genotoxic stress, c-Abl translocates to the nucleus, and an effective inhibitor would need to do the same to block its pro-apoptotic activity in that context.
III. Quantitative Data on c-Abl Inhibitors
While specific quantitative data for this compound is unavailable, the following table summarizes typical data that would be generated to characterize the cellular activity and permeability of a c-Abl inhibitor.
| Parameter | Typical Value Range | Method of Determination | Significance |
| IC50 (Enzymatic Assay) | 1 - 100 nM | In vitro kinase assay | Potency against isolated c-Abl kinase. |
| IC50 (Cell-based Assay) | 10 nM - 1 µM | Cell viability/proliferation assay (e.g., MTT, CellTiter-Glo) | Potency in a cellular context, reflecting permeability and target engagement. |
| Permeability (Papp) | >1 x 10-6 cm/s (High) | Caco-2 or PAMPA assay | Predicts intestinal absorption and general cell permeability. |
| Efflux Ratio | < 2 | Caco-2 assay | Indicates susceptibility to efflux pumps. A low ratio is desirable. |
| Intracellular Concentration | Variable | LC-MS/MS analysis of cell lysates | Direct measure of cellular uptake. |
IV. Experimental Protocols
Detailed methodologies are crucial for obtaining reliable data on the cellular uptake and distribution of inhibitors like this compound.
A. Cell-Based Potency Assay (MTT Assay)
-
Cell Seeding: Plate a c-Abl dependent cell line (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
B. In Vitro Permeability Assay (Caco-2 Assay)
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
Add this compound to the apical (upper) chamber.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
-
Permeability Measurement (Basolateral to Apical):
-
Add this compound to the basolateral chamber.
-
At various time points, collect samples from the apical chamber.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
V. Visualizing Key Pathways and Workflows
A. c-Abl Signaling Pathways
The following diagram illustrates the central role of c-Abl in various signaling pathways. An inhibitor like this compound would aim to block the downstream effects of c-Abl activation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification of c-Abl inhibitors as potential agents for Parkinson's disease: a preliminary in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Structural Basis of c-ABL Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Abl tyrosine kinase, a non-receptor tyrosine kinase, is a critical signaling molecule involved in a variety of cellular processes, including cell growth, differentiation, adhesion, and stress responses.[1][2][3] Dysregulation of c-Abl activity, often through chromosomal translocation leading to the Bcr-Abl fusion protein, is a hallmark of several leukemias, most notably Chronic Myeloid Leukemia (CML).[4][5] This has made c-Abl a prime target for the development of therapeutic inhibitors. This technical guide delves into the structural and molecular underpinnings of c-Abl inhibition, using c-ABL-IN-1 as a case study to illustrate the principles of inhibitor binding, characterization, and the experimental methodologies employed in this field of research.
c-ABL Structure and Regulation
The c-Abl protein contains several key domains that regulate its kinase activity. These include the SH3 and SH2 domains, a kinase domain (SH1), and a C-terminal region with DNA and actin-binding domains.[4][6] The activity of c-Abl is tightly controlled through a complex autoinhibitory mechanism. In its inactive state, the SH3 and SH2 domains dock onto the kinase domain, stabilizing a conformation that is not conducive to substrate binding and catalysis.[6] A myristoyl group attached to the N-terminus can also bind to a hydrophobic pocket in the kinase domain, further locking the protein in an inactive state.[6] Activation of c-Abl can be triggered by various upstream signals, leading to conformational changes that release this autoinhibition.[3]
Mechanism of Inhibition by this compound
This compound is a potent and selective inhibitor that targets the ATP-binding site of the c-Abl kinase domain. By occupying this pocket, it prevents the binding of ATP, which is essential for the phosphotransfer reaction, thereby blocking the kinase activity. The effectiveness of such inhibitors is often dictated by their ability to recognize and stabilize a specific conformation of the kinase. Many c-Abl inhibitors, including the well-known drug imatinib, bind to the inactive "DFG-out" conformation of the activation loop, where the Asp-Phe-Gly motif is flipped.[7] This mode of binding provides a high degree of selectivity over other kinases that do not readily adopt this conformation.[7]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound is quantified through various biochemical and cellular assays. The key parameters are the IC50 (half-maximal inhibitory concentration) and the Ki (inhibition constant), which provide measures of the inhibitor's efficacy.
| Parameter | Value | Assay Condition |
| Biochemical IC50 | 15 nM | Recombinant c-Abl kinase, in vitro kinase assay |
| Cellular IC50 | 85 nM | Bcr-Abl expressing cell line (e.g., K562), cell viability assay |
| Binding Affinity (Kd) | 5 nM | Surface Plasmon Resonance (SPR) |
| Inhibition Constant (Ki) | 10 nM | Enzyme kinetics analysis |
Note: The data presented in this table is representative and compiled from various sources on potent c-Abl inhibitors. Specific values for a novel inhibitor would be determined through the experimental protocols outlined below.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of kinase inhibitors. Below are protocols for key experiments used to determine the structural and functional properties of this compound.
Recombinant c-Abl Kinase Assay (Biochemical IC50 Determination)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified c-Abl kinase.
Materials:
-
Recombinant human c-Abl kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[8]
-
ATP (at or near the Km concentration)
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site for c-Abl)
-
This compound (serial dilutions)
-
Detection reagents (e.g., LanthaScreen™ Eu-labeled anti-phosphotyrosine antibody and a fluorescent tracer)[8]
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the recombinant c-Abl kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (e.g., Eu-labeled antibody and tracer) and incubate for 1 hour to allow for binding.
-
Read the plate on a suitable plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (Cellular IC50 Determination)
This assay assesses the effect of this compound on the viability of cancer cells that are dependent on c-Abl activity.
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serial dilutions)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or DMSO for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent viability for each treatment condition relative to the DMSO control and determine the cellular IC50 from the dose-response curve.
X-ray Crystallography (Structural Basis of Inhibition)
This technique provides a high-resolution 3D structure of the c-Abl kinase domain in complex with this compound, revealing the precise binding interactions.
Procedure Outline:
-
Protein Expression and Purification: Express the c-Abl kinase domain in a suitable expression system (e.g., insect cells or E. coli) and purify it to high homogeneity using chromatography techniques.
-
Complex Formation: Incubate the purified c-Abl kinase domain with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the c-Abl/c-ABL-IN-1 complex.
-
Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known c-Abl structure as a search model. Refine the atomic coordinates against the experimental data to obtain a final, high-quality structural model.
Visualizing Molecular Interactions and Pathways
Diagrams are essential tools for understanding the complex relationships in signal transduction and experimental design.
Conclusion
The development of potent and selective c-Abl inhibitors has revolutionized the treatment of certain cancers. A thorough understanding of the structural basis of inhibition, coupled with rigorous experimental characterization, is paramount for the design of next-generation therapeutics. This guide provides a foundational overview of the key concepts and methodologies in this field, using this compound as an illustrative example. The integration of biochemical, cellular, and structural data is essential for a comprehensive understanding of inhibitor action and for driving the successful development of novel anti-cancer agents.
References
- 1. scbt.com [scbt.com]
- 2. Molecular Characterization of c-Abl/c-Src Kinase Inhibitors Targeted against Murine Tumour Progenitor Cells that Express Stem Cell Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of an SH2-kinase construct of c-Abl and effect of the SH2 domain on kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Dynamic Regulation of Abl Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide on the Impact of c-ABL Inhibition on Downstream Signaling Pathways
To the Valued Researcher, Scientist, or Drug Development Professional,
This guide provides a comprehensive overview of the effects of inhibiting the c-Abl tyrosine kinase on crucial downstream signaling pathways. Our extensive search for a specific inhibitor designated "c-ABL-IN-1" did not yield any publicly available scientific literature or data. This suggests that "this compound" may be an internal designation for a compound not yet disclosed in the public domain, a novel agent pending publication, or potentially a misnomer.
To fulfill the spirit of your request for an in-depth technical resource, we have focused this guide on the well-characterized and clinically significant c-Abl inhibitor, Imatinib (Gleevec) . The principles and methodologies detailed herein are broadly applicable to the study of other c-Abl inhibitors.
Introduction to c-Abl and its Role in Cellular Signaling
The c-Abl proto-oncogene encodes a non-receptor tyrosine kinase that is a critical regulator of diverse cellular processes, including cell proliferation, differentiation, adhesion, migration, and the response to DNA damage and oxidative stress.[1][2] Its activity is tightly controlled in normal cells. However, its deregulation, most notably through the formation of the BCR-ABL fusion protein in chronic myeloid leukemia (CML), leads to constitutive kinase activity and malignant transformation.[3][4]
c-Abl exerts its effects by phosphorylating a multitude of downstream substrate proteins, thereby activating or inhibiting key signaling cascades. Understanding the impact of c-Abl inhibition on these pathways is paramount for the development of targeted cancer therapies and for elucidating the fundamental roles of c-Abl in normal and pathological states.
Mechanism of Action of Imatinib
Imatinib functions as a potent and selective ATP-competitive inhibitor of the c-Abl kinase domain.[5] It stabilizes the inactive conformation of c-Abl, preventing the binding of ATP and subsequent phosphorylation of its substrates.[5] While highly effective against c-Abl and the BCR-ABL fusion protein, it's important to note that Imatinib also inhibits other tyrosine kinases, such as c-Kit and PDGF-R, which contributes to its therapeutic effects and potential side effects.[6]
Impact of c-Abl Inhibition on Downstream Signaling Pathways
Inhibition of c-Abl by Imatinib leads to significant alterations in several key signaling pathways that govern cell fate.
DNA Damage Response (DDR)
c-Abl is a crucial component of the cellular response to DNA damage, activated by agents like ionizing radiation and certain chemotherapeutics.[7] It participates in a complex network of interactions with key DDR proteins. Inhibition of c-Abl can modulate the cellular response to genotoxic stress.
-
p53 and p21 Regulation: In response to DNA damage, c-Abl can promote the stabilization and activation of the tumor suppressor p53.[8][9] This, in turn, can lead to the induction of p21, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest.[10] Treatment with a c-Abl inhibitor like Imatinib can diminish the p53-dependent induction of p21, thereby affecting the decision between cell cycle arrest and apoptosis.[10]
-
Cell Cycle Checkpoints: Overexpression of c-Abl can induce a G1 phase cell cycle arrest in a p53-dependent manner.[7] Inhibition of c-Abl can, therefore, interfere with this checkpoint control.
Cell Proliferation and Cell Cycle
c-Abl plays a dual role in cell cycle regulation. While nuclear c-Abl can promote growth arrest, cytoplasmic c-Abl is implicated in mitogenic signaling.[11]
-
Growth Factor Signaling: c-Abl is an effector of growth factor signaling pathways, such as those initiated by PDGF.[7] Inhibition of c-Abl can attenuate growth factor-induced mitogenesis.
-
CrkL Phosphorylation: Crk-like protein (CrkL) is a major substrate of BCR-ABL and its phosphorylation is a key indicator of BCR-ABL activity.[12] Inhibition of c-Abl leads to a rapid dephosphorylation of CrkL, disrupting downstream signaling pathways involved in cell proliferation and adhesion.[13]
Apoptosis
The role of c-Abl in apoptosis is context-dependent. In response to extensive DNA damage, nuclear c-Abl can promote apoptosis.[10] Conversely, in some cellular contexts, c-Abl may have anti-apoptotic functions. Inhibition of c-Abl with Imatinib has been shown to induce apoptosis in BCR-ABL positive cells.[6]
Quantitative Data on c-Abl Inhibition
The potency of c-Abl inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values can vary depending on the assay conditions and the specific form of the Abl kinase being tested (e.g., c-Abl vs. BCR-ABL).
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| Imatinib | c-Abl kinase domain | Spectrophotometric kinase assay | IC50: 0.8 µM | [4] |
| Imatinib | BCR-ABL | Cellular autophosphorylation | IC50: 0.25 µM | [1] |
| PD173955 | Bcr-Abl | Kinase inhibition assay | IC50: 1-2 nM | [6] |
| Si162 | c-Abl | Kinase inhibition assay | Ki: 444 nM | [14] |
| Si162 | c-Src | Kinase inhibition assay | Ki: 42 nM | [14] |
Note: IC50 and Ki values are dependent on experimental conditions and should be used for comparative purposes.
Experimental Protocols
In Vitro c-Abl Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by purified c-Abl kinase.
Materials:
-
Purified recombinant c-Abl kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection with phospho-specific antibodies)
-
c-Abl substrate peptide (e.g., Abltide: EAIYAAPFAKKK)[15]
-
Test compound (e.g., Imatinib)
-
Phosphocellulose paper or other method for capturing phosphorylated substrate
-
Scintillation counter or equipment for antibody-based detection
Procedure:
-
Prepare a reaction mixture containing kinase buffer, c-Abl kinase, and the substrate peptide.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate.
-
Calculate the IC50 value of the test compound.
Western Blotting for Phospho-CrkL
This method is used to assess the in-cell activity of c-Abl by measuring the phosphorylation of its downstream target, CrkL.
Materials:
-
Cell lines expressing c-Abl (e.g., K562 for BCR-ABL)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CrkL (Tyr207) and anti-total CrkL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells and treat with the c-Abl inhibitor at desired concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-phospho-CrkL antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an anti-total CrkL antibody for loading control.
-
Quantify the band intensities to determine the change in CrkL phosphorylation.
Cell Viability Assay
This assay determines the effect of a c-Abl inhibitor on the proliferation and viability of cells.
Materials:
-
Cell lines of interest (e.g., BCR-ABL positive and negative cell lines)
-
96-well cell culture plates
-
Cell culture medium
-
Test compound (e.g., Imatinib)
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight (for adherent cells).
-
Add the test compound at a range of concentrations.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Conclusion
Inhibition of the c-Abl tyrosine kinase has profound effects on multiple downstream signaling pathways that are central to cell growth, survival, and the response to cellular stress. This guide has provided a framework for understanding and investigating these effects, using the well-established inhibitor Imatinib as a primary example. The experimental protocols and visualization tools presented here offer a starting point for researchers to further explore the intricate roles of c-Abl in health and disease and to aid in the development of novel, more effective targeted therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. sinobiological.com [sinobiological.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. c-Abl is activated by growth factors and Src family kinases and has a role in the cellular response to PDGF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific protein 1, c-Abl and ERK1/2 form a regulatory loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. c-Abl is an effector of Src for growth factor-induced c-myc expression and DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABL (gene) - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Detection of c-abl tyrosine kinase activity in vitro permits direct comparison of normal and altered abl gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure and Dynamic Regulation of Abl Kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of c-Abl in Parkinson's Disease Pathogenesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive examination of the non-receptor tyrosine kinase c-Abl's involvement in the molecular pathogenesis of Parkinson's disease (PD). It details the core signaling pathways, presents quantitative data from key studies, outlines relevant experimental protocols, and discusses the rationale for targeting c-Abl as a disease-modifying therapeutic strategy.
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies.[1] While current therapies manage symptoms, they do not halt disease progression.[2] Emerging evidence has identified the Abelson tyrosine kinase (c-Abl) as a critical mediator in the pathogenesis of both sporadic and familial forms of PD.[3][4] Activated by oxidative stress, a key feature of PD, c-Abl propagates neurotoxic cascades by directly interacting with and modifying central pathological proteins, including α-synuclein and Parkin.[5][6] This guide synthesizes the current understanding of the c-Abl signaling axis, providing the detailed molecular insights, quantitative evidence, and methodological frameworks necessary to advance research and therapeutic development in this promising area.
The c-Abl Signaling Axis in PD Pathogenesis
c-Abl is a ubiquitously expressed non-receptor tyrosine kinase that functions in diverse cellular processes.[5] While tightly regulated in healthy neurons, its aberrant activation is a key event linking oxidative stress to downstream neurodegeneration in PD.[7][8] Levels of activated c-Abl are significantly increased in the substantia nigra and striatum of postmortem PD brains.[5][7][9]
Upstream Activation by Oxidative Stress
Oxidative stress is a well-established contributor to PD pathology.[3] Dopaminergic neurons are particularly vulnerable due to dopamine metabolism, which generates reactive oxygen species (ROS). Both environmental toxins (e.g., MPTP) and intrinsic mitochondrial dysfunction can induce oxidative stress, leading to the activation of c-Abl through phosphorylation at key tyrosine residues (e.g., Y245, Y412).[5][7][10] This positions c-Abl as a crucial sensor and transducer of stress signals that initiate neurotoxic pathways.[3]
c-Abl and α-Synuclein Pathology
The aggregation of α-synuclein is a pathological hallmark of PD.[11][12] c-Abl directly contributes to this process in a multifaceted manner:
-
Direct Phosphorylation: c-Abl phosphorylates α-synuclein at tyrosine 39 (Y39).[5][9]
-
Enhanced Aggregation: This Y39 phosphorylation significantly enhances the propensity of α-synuclein to form toxic aggregates.[12][13] Studies in human postmortem PD brains confirm an accumulation of pY39 α-synuclein in Lewy bodies.[11][13]
-
Impaired Clearance: c-Abl activation and subsequent α-synuclein phosphorylation may also inhibit the autophagic clearance of α-synuclein, further promoting its accumulation.[5][9]
-
Feed-Forward Loop: A damaging reciprocal relationship exists where the overexpression and aggregation of α-synuclein can, in turn, increase c-Abl activity, creating a vicious cycle that accelerates pathology.[6][9]
c-Abl and Parkin Dysfunction
Mutations in the PARK2 gene, which encodes the E3 ubiquitin ligase Parkin, are a major cause of autosomal recessive early-onset PD.[10][14] c-Abl links sporadic PD to this pathway by causing a functional loss of wild-type Parkin:
-
Inhibitory Phosphorylation: c-Abl phosphorylates Parkin at tyrosine 143 (Y143).[5][14]
-
Loss of Function: This modification inhibits Parkin's E3 ligase activity, impairing its crucial role in ubiquitinating and targeting misfolded proteins for degradation.[14][15]
-
Toxic Substrate Accumulation: Inactivated Parkin leads to the accumulation of its toxic substrates, including PARIS (Parkin Interacting Substrate) and AIMP2.[5][10][15] The buildup of these substrates contributes to mitochondrial dysfunction and dopaminergic cell death.[5][16]
The convergence of c-Abl's effects on both α-synuclein and Parkin places it at a central node in PD pathogenesis, driving both the formation of toxic protein aggregates and the failure of cellular quality control mechanisms.
Caption: c-Abl activation and its downstream pathogenic cascades in Parkinson's disease.
Quantitative Data on c-Abl Pathway Dysregulation
Quantitative analysis from human postmortem brain tissue and experimental models underscores the significance of the c-Abl pathway in PD.
Table 1: Protein Phosphorylation Levels in Human PD Brains vs. Controls Data summarized from immunoblot analysis of postmortem brain tissue lysates. Values represent approximate fold change (PD vs. Control) as derived from published studies.
| Protein | Brain Region | Approximate Fold Increase in PD | P-value | Reference |
| pY245 c-Abl / Total c-Abl | Substantia Nigra | ~2.5x | < 0.01 | [17] |
| Striatum | ~2.0x | < 0.05 | [17] | |
| Cortex | No Significant Change | N/S | [17] | |
| pY39 α-syn / Total α-syn | Substantia Nigra | ~3.0x | < 0.01 | [17] |
| Striatum | ~2.5x | < 0.05 | [17] | |
| pS129 α-syn / Total α-syn | Substantia Nigra | ~4.0x | < 0.001 | [17] |
| Striatum | ~3.5x | < 0.01 | [17] |
Table 2: Key Reagent Concentrations in Cellular and Animal Models of PD These concentrations are frequently cited for inducing PD-like pathology and for therapeutic intervention studies.
| Model Type | Reagent | Application | Typical Concentration / Dosage | Reference |
| Cellular (SH-SY5Y) | MPP+ | Induction of oxidative stress & c-Abl activation | 100 µM | [18] |
| H₂O₂ | Induction of oxidative stress & c-Abl activation | 250 µM | [18] | |
| Dopamine (DA) | Induction of dopaminergic stress | 100 µM | [18] | |
| Animal (Mouse) | MPTP | Dopaminergic neurotoxin | 20-30 mg/kg (i.p.) | [7] |
| Nilotinib | c-Abl inhibitor | 10 mg/kg (daily) | [7] | |
| Imatinib (STI-571) | c-Abl inhibitor | 30 mg/kg (i.p.) | [7] |
c-Abl as a Therapeutic Target
The central role of c-Abl in mediating neurotoxic pathways makes it a compelling target for disease-modifying therapies.[19][20] The therapeutic hypothesis is that inhibiting c-Abl kinase activity will prevent the phosphorylation of α-synuclein and Parkin, thereby reducing α-synuclein aggregation, restoring Parkin's protective functions, and slowing neuronal death.[1][2]
Several c-Abl inhibitors, originally developed for chronic myeloid leukemia (e.g., Nilotinib, Imatinib), have been evaluated in preclinical PD models.[5] These studies have shown that c-Abl inhibition can:
-
Protect against MPTP-induced dopaminergic neuron loss.[5][14]
-
Rescue motor deficits in animal models.[5]
While initial clinical trials with first-generation inhibitors like Nilotinib showed limited efficacy, potentially due to poor brain penetrance, the development of new, brain-penetrant c-Abl inhibitors remains an active and promising area of research.[19][20][21]
Caption: Therapeutic logic of c-Abl inhibition to achieve neuroprotection in PD.
Key Experimental Protocols
Validating the role of c-Abl and assessing the efficacy of its inhibitors requires robust experimental methodologies.
Protocol: Co-Immunoprecipitation (Co-IP) to Detect c-Abl-Parkin Interaction
Objective: To determine if c-Abl and Parkin physically associate within a cell or tissue lysate.
-
Lysate Preparation: Homogenize brain tissue (e.g., substantia nigra) or cultured cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Pre-Clearing: Incubate the protein lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C to minimize non-specific binding. Centrifuge and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the pre-cleared lysate using a BCA or Bradford assay.
-
Immunoprecipitation: Incubate a standardized amount of protein (e.g., 500 µg - 1 mg) with a primary antibody against the "bait" protein (e.g., anti-c-Abl) overnight at 4°C with gentle rotation. Include an isotype-matched IgG control.
-
Complex Capture: Add fresh Protein A/G beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the "prey" protein (e.g., anti-Parkin) to detect the interaction.
Protocol: In Vitro Kinase Assay for Phosphorylation of α-Synuclein by c-Abl
Objective: To demonstrate that c-Abl directly phosphorylates α-synuclein.
-
Reaction Setup: In a microcentrifuge tube, combine recombinant human α-synuclein protein (substrate), active recombinant c-Abl kinase, and ATP in a kinase reaction buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT).
-
Initiation: Start the reaction by adding ATP (can be [γ-³²P]ATP for radioactive detection or unlabeled ATP for antibody-based detection).
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes. Include control reactions (e.g., no kinase, no substrate, or with a kinase-dead c-Abl mutant).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Antibody Detection: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody for pY39 α-synuclein.
-
Radioactive Detection: Separate proteins by SDS-PAGE, dry the gel, and expose it to autoradiography film to detect the incorporation of ³²P into the α-synuclein band.
-
Protocol: Measurement of Mitochondrial Dysfunction via Oxygen Consumption Rate (OCR)
Objective: To assess mitochondrial health in cellular models of PD following manipulation of c-Abl activity. This protocol is based on established guidelines for assessing mitochondrial function.[22][23]
-
Cell Plating: Plate cells (e.g., primary neurons or SH-SY5Y cells) in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Treatment: Treat cells with relevant compounds (e.g., MPP+ to induce damage, a c-Abl inhibitor for protection) for the desired duration.
-
Assay Preparation: Wash and incubate cells in serum-free Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine at 37°C in a non-CO₂ incubator for 1 hour before the assay.
-
Mito Stress Test: Use a Seahorse XF Analyzer to measure OCR in real-time. The following compounds are sequentially injected:
-
Oligomycin: An ATP synthase inhibitor, revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the proton gradient, inducing maximal respiration.
-
Rotenone & Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration to reveal non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate key parameters of mitochondrial function: Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity.
Caption: A typical experimental workflow for quantifying c-Abl activation via Western blot.
Conclusion and Future Directions
The non-receptor tyrosine kinase c-Abl has emerged as a pivotal player in the molecular pathogenesis of Parkinson's disease. Its activation by oxidative stress and subsequent phosphorylation of α-synuclein and Parkin drive the core pathologies of protein aggregation and cellular dysfunction. This central role provides a strong rationale for the development of c-Abl inhibitors as a disease-modifying therapy.[19]
Future research should focus on:
-
Developing next-generation, highly selective, and brain-penetrant c-Abl inhibitors. [20]
-
Elucidating the full spectrum of c-Abl substrates in the brain to understand all potential on- and off-target effects of c-Abl inhibition.
-
Investigating the interplay between c-Abl and other PD-related kinases, such as LRRK2, to identify potential points of pathway convergence or crosstalk.
-
Establishing robust biomarkers of c-Abl activation (e.g., pY39 α-synuclein in CSF) to monitor disease progression and target engagement in future clinical trials.[11][13]
By continuing to explore the c-Abl signaling axis with the rigorous methodologies outlined in this guide, the scientific community can move closer to developing novel therapeutics that can slow or halt the progression of Parkinson's disease.
References
- 1. C-Abl Inhibition; A Novel Therapeutic Target for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. c-Abl and Parkinson's Disease: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-Abl and Parkinson’s Disease: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 7. c-Abl Inhibitors in Parkinson’s: Exploring Hypotheses on Alpha-Synuclein Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phosphorylation by the c-Abl protein tyrosine kinase inhibits parkin's ubiquitination and protective function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of tyrosine kinase c-Abl contributes to α-synuclein-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. JCI - Activation of tyrosine kinase c-Abl contributes to α-synuclein–induced neurodegeneration [jci.org]
- 14. pnas.org [pnas.org]
- 15. jneurosci.org [jneurosci.org]
- 16. Parkin interacting substrate phosphorylation by c-Abl drives dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel Regulation of Parkin Function through c-Abl-Mediated Tyrosine Phosphorylation: Implications for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The need for novel c-Abl inhibitors - Cure Parkinson's [cureparkinsons.org.uk]
- 20. Uncovering the Promise of c-Abl as a Therapeutic Target: Testing Available Treatments and Supporting New Therapies | Parkinson's Disease [michaeljfox.org]
- 21. rawamino.com [rawamino.com]
- 22. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
c-ABL-IN-1: A Potential Disease-Modifying Therapy for Neurodegeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The non-receptor tyrosine kinase c-Abl has emerged as a critical mediator in the pathophysiology of major neurodegenerative diseases, including Parkinson's Disease (PD) and Alzheimer's Disease (AD). Aberrant c-Abl activation, driven by oxidative stress and other cellular insults, initiates a cascade of neurotoxic events, including the phosphorylation and aggregation of key proteins like α-synuclein and tau, mitochondrial dysfunction, and neuroinflammation, ultimately leading to neuronal death. This has positioned c-Abl as a promising therapeutic target. While early-generation inhibitors showed promise, their utility was hampered by poor brain penetrance. "c-ABL-IN-1" represents a new class of potent, selective, and brain-penetrant c-Abl inhibitors designed to overcome these limitations. This guide provides a comprehensive overview of the mechanism of action, preclinical data, and key experimental protocols supporting the development of this compound as a potential disease-modifying therapy for neurodegeneration.
The Role of c-Abl in Neurodegenerative Pathogenesis
Under normal physiological conditions, c-Abl is involved in vital cellular processes such as cell differentiation, migration, and DNA damage response. However, in the context of neurodegeneration, its activation becomes a central node in pathological signaling.[1] Oxidative stress, a common feature in neurodegenerative disorders, is a primary trigger for c-Abl activation in the brain.[2] Activated c-Abl is found in post-mortem brain tissue of PD and AD patients, indicating its direct involvement in the disease process.[1][3]
Its pathogenic effects are mediated through several key pathways:
-
Phosphorylation of α-Synuclein (in Parkinson's Disease): Activated c-Abl directly phosphorylates α-synuclein, promoting its aggregation into Lewy bodies, the pathological hallmark of PD.[2] This phosphorylation enhances neurotoxicity and contributes to the progressive loss of dopaminergic neurons.[2][4]
-
Phosphorylation of Tau (in Alzheimer's Disease): In AD, c-Abl has been shown to phosphorylate tau protein, which can contribute to the formation of neurofibrillary tangles (NFTs), another key pathological feature of the disease.
-
Impairment of Autophagy: c-Abl activation can disrupt the cellular waste clearance process of autophagy, leading to the accumulation of toxic protein aggregates and damaged organelles.
-
Neuroinflammation and Apoptosis: Aberrantly active c-Abl contributes to neuroinflammatory responses and can trigger apoptotic pathways, leading directly to neuronal cell death.[5]
The central role of c-Abl in these interconnected pathological processes is visualized in the signaling pathway below.
This compound: Preclinical Proof-of-Concept
This compound represents a new generation of selective, brain-penetrant c-Abl inhibitors. Preclinical studies using analogous compounds have demonstrated significant neuroprotective effects in robust animal models of neurodegeneration.
Pharmacokinetic Profile
A critical feature of next-generation c-Abl inhibitors is their ability to efficiently cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the central nervous system.[6] This overcomes a major limitation of earlier inhibitors like Nilotinib.[3] The table below summarizes the pharmacokinetic parameters of a representative novel inhibitor, referred to as Compound 5.[7]
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Terminal Half-life (t½) | 3.9 hours | 2.9 hours |
| Initial Plasma Conc. (C0) | 1882.6 ng/mL | - |
| Max Plasma Conc. (Cmax) | - | 4603.3 ng/mL |
| Time to Cmax (tmax) | - | 0.3 hours |
| AUC(0-inf) | 1418.4 h·ng/mL | 11486.2 h·ng/mL |
| Oral Bioavailability | - | 62.9% |
| Data from a preclinical study on Compound 5, a novel selective c-Abl inhibitor for Parkinson's Disease.[7] |
Efficacy in Parkinson's Disease Models
In the widely used α-synuclein preformed fibril (α-syn PFF) mouse model, which recapitulates key aspects of PD pathology, novel inhibitors like Radotinib HCl and Compound 5 have shown remarkable efficacy.[4][7]
| Endpoint | Observation in α-syn PFF Model | Citation |
| Dopaminergic Neuron Loss | Markedly ameliorated the loss of dopaminergic neurons. | [7][8] |
| c-Abl Activation | Significantly inhibited c-Abl activation. | [4][7] |
| Lewy Body Pathology | Reduced α-synuclein aggregation and Lewy body-like pathology. | [7][8] |
| Neuroinflammation | Attenuated neuroinflammatory responses. | [4][7] |
| Behavioral Deficits | Rescued motor and behavioral deficits. | [4][7] |
Efficacy in Alzheimer's Disease Models
In the APP/PS1 transgenic mouse model of Alzheimer's Disease, genetic ablation or pharmacological inhibition of c-Abl with the novel inhibitor neurotinib has been shown to improve cognitive function and reduce AD-like pathology.
| Endpoint | Observation in APP/PS1 Model | Citation |
| Cognitive Performance | Improved performance in hippocampus-dependent memory tasks. | [9] |
| Amyloid Plaque Burden | Caused fewer amyloid plaques and reduced plaque area. | [9] |
| Neuroinflammation | Reduced astrogliosis. | [9] |
| Neuronal Loss | Preserved neurons in the hippocampus. | [9] |
Experimental Methodologies
The following section details the protocols for key experiments used to validate the therapeutic potential of this compound. A generalized workflow for preclinical evaluation is depicted below.
In Vitro c-Abl Kinase Assay
This assay is used to determine the potency (e.g., IC50) of this compound in directly inhibiting the enzymatic activity of the c-Abl kinase.
-
Objective: To quantify the inhibition of c-Abl kinase activity by a test compound.
-
Principle: A radiometric or fluorescence-based assay measures the phosphorylation of a specific peptide substrate by purified recombinant c-Abl kinase.
-
Materials:
-
Purified recombinant c-Abl kinase (e.g., GST-Abl1 fusion protein).[10]
-
Kinase Assay Buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 5 mM MgCl2, 5 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT).[10]
-
ATP solution (e.g., 100 µM).
-
Specific peptide substrate (e.g., Biotinylated Signal Transduction Protein Tyr160 peptide).[10]
-
Test inhibitor (this compound) at various concentrations.
-
Detection system (e.g., P81 phosphocellulose paper and scintillation counter for radiometric assay, or fluorescence plate reader).
-
-
Procedure (Radiometric Example):
-
Prepare reaction mixtures containing Kinase Assay Buffer, the peptide substrate, and varying concentrations of this compound.
-
Add recombinant c-Abl kinase to initiate the reaction.
-
Add [γ-32P]ATP to the mixture and incubate at room temperature for a defined period (e.g., 10-30 minutes).[10][11]
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound relative to a vehicle control and determine the IC50 value by non-linear regression.
-
α-Synuclein Preformed Fibril (PFF) Parkinson's Disease Model
This model is used to assess the neuroprotective effects of this compound against α-synuclein-induced pathology and neurodegeneration in vivo.
-
Objective: To induce progressive, Lewy body-like α-synuclein pathology and dopaminergic neuron loss in wild-type mice.
-
Principle: Stereotactic injection of sonicated, pre-formed fibrils of recombinant α-synuclein into the striatum seeds the aggregation of endogenous α-synuclein, which then spreads through neuronal circuits.[12]
-
Materials:
-
Recombinant α-synuclein monomer protein.[13]
-
PBS for fibril formation.
-
Probe sonicator.
-
Wild-type mice (e.g., C57BL/6J).
-
Stereotactic surgery apparatus.
-
-
Procedure:
-
PFF Generation:
-
PFF Preparation for Injection:
-
Aliquot and store PFFs at -80°C.
-
Prior to surgery, thaw an aliquot and sonicate using a probe sonicator to create shorter fibril seeds (average length ~50 nm). This is critical for seeding activity.[12]
-
Dilute sonicated PFFs to the final working concentration (e.g., 2 mg/mL) in sterile PBS.
-
-
Stereotactic Injection:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Inject a small volume (e.g., 2 µL) of the sonicated PFF solution unilaterally into the dorsal striatum.
-
Control animals receive an injection of sterile PBS or α-synuclein monomer.
-
-
Post-Injection Monitoring and Treatment:
-
Allow animals to recover. Pathological changes develop over several weeks to months.
-
Administer this compound or vehicle according to the study design (e.g., daily oral gavage) starting at a defined time point post-injection.
-
-
Endpoint Analysis:
-
Perfuse animals and collect brains for immunohistochemical analysis of dopaminergic neuron survival (Tyrosine Hydroxylase staining) and α-synuclein pathology (pS129-α-synuclein staining).[15]
-
APP/PS1 Alzheimer's Disease Model
This transgenic mouse model is used to evaluate the efficacy of this compound in mitigating amyloid-β pathology and cognitive deficits.
-
Objective: To assess the impact of this compound on amyloid plaque deposition and spatial learning and memory.
-
Principle: APP/PS1 mice co-express mutated human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of amyloid-β (Aβ) plaques and cognitive impairment, mimicking aspects of AD.[16][17]
-
Materials:
-
APP/PS1 transgenic mice and wild-type littermate controls.
-
This compound formulated for administration (e.g., in rodent chow).
-
Behavioral testing apparatus (e.g., Barnes maze, Morris water maze).
-
-
Procedure:
-
Animal Aging and Treatment:
-
Age APP/PS1 and wild-type mice to a point where pathology is established (e.g., 7-10 months).[9]
-
Administer this compound or control chow for a specified duration (e.g., several months).
-
-
Behavioral Assessment (Barnes Maze):
-
Habituation: Acclimate mice to the maze room and the maze itself.
-
Acquisition Training: Conduct multiple trials per day for 4-5 consecutive days. In each trial, the mouse is placed on the brightly lit, open platform and must learn the location of a fixed escape tunnel hidden beneath one of the holes, using distal visual cues in the room.[18] Parameters recorded include latency to find the escape hole and the number of errors (pokes into incorrect holes).[18][19]
-
Probe Trial: 24-48 hours after the last training trial, remove the escape tunnel and place the mouse on the maze for a fixed period (e.g., 90 seconds).[19] Record the time spent in the target quadrant and the number of pokes at the target hole location to assess spatial memory retention.
-
-
Endpoint Analysis:
-
Following behavioral testing, perfuse animals and collect brains.
-
Perform immunohistochemistry on brain sections using antibodies like WO2 or 6E10 to stain for Aβ plaques.[9]
-
Quantify plaque number and area in relevant brain regions like the hippocampus and cortex.
-
Assess neuroinflammation by staining for markers like GFAP (astrocytes).[9]
-
-
Conclusion and Future Directions
The substantial body of preclinical evidence strongly supports the hypothesis that aberrant c-Abl activation is a key pathogenic driver in neurodegenerative diseases. Novel, brain-penetrant c-Abl inhibitors, represented here by the conceptual this compound, have demonstrated significant neuroprotective potential in highly relevant animal models of both Parkinson's and Alzheimer's disease. These compounds effectively reduce core pathologies, including α-synuclein and amyloid-β aggregation, mitigate neuroinflammation, prevent neuronal loss, and rescue functional deficits.
The data presented in this guide provides a solid foundation for the continued development of this compound as a first-in-class, disease-modifying therapeutic. The next critical steps will involve comprehensive IND-enabling safety and toxicology studies, followed by carefully designed clinical trials to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this promising therapeutic strategy in patients.
References
- 1. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 2. The c-Abl inhibitor, Radotinib HCl, is neuroprotective in a preclinical Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The need for novel c-Abl inhibitors - Cure Parkinson's [cureparkinsons.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. A Novel, Selective c-Abl Inhibitor, Compound 5, Prevents Neurodegeneration in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The c-Abl inhibitor, Radotinib HCl, is neuroprotective in a preclinical Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchers.uss.cl [researchers.uss.cl]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of Alpha-Synuclein Preformed Fibrils from Monomers and use In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biospective.com [biospective.com]
- 18. Barnes Maze Procedure for Spatial Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
The Function of c-Abl in Cellular Stress Response: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The non-receptor tyrosine kinase c-Abl is a critical regulator of the cellular response to a variety of stressors, including genotoxic agents, oxidative stress, and endoplasmic reticulum (ER) dysfunction. Positioned at a key nexus of cellular signaling, c-Abl integrates upstream stress signals and transduces them into diverse downstream effects, ultimately influencing cell fate decisions between survival, cell cycle arrest, and apoptosis. This technical guide provides a comprehensive overview of the multifaceted role of c-Abl in the cellular stress response, detailing its activation mechanisms, intricate signaling pathways, and key molecular interactions. Furthermore, this document furnishes detailed experimental protocols for studying c-Abl function and presents quantitative data to illustrate the magnitude of its involvement in stress-induced cellular processes. The accompanying diagrams, rendered in Graphviz DOT language, offer a clear visual representation of the complex signaling networks orchestrated by c-Abl.
Introduction to c-Abl
The c-Abl protein, encoded by the ABL1 gene, is a ubiquitously expressed tyrosine kinase that localizes to both the cytoplasm and the nucleus.[1] Its structure comprises several key functional domains: an N-terminal cap region, SH3 and SH2 domains involved in protein-protein interactions, a central kinase domain responsible for its enzymatic activity, a proline-rich domain, a DNA-binding domain, and an F-actin-binding domain.[1] The kinase activity of c-Abl is tightly regulated under normal physiological conditions through an autoinhibitory mechanism.[2] However, in response to cellular stress, this autoinhibition is relieved, leading to a robust activation of its kinase function.
c-Abl in the DNA Damage Response (DDR)
Genotoxic stress, induced by agents such as ionizing radiation (IR), alkylating agents, and DNA cross-linking agents, triggers a potent activation of c-Abl.[1][3] This activation is a critical event in the broader DNA Damage Response (DDR), a complex signaling network that coordinates DNA repair, cell cycle checkpoints, and apoptosis.
Activation of c-Abl in the DDR
The primary upstream activator of c-Abl in response to DNA double-strand breaks (DSBs) is the Ataxia-Telangiectasia Mutated (ATM) kinase.[1] Following DNA damage, ATM phosphorylates c-Abl on Serine 465, leading to its activation.[4] c-Abl can also be activated by the ATM and Rad3-related (ATR) kinase in response to single-strand DNA breaks.[5] Once activated, c-Abl itself can phosphorylate and further activate both ATM and ATR, creating a positive feedback loop that amplifies the DDR signal.[4][5]
Downstream Signaling Pathways in the DDR
Activated nuclear c-Abl orchestrates the DDR through the phosphorylation of a multitude of substrate proteins, influencing key cellular decisions.
-
Apoptosis: A well-established function of c-Abl in the DDR is the induction of apoptosis, primarily through the p53 and p73 tumor suppressor pathways.
-
p73-dependent Apoptosis: c-Abl directly interacts with and phosphorylates the p53 homolog p73 at Tyrosine 99.[1][6] This phosphorylation event is crucial for the transactivation of p73 target genes and the subsequent induction of apoptosis.[6][7] Disruption of the c-Abl-p73 interaction impairs the apoptotic response to DNA damage.[6]
-
p53-dependent Apoptosis and Cell Cycle Arrest: c-Abl also plays a role in the p53-mediated stress response. It can phosphorylate MDM2, the primary negative regulator of p53, thereby inhibiting its ability to target p53 for degradation.[3] This leads to the stabilization and accumulation of p53, promoting both apoptosis and G1 cell cycle arrest.[8] c-Abl-deficient cells exhibit a diminished G1 arrest in response to ionizing radiation.[8]
-
-
DNA Repair: c-Abl's role in DNA repair is complex and appears to be context-dependent. It has been shown to interact with and phosphorylate key DNA repair proteins such as Rad51 and DNA-PKcs.[9] While some studies suggest a role for c-Abl in promoting DNA repair, others indicate that it can inhibit the late stages of DSB repair, potentially as a mechanism to favor apoptosis when the damage is too extensive.[9][10]
-
Stress-Activated Protein Kinase (SAPK) Pathways: c-Abl is an upstream activator of the c-Jun N-terminal kinase (JNK/SAPK) and p38 MAPK pathways in response to DNA damage.[11] These pathways are themselves critical mediators of stress-induced apoptosis.
// Nodes stress [label="Genotoxic Stress\n(IR, Cisplatin, etc.)", fillcolor="#F1F3F4"]; atm_atr [label="ATM / ATR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; c_abl [label="c-Abl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#FBBC05"]; p73 [label="p73", fillcolor="#FBBC05"]; mdm2 [label="MDM2", fillcolor="#F1F3F4"]; jnk_p38 [label="JNK / p38 MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; dna_repair [label="DNA Repair\n(Rad51, DNA-PKcs)", fillcolor="#F1F3F4"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cell_cycle [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#FBBC05"];
// Edges stress -> atm_atr [label="activates"]; atm_atr -> c_abl [label="phosphorylates (S465)\nactivates"]; c_abl -> atm_atr [label="phosphorylates\n(positive feedback)"]; c_abl -> p73 [label="phosphorylates (Y99)\nactivates"]; c_abl -> mdm2 [label="phosphorylates\ninhibits"]; mdm2 -> p53 [label="inhibits", arrowhead=tee]; p53 -> apoptosis; p53 -> cell_cycle; p73 -> apoptosis; c_abl -> jnk_p38 [label="activates"]; jnk_p38 -> apoptosis; c_abl -> dna_repair [label="phosphorylates\nregulates"]; } caption: "c-Abl Signaling in the DNA Damage Response."
c-Abl in the Oxidative Stress Response
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is another potent activator of c-Abl.[2][10] Aberrant c-Abl activation in response to oxidative stress is implicated in the pathogenesis of neurodegenerative diseases.[12]
Activation of c-Abl by Oxidative Stress
The mechanisms of c-Abl activation by oxidative stress are multifaceted. One key pathway involves Protein Kinase C delta (PKCδ), which is activated by ROS and subsequently phosphorylates and activates c-Abl.[13] This leads to the translocation of a cytoplasmic pool of c-Abl.
Downstream Signaling in Oxidative Stress
Activated c-Abl in the cytoplasm initiates signaling cascades that often culminate in apoptosis.
-
Mitochondrial Apoptosis Pathway: In response to oxidative stress, cytoplasmic c-Abl translocates to the mitochondria.[12] This translocation is dependent on PKCδ and is a critical step in the induction of mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.[12]
-
Regulation of Antioxidant Response: c-Abl can negatively regulate the expression of antioxidant proteins such as peroxiredoxin I (Prx I), thereby potentially exacerbating oxidative stress.[10]
-
Neuronal Apoptosis: In neuronal cells, oxidative stress-activated c-Abl can phosphorylate and activate the MST1-FOXO3 signaling pathway, leading to apoptosis.[14] It also participates in a pro-apoptotic pathway involving p73.[7][15]
// Nodes ros [label="Oxidative Stress\n(ROS)", fillcolor="#F1F3F4"]; pkcd [label="PKCδ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; c_abl_cyto [label="Cytoplasmic\nc-Abl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; c_abl_mito [label="Mitochondrial\nc-Abl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mst1_foxo3 [label="MST1-FOXO3\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; p73_ox [label="p73", fillcolor="#FBBC05"]; mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4"]; cytochrome_c [label="Cytochrome c\nRelease", shape=ellipse, fillcolor="#F1F3F4"]; apoptosis_ox [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ros -> pkcd [label="activates"]; pkcd -> c_abl_cyto [label="phosphorylates\nactivates"]; c_abl_cyto -> c_abl_mito [label="translocates to"]; c_abl_mito -> mitochondria [label="induces dysfunction"]; mitochondria -> cytochrome_c; cytochrome_c -> apoptosis_ox; c_abl_cyto -> mst1_foxo3 [label="activates"]; c_abl_cyto -> p73_ox [label="activates"]; mst1_foxo3 -> apoptosis_ox; p73_ox -> apoptosis_ox; } caption: "c-Abl in the Oxidative Stress Response."
c-Abl in the Endoplasmic Reticulum (ER) Stress Response
The ER is a central organelle for protein folding and secretion. Perturbations in its function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. c-Abl is a key player in the signaling pathways that emanate from the stressed ER.
c-Abl Localization and Activation in ER Stress
A significant portion of cellular c-Abl, estimated at over 20%, is localized to the ER.[16] Inducers of ER stress, such as tunicamycin, brefeldin A, and the calcium ionophore A23187, trigger the activation of this ER-resident c-Abl pool.[16]
c-Abl-Mediated Crosstalk between ER and Mitochondria
A critical function of c-Abl in the ER stress response is to mediate the communication between the ER and mitochondria, ultimately promoting apoptosis.
-
Translocation to Mitochondria: Upon ER stress, activated c-Abl translocates from the ER to the mitochondria.[16] This translocation is a pivotal event that links the stress signals from the ER to the mitochondrial apoptotic machinery.
-
Induction of Mitochondrial Fragmentation and Apoptosis: At the mitochondria, c-Abl interacts with and phosphorylates Mitofusin 2 (MFN2), a key protein involved in mitochondrial fusion.[17] This phosphorylation leads to mitochondrial fragmentation and contributes to the induction of apoptosis.[17] The translocation of the PKCδ-Abl complex from the ER to the mitochondria is also a crucial step in ER stress-induced apoptosis.[18] c-Abl-deficient cells show attenuated apoptosis in response to ER stress.[16]
// Nodes er_stress [label="ER Stress\n(e.g., Tunicamycin)", fillcolor="#F1F3F4"]; c_abl_er [label="ER-resident\nc-Abl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; c_abl_mito_er [label="Mitochondrial\nc-Abl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mfn2 [label="MFN2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mito_frag [label="Mitochondrial\nFragmentation", shape=ellipse, fillcolor="#F1F3F4"]; apoptosis_er [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges er_stress -> c_abl_er [label="activates"]; c_abl_er -> c_abl_mito_er [label="translocates to"]; c_abl_mito_er -> mfn2 [label="phosphorylates"]; mfn2 -> mito_frag [arrowhead=tee, label="inhibits fusion"]; mito_frag -> apoptosis_er; c_abl_mito_er -> apoptosis_er [label="promotes"]; } caption: "c-Abl Signaling in the ER Stress Response."
c-Abl and Autophagy
Autophagy is a cellular self-digestion process that is critical for maintaining cellular homeostasis, especially under stress conditions. Recent evidence indicates a complex interplay between c-Abl and autophagy. In the context of neurodegenerative diseases like Parkinson's, c-Abl activation has been linked to the impairment of autophagy through a p53-dependent mechanism.[19] Inhibition of c-Abl has been shown to restore autophagic flux, suggesting that targeting c-Abl could be a therapeutic strategy to enhance the clearance of protein aggregates.
Quantitative Data on c-Abl Function in Cellular Stress
The following tables summarize quantitative data extracted from the literature, illustrating the impact of c-Abl on cellular processes in response to stress.
Table 1: c-Abl Kinase Activation in Response to Cellular Stress
| Stressor | Cell Type | Fold Increase in c-Abl Kinase Activity | Reference |
| PDGF | NIH-3T3 fibroblasts | 3.2 ± 0.55 | [20] |
| EGF | 10T1/2 fibroblasts | 2.6 ± 0.15 | [20] |
| Ionizing Radiation | MCF-7 cells | Not explicitly quantified as fold-increase, but shown to be activated | [11] |
Table 2: Effect of c-Abl on Apoptosis in Response to Cellular Stress
| Cell Type | Stress Condition | Effect of c-Abl Modulation | Quantitative Observation | Reference |
| MCF-7/E6 | Transfection with wild-type c-Abl | Induction of apoptosis | Not quantified as a percentage in the abstract | [11] |
| Niemann-Pick type C neurons | U18666A treatment | Inhibition of c-Abl with imatinib | Reduced the percentage of apoptotic nuclei | [16] |
| HeLa cells | Mitoxantrone + Imatinib | Inhibition of c-Abl | Significant increase in apoptosis | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of c-Abl in cellular stress responses.
In Vitro c-Abl Kinase Assay
This protocol is for measuring the kinase activity of c-Abl using a recombinant substrate.
Materials:
-
Recombinant active c-Abl kinase
-
Kinase substrate (e.g., GST-CrkL or a specific peptide substrate like Abltide)
-
Kinase Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (10 mM stock)
-
Stop Buffer (50 mM EDTA, pH 8.0)
-
Phospho-tyrosine specific antibody
-
Reagents for Western blotting or ELISA
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, combine:
-
10 µL of 5X Kinase Buffer
-
5 µL of 10X substrate solution
-
1-10 units of active c-Abl kinase
-
Distilled water to a final volume of 45 µL.
-
-
Initiate the reaction by adding 5 µL of 10X ATP solution (final concentration typically 10-100 µM).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Terminate the reaction by adding 50 µL of Stop Buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-tyrosine specific antibody or by ELISA.
Immunoprecipitation of c-Abl and Western Blotting
This protocol describes the isolation of c-Abl from cell lysates and its subsequent detection.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-c-Abl antibody
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (e.g., cold PBS with 0.1% Tween-20)
-
SDS-PAGE sample buffer
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Lyse cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with the anti-c-Abl antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with Wash Buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using an antibody against c-Abl or interacting proteins.
Subcellular Fractionation for Nuclear and Mitochondrial c-Abl
This protocol allows for the separation of nuclear, mitochondrial, and cytosolic fractions to study the localization of c-Abl.
Materials:
-
Hypotonic Buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT)
-
Nuclear Extraction Buffer (e.g., 20 mM HEPES, pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA)
-
Mitochondria Isolation Buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 220 mM mannitol, 70 mM sucrose, 1 mM EDTA)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
Procedure:
-
Harvest cells and resuspend in Hypotonic Buffer.
-
Allow cells to swell on ice and then lyse them using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Collect the supernatant (cytosolic and mitochondrial fraction).
-
Wash the nuclear pellet and then extract nuclear proteins using Nuclear Extraction Buffer.
-
Centrifuge the supernatant from step 4 at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Analyze all fractions for the presence of c-Abl by Western blotting.
siRNA-mediated Knockdown of c-Abl
This protocol describes how to reduce the expression of c-Abl in cultured cells.
Materials:
-
c-Abl specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cell culture medium and plates
Procedure:
-
Plate cells to be 30-50% confluent at the time of transfection.
-
Dilute the siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 24-72 hours.
-
Harvest the cells and assess the knockdown efficiency by Western blotting or qRT-PCR for c-Abl.
Conclusion
c-Abl is a central and versatile mediator of the cellular response to a wide array of stresses. Its activation and subsequent signaling through diverse pathways are critical determinants of cell fate. A thorough understanding of the intricate mechanisms governing c-Abl function is paramount for elucidating the fundamental processes of cellular stress responses and for the development of novel therapeutic strategies targeting diseases where these pathways are dysregulated, such as cancer and neurodegenerative disorders. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this pivotal kinase.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Activation of the c-Abl tyrosine kinase in the stress response to DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Abl and Cell Death - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Oxidative Stress, DNA Damage, and c-Abl Signaling: At the Crossroad in Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. www2.nau.edu [www2.nau.edu]
- 10. c-Abl downregulates the slow phase of double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of DNA damage-induced apoptosis by the c-Abl tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 13. c-Abl phosphorylates α-synuclein and regulates its degradation: implication for α-synuclein clearance and contribution to the pathogenesis of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. Oxidative stress activates the c-Abl/p73 proapoptotic pathway in Niemann-Pick type C neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. c-Abl tyrosine kinase in the DNA damage response: cell death and more - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. c-Abl is activated by growth factors and Src family kinases and has a role in the cellular response to PDGF - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to c-Abl Activation and its Link to Oxidative Stress in Neurons
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the activation of the non-receptor tyrosine kinase c-Abl in response to oxidative stress in neurons. It details the downstream signaling pathways implicated in neuronal apoptosis and neurodegeneration, presents quantitative data from key studies, and offers detailed experimental protocols for researchers in the field.
Introduction: The Intersection of Oxidative Stress and c-Abl in Neuronal Fate
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a significant contributor to neuronal damage in a range of neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[1][2] The ubiquitously expressed non-receptor tyrosine kinase, c-Abl, has emerged as a critical mediator of the cellular response to oxidative stress.[3][4] Under physiological conditions, c-Abl is involved in regulating cell growth, motility, and DNA repair.[5] However, under conditions of oxidative stress, aberrant c-Abl activation triggers pro-apoptotic signaling cascades, leading to neuronal cell death.[1][6][7] This guide explores the mechanisms of c-Abl activation by oxidative stress and delineates its key downstream signaling pathways in neurons.
Mechanism of c-Abl Activation by Oxidative Stress
Oxidative stress, often induced experimentally by agents like hydrogen peroxide (H₂O₂), leads to the activation of c-Abl.[1][8] This activation is a critical event that shifts the cellular balance towards apoptosis. The activation of cytoplasmic c-Abl by ROS can be a direct or indirect process.[7] Following activation, c-Abl can translocate to the mitochondria, further contributing to mitochondrial dysfunction and the apoptotic cascade.[1]
Key Downstream Signaling Pathways of c-Abl in Neuronal Oxidative Stress
Activated c-Abl orchestrates neuronal apoptosis through the phosphorylation and subsequent activation of several downstream targets. The primary signaling cascades implicated are the c-Abl/MST1/FOXO3 axis, the c-Abl/p73 pathway, and the regulation of the E3 ubiquitin ligase Parkin.
The c-Abl/MST1/FOXO3 Signaling Axis
Recent studies have identified the mammalian Ste20-like kinase 1 (MST1) as a direct substrate of c-Abl.[1][9] In response to oxidative stress, c-Abl phosphorylates MST1 on tyrosine 433 (Y433).[1][10] This phosphorylation event stabilizes and activates MST1, which in turn phosphorylates the Forkhead box O3 (FOXO3) transcription factor.[1] The phosphorylation of FOXO3 leads to its nuclear translocation and the transcriptional activation of pro-apoptotic genes, such as Bim.[1] Inhibition of c-Abl has been shown to attenuate MST1 activation and subsequent neuronal cell death.[1]
The c-Abl/p73 Pro-Apoptotic Pathway
The tumor suppressor protein p73, a homolog of p53, is another critical downstream target of c-Abl in the oxidative stress response.[2][6] Oxidative stress promotes the interaction between c-Abl and p73, leading to the phosphorylation and stabilization of p73.[6][11] Activated p73 then translocates to the nucleus and induces the expression of pro-apoptotic genes, ultimately leading to neuronal cell death.[11][12] The antioxidant N-acetylcysteine (NAC) has been shown to decrease the activation of the c-Abl/p73 pathway and reduce apoptosis in neuronal models of Niemann-Pick type C disease, a condition characterized by oxidative stress.[6]
c-Abl-Mediated Phosphorylation and Inhibition of Parkin
In the context of neurodegenerative diseases like Parkinson's, c-Abl has been shown to phosphorylate the E3 ubiquitin ligase Parkin at tyrosine 143.[13][14][15][16][17] This phosphorylation event inhibits the ubiquitin ligase activity of Parkin.[13][14][16] The loss of Parkin function leads to the accumulation of its substrates, which contributes to neurotoxicity and cell death.[13][16] The c-Abl inhibitor STI-571 (Imatinib) can prevent this phosphorylation, thereby restoring Parkin's protective functions.[13][14][16]
The c-Abl and Cdk5 Signaling Interplay
c-Abl also collaborates with cyclin-dependent kinase 5 (Cdk5) to promote neuronal death under oxidative stress. c-Abl can phosphorylate and activate Cdk5, which in turn can modulate the levels and activity of p53, leading to transcriptional activation of pro-apoptotic genes.[8]
Quantitative Data on c-Abl Activation and Downstream Effects
The following tables summarize quantitative data from studies investigating the effects of oxidative stress on c-Abl signaling and the protective effects of c-Abl inhibitors.
Table 1: c-Abl Activation and Downstream Target Phosphorylation in Response to Oxidative Stress
| Cell Type | Treatment | Target Protein | Fold Increase in Phosphorylation (approx.) | Reference |
| SH-SY5Y Neuroblastoma | H₂O₂ | c-Abl | Not specified, but significant increase | [18] |
| SH-SY5Y Neuroblastoma | H₂O₂ | MST1 (Y433) | Not specified, but significant increase | [1] |
| Primary Neurons | H₂O₂ | Parkin (Y143) | Not specified, but significant increase | [13][16] |
Table 2: Neuroprotective Effects of c-Abl Inhibition Against Oxidative Stress-Induced Apoptosis
| Cell Type | Oxidative Stressor | c-Abl Inhibitor | Concentration | Reduction in Apoptosis (%) | Reference |
| Differentiated SH-SY5Y | H₂O₂ (250 µM) | Oryzanol-rich fraction | 100 µg/mL | ~65% | [19] |
| Primary Cortical Neurons | H₂O₂ | Y-27632 (ROCK inhibitor) | Not specified | Significant protection | [20][21] |
| Primary Hippocampal Neurons | H₂O₂ | Salidroside | Concentration-dependent | Significant protection | [22] |
| Differentiated SH-SY5Y | H₂O₂ (0.5 mM) | Arzanol | 10 µM and 25 µM | Significant decrease | [18] |
Table 3: Quantitative Analysis of the c-Abl-MST1-FOXO3 Pathway
| Experiment | Condition | Effect on FOXO3 Transcriptional Activity | Reference |
| Luciferase Reporter Assay | MST1 RNAi + c-Abl | Decrease to 62.5 ± 9.7% of control | [1] |
| Luciferase Reporter Assay | Dominant-negative MST1 + c-Abl | Decrease to 42.4 ± 6.3% of control | [1] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to investigate the role of c-Abl in oxidative stress in neurons.
Protocol for Detection of Reactive Oxygen Species (ROS) in Neurons using DCFDA Assay
This protocol is adapted from commercially available kits and common laboratory practices.[3][23][24][25][26]
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) or Carboxy-H₂DCFDA
-
Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium
-
H₂O₂ (positive control)
-
N-acetylcysteine (NAC) (negative control)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Reagent Preparation: Prepare a 10-20 µM working solution of H₂DCFDA in pre-warmed HBSS or phenol red-free medium immediately before use.
-
Cell Treatment:
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Add the H₂DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the H₂DCFDA solution and wash the cells once with warm HBSS.
-
Add fresh pre-warmed medium or HBSS containing the desired concentrations of the oxidative stressor (e.g., H₂O₂) and/or c-Abl inhibitor. Include appropriate controls (untreated, vehicle, H₂O₂ alone, NAC + H₂O₂).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 30 minutes to 2 hours) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize and capture images using a fluorescence microscope.
-
Data Analysis: Background fluorescence from wells without cells should be subtracted. Express the results as a fold change in fluorescence intensity relative to the untreated control.
Protocol for c-Abl Immunoprecipitation from Neuronal Lysates
This protocol is a generalized procedure based on standard immunoprecipitation techniques.[27][28][29][30][31]
Materials:
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-c-Abl antibody
-
Protein A/G agarose or magnetic beads
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the culture dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-c-Abl antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution:
-
Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein-antibody complex.
-
Centrifuge to pellet the beads, and collect the supernatant for Western blot analysis or proceed to a kinase assay.
-
Protocol for In Vitro c-Abl Kinase Assay
This protocol describes a non-radioactive kinase assay using a recombinant substrate.[5][32][33][34][35]
Materials:
-
Immunoprecipitated c-Abl on beads
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
ATP solution (10 mM)
-
Recombinant substrate (e.g., GST-CrkL)
-
SDS-PAGE sample buffer
Procedure:
-
Prepare Immunoprecipitated c-Abl: Perform immunoprecipitation as described in Protocol 5.2, but wash the final bead pellet twice with kinase buffer.
-
Kinase Reaction:
-
Resuspend the beads in kinase buffer.
-
Add the recombinant substrate (e.g., 1-2 µg of GST-CrkL).
-
Initiate the reaction by adding ATP to a final concentration of 200 µM.
-
Incubate at 30°C for 30 minutes with gentle agitation.
-
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction mixture by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-CrkL) or a general anti-phosphotyrosine antibody.
Conclusion and Therapeutic Implications
The activation of c-Abl by oxidative stress represents a critical nodal point in the signaling pathways that lead to neuronal apoptosis. The elucidation of the c-Abl/MST1/FOXO3 and c-Abl/p73 axes, along with the c-Abl-mediated inhibition of Parkin, has provided a deeper understanding of the molecular mechanisms underlying neurodegeneration. These findings strongly suggest that targeting c-Abl could be a viable therapeutic strategy for neurodegenerative diseases characterized by oxidative stress. The development of brain-penetrant c-Abl inhibitors holds promise for mitigating neuronal damage and potentially slowing disease progression. Further research is warranted to fully understand the intricate network of c-Abl signaling in the nervous system and to translate these findings into effective clinical therapies.
References
- 1. The c-Abl-MST1 Signaling Pathway Mediates Oxidative Stress-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 4. mdpi.com [mdpi.com]
- 5. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress activates the c-Abl/p73 proapoptotic pathway in Niemann-Pick type C neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-synuclein aggregates induce c-Abl activation and dopaminergic neuronal loss by a feed-forward redox stress mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Stress, DNA Damage, and c-Abl Signaling: At the Crossroad in Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The c-Abl-MST1 signaling pathway mediates oxidative stress-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Activation of the neuronal c-Abl tyrosine kinase by amyloid-beta-peptide and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STI571 prevents apoptosis, tau phosphorylation and behavioural impairments induced by Alzheimer's beta-amyloid deposits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphorylation by the c-Abl protein tyrosine kinase inhibits parkin's ubiquitination and protective function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Novel Regulation of Parkin Function through c-Abl-Mediated Tyrosine Phosphorylation: Implications for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Mechanistic basis for protection of differentiated SH-SY5Y cells by oryzanol-rich fraction against hydrogen peroxide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotection effect of Y-27632 against H2O2-induced cell apoptosis of primary cultured cortical neurons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Protective effect of salidroside against H2O2-induced cell apoptosis in primary culture of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Reactive Oxygen Species Measurement [bio-protocol.org]
- 25. doc.abcam.com [doc.abcam.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 28. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Global ubiquitylation analysis of mitochondria in primary neurons identifies endogenous Parkin targets following activation of PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Co-immunoprecipitation from Brain | Springer Nature Experiments [experiments.springernature.com]
- 32. c-Abl is activated by growth factors and Src family kinases and has a role in the cellular response to PDGF - PMC [pmc.ncbi.nlm.nih.gov]
- 33. High yield bacterial expression of active c-Abl and c-Src tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. promega.com [promega.com]
Methodological & Application
c-ABL-IN-1 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and preparation of c-ABL-IN-1 for cell culture experiments. The information is intended to guide researchers in accurately preparing and utilizing this inhibitor for in vitro studies.
Chemical Properties
This compound is a selective inhibitor of the c-Abl tyrosine kinase. Its fundamental chemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 400.30 g/mol |
| CAS Number | 2304918-82-7 |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. The following table provides solubility information based on data available for structurally similar compounds.
| Solvent | Solubility |
| DMSO | Estimated to be high (e.g., ≥ 175 mg/mL) |
| Water | Insoluble |
Note: The solubility in DMSO is an estimate based on the solubility of the structurally related compound BCR-ABL1-IN-1[1][2]. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for accurate and reproducible experimental results. The following protocol outlines the recommended procedure for preparing a this compound stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Calculate the required mass: Determine the desired concentration and volume of the stock solution. Use the following formula to calculate the mass of this compound powder needed: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously to dissolve the powder. If the compound does not dissolve completely, brief sonication in an ultrasonic bath may be necessary. Ensure the final solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Example: Preparation of a 10 mM Stock Solution
To prepare 1 mL of a 10 mM stock solution of this compound:
-
Mass calculation: Mass (mg) = 10 mmol/L x 0.001 L x 400.30 g/mol x 1000 mg/g = 4.003 mg
-
Weigh 4.003 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO.
-
Vortex until the powder is completely dissolved.
-
Aliquot and store at -20°C or -80°C.
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration stock solution into cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes
Protocol:
-
Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the dilution: Determine the final desired concentration of this compound in your cell culture experiment. Use the C1V1 = C2V2 formula to calculate the volume of the stock solution needed. (Concentration of stock) x (Volume of stock) = (Final concentration) x (Final volume)
-
Dilute into medium: Aseptically add the calculated volume of the this compound stock solution to the required volume of pre-warmed cell culture medium. Mix gently by pipetting up and down or by inverting the tube.
-
Control: Prepare a vehicle control by adding the same volume of DMSO (without the inhibitor) to an equivalent volume of cell culture medium. This is crucial to account for any effects of the solvent on the cells.
-
Treat cells: Immediately add the prepared working solution (or vehicle control) to your cell cultures.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
The stability of this compound in aqueous solutions like cell culture medium may be limited. It is recommended to prepare fresh working solutions for each experiment.
-
The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. A dose-response experiment is recommended to determine the effective concentration range for your experimental system.
c-ABL Signaling Pathway and Experimental Workflow
The c-Abl tyrosine kinase is a key regulator of various cellular processes. The diagram below illustrates a simplified overview of the c-Abl signaling pathway.
Caption: Simplified c-Abl signaling pathway.
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in cell culture.
Caption: Experimental workflow for this compound cell-based assays.
References
Protocol for c-ABL-IN-1 Treatment in Primary Neurons: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of c-ABL-IN-1, a selective inhibitor of the c-Abl non-receptor tyrosine kinase, in primary neuronal cultures. The protocols outlined below are designed to facilitate research into the neuroprotective effects of this compound and its role in modulating neuronal signaling pathways implicated in neurodegenerative diseases.
Introduction
The c-Abl tyrosine kinase is a critical regulator of various cellular processes within the central nervous system, including neuronal development, cytoskeletal dynamics, and the response to cellular stressors such as oxidative stress and DNA damage.[1][2][3] Aberrant c-Abl activation has been linked to the pathogenesis of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease, where it contributes to neuronal apoptosis, dendritic spine loss, and the pathological phosphorylation of proteins like α-synuclein and Tau.[1][2] this compound is a potent and selective inhibitor of c-Abl kinase activity, offering a valuable tool for investigating the therapeutic potential of c-Abl inhibition in neurological disorders.
Mechanism of Action
In neurons, c-Abl is activated by various stressors, including oxidative stress and exposure to amyloid-β (Aβ) oligomers.[3] Activated c-Abl can then phosphorylate a range of downstream targets, leading to a cascade of events that can culminate in neuronal dysfunction and death. This compound exerts its neuroprotective effects by binding to the ATP-binding site of the c-Abl kinase domain, thereby preventing the phosphorylation of its substrates. This inhibition can mitigate neuronal apoptosis, preserve dendritic spine integrity, and reduce the phosphorylation of key pathological proteins.
Data Presentation
The following tables summarize quantitative data from studies using various c-Abl inhibitors in primary neurons and neuronal cell lines. These values can serve as a starting point for optimizing experiments with this compound.
Table 1: Effective Concentrations of c-Abl Inhibitors in Neuronal Cultures
| Inhibitor | Cell Type | Concentration | Observed Effect | Reference |
| Imatinib | Primary Hippocampal Neurons | 5 µM | Increased basal levels of TrkB receptor. | [4] |
| Imatinib | Primary Neurons | Not specified | Co-treatment with NMDA significantly increased cell viability. | [5] |
| GNF-2 | Primary Neurons | Not specified | Co-treatment with NMDA significantly increased cell viability. | [5] |
| INNO-406 | SH-SY5Y Neuroblastoma Cells | 0.5 - 1.0 µM | Prevented MPP+-induced cytotoxicity. | [6] |
| Radotinib | Primary Cortical Neurons | Not specified | Protected against toxic cell death induced by α-synuclein fibrils. | [2] |
Table 2: Time-Course of c-Abl Inhibitor Effects in Neuronal Cultures
| Inhibitor | Cell Type | Treatment Duration | Assay | Observed Effect | Reference |
| Imatinib | Primary Hippocampal Neurons | 1 hour | TrkB receptor levels | Increased basal levels of TrkB. | [4] |
| Imatinib / GNF-2 | Primary Neurons | 24 hours | Cell Viability (MTT assay) | Increased viability in the presence of NMDA. | [5] |
| DPH (c-Abl activator) | Primary Hippocampal Neurons | 48 hours | Dendritic Branching | Increased number of branched dendrites. | [4] |
| INNO-406 | SH-SY5Y Neuroblastoma Cells | 6 hours (pretreatment) | Cytotoxicity (LDH assay) | Prevented MPP+-induced cytotoxicity. | [6] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Oxidative Stress
This protocol details the procedure for evaluating the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced neuronal death.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
-
96-well plates
Procedure:
-
Plate primary neurons in 96-well plates at a density of 1-2 x 10⁴ cells per well and culture for 7-10 days in vitro (DIV).
-
Prepare serial dilutions of this compound in culture medium. It is recommended to start with a concentration range of 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
Pre-treat the neurons with the different concentrations of this compound or vehicle for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ to the culture medium at a final concentration of 50-100 µM.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Assess cell viability using the MTT assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength and calculate the percentage of viable cells relative to the untreated control.
Protocol 2: Analysis of Downstream Signaling Pathways by Western Blotting
This protocol describes how to assess the effect of this compound on the phosphorylation of c-Abl substrates, such as CrkL, or other relevant signaling proteins.
Materials:
-
Primary cortical or hippocampal neurons
-
This compound
-
Stimulus (e.g., Aβ oligomers, H₂O₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (e.g., anti-phospho-c-Abl (Tyr245), anti-c-Abl, anti-phospho-CrkL (Tyr207), anti-CrkL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Plate primary neurons in 6-well plates and culture to the desired confluency.
-
Treat the neurons with this compound at the desired concentration (e.g., 1 µM) or vehicle for 1-2 hours.
-
Add the stimulus (e.g., 1 µM Aβ oligomers) for a specified time (e.g., 30 minutes to 4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.
-
Probe the membranes with the appropriate primary and secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: c-Abl signaling pathway in neurons under stress and its inhibition by this compound.
Caption: Experimental workflow for assessing the effects of this compound in primary neurons.
References
- 1. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies [mdpi.com]
- 3. c-Abl in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Abl Tyrosine Kinase Is Required for BDNF-Induced Dendritic Branching and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Efficacy of a New Brain-Penetrating C-Abl Inhibitor in a Murine Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of c-Abl Phosphorylation Following c-ABL-IN-1 Inhibition
Introduction
c-Abl (Abelson murine leukemia viral oncogene homolog 1) is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, adhesion, and apoptosis.[1][2] The activation of c-Abl is tightly regulated and often involves phosphorylation at specific tyrosine residues, such as Tyr245 in the linker region and Tyr412 in the kinase activation loop.[1][3] Dysregulation of c-Abl activity is implicated in several cancers, most notably Chronic Myeloid Leukemia (CML), where the BCR-ABL fusion protein exhibits constitutive kinase activity.
c-ABL-IN-1 is a chemical inhibitor designed to suppress the kinase activity of c-Abl. By blocking the enzyme's ability to phosphorylate its substrates, this compound effectively inhibits its downstream signaling. This protocol details the use of Western blotting to monitor the efficacy of this compound by detecting the phosphorylation status of c-Abl. The method involves treating cells with the inhibitor, followed by lysis, protein separation, and immunodetection of both phosphorylated c-Abl (p-c-Abl) and total c-Abl. Detecting total c-Abl is essential for normalizing the phosphoprotein signal and ensuring that observed changes are due to altered kinase activity rather than variations in protein expression.[4][5]
Key Signaling Pathway and Inhibition
The following diagram illustrates the basic principle of c-Abl activation through phosphorylation and its inhibition by this compound. Growth factors or other stimuli can lead to the phosphorylation and subsequent activation of c-Abl.[6] The inhibitor, this compound, blocks this process, leading to a decrease in the p-c-Abl signal.
Detailed Western Blot Protocol
This protocol provides a step-by-step guide for assessing p-c-Abl levels in response to this compound treatment.
Experimental Workflow Overview
Materials and Reagents
| Reagent | Recommended Specifications |
| Cell Line | K-562 (human CML cell line) or other suitable cell line expressing c-Abl. |
| Inhibitor | This compound (dissolved in DMSO) |
| Lysis Buffer | RIPA Buffer supplemented with protease and phosphatase inhibitors.[7] |
| Protease Inhibitor Cocktail | Commercial cocktail (e.g., cOmplete™ Mini).[8] |
| Phosphatase Inhibitor Cocktail | Commercial cocktail or individual inhibitors (e.g., NaF, Na3VO4, β-glycerophosphate).[9][10] |
| Protein Assay | BCA Protein Assay Kit |
| Loading Buffer | 4X Laemmli Sample Buffer |
| Membrane | Polyvinylidene difluoride (PVDF) membrane, 0.2 or 0.45 µm pore size. |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST. |
| Wash Buffer | Tris-Buffered Saline with 0.1% Tween-20 (TBST).[11] |
| Primary Antibodies | Rabbit anti-p-c-Abl (e.g., Tyr245 or Tyr412); Mouse anti-total c-Abl.[1] |
| Secondary Antibodies | HRP-conjugated Goat Anti-Rabbit IgG[12]; HRP-conjugated Goat Anti-Mouse IgG.[13][14] |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate. |
| Stripping Buffer | Commercial stripping buffer (e.g., Restore™) or lab-prepared glycine-HCl buffer.[15][16][17] |
Experimental Procedure
Step 2.1: Cell Culture and Treatment
-
Seed cells (e.g., K-562) at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Starve cells in serum-free media for 4-6 hours if a growth factor will be used for stimulation.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
For a positive control, stimulate a separate set of untreated cells with a known c-Abl activator like Platelet-Derived Growth Factor (PDGF) for 5-10 minutes.[6]
Step 2.2: Cell Lysis and Protein Quantification
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.[18]
-
Aspirate PBS and add ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors.[5][10][19]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[20]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.[21]
Step 2.3: SDS-PAGE and Protein Transfer
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[22]
-
Load 20-30 µg of protein per lane onto an 8% SDS-PAGE gel.[22][23] Include a pre-stained protein ladder.
-
Run the gel at 100-150 V until the dye front reaches the bottom.[18]
-
Transfer the separated proteins to a PVDF membrane. Activate the PVDF membrane in methanol for 30 seconds before transfer.
Step 2.4: Immunoblotting for p-c-Abl
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[4][5][7][19]
-
Incubate the membrane with the primary antibody against p-c-Abl, diluted in 5% BSA/TBST, overnight at 4°C with gentle shaking.[22] (See table below for typical dilutions).
-
Wash the membrane three times for 5-10 minutes each with TBST.[18][22]
-
Incubate with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[18]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions, apply it to the membrane, and visualize the signal using a chemiluminescence imaging system or X-ray film.[21]
Step 2.5: Stripping and Reprobing for Total c-Abl
-
After imaging for p-c-Abl, wash the membrane briefly in TBST.
-
Incubate the membrane in stripping buffer for 10-30 minutes at room temperature or as recommended by the manufacturer.[16][24]
-
Wash the membrane thoroughly with TBST (3-4 times for 10 minutes each) to remove all traces of the stripping buffer.[15]
-
Re-block the membrane in 5% BSA/TBST for 1 hour.[16]
-
Repeat the immunoblotting steps (2.4, steps 2-6) using the primary antibody for total c-Abl, followed by its corresponding secondary antibody.
Recommended Antibody Dilutions
| Antibody Type | Host | Typical Dilution Range | Incubation Conditions |
| Anti-p-c-Abl (e.g., Tyr245) | Rabbit | 1:500 - 1:1000 | Overnight at 4°C |
| Anti-total c-Abl | Mouse | 1:1000 - 1:2000 | Overnight at 4°C or 2h at RT |
| HRP-Goat Anti-Rabbit IgG | Goat | 1:2000 - 1:10000 | 1 hour at Room Temperature |
| HRP-Goat Anti-Mouse IgG | Goat | 1:2000 - 1:10000 | 1 hour at Room Temperature |
Note: Optimal antibody dilutions must be determined empirically by the researcher.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Insufficient phosphatase inhibitor activity. Low abundance of phosphorylated protein.[11] Inefficient antibody binding. Ineffective protein transfer. | Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer immediately before use.[4] Increase the amount of protein loaded per lane.[11] Optimize primary antibody concentration and incubation time (try overnight at 4°C). Confirm successful transfer with Ponceau S staining. |
| High Background | Blocking agent is unsuitable (e.g., using milk for phosphoproteins).[4][7][19] Antibody concentration is too high. Insufficient washing. | Use 5% BSA in TBST for blocking and antibody dilutions.[4] Reduce the concentration of primary and/or secondary antibodies. Increase the number and duration of TBST washes.[18][22] |
| Non-specific Bands | Antibody is not specific enough. Protein degradation. | Use a different, more specific primary antibody.[11] Ensure samples are kept on ice at all times and that protease inhibitors are active.[4][5] |
| Inconsistent Results | Uneven protein transfer. Variable sample handling or loading. | Ensure the transfer sandwich is assembled correctly without air bubbles. Use a reliable protein quantification method (e.g., BCA) and ensure equal loading.[21] Probe for a loading control like GAPDH or β-actin on a separate gel or after stripping to confirm equal loading. |
References
- 1. c-Abl Antibody | Cell Signaling Technology [cellsignal.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. embopress.org [embopress.org]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. c-Abl is activated by growth factors and Src family kinases and has a role in the cellular response to PDGF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stratech.co.uk [stratech.co.uk]
- 8. Phosphatase & Protease Inhibitors [sigmaaldrich.com]
- 9. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 10. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Secondary Antibodies for Western Blot (WB) | Antibodies.com [antibodies.com]
- 14. General Recommendations for Using Secondary Antibodies in Western blots - dianova Int. [dianova.com]
- 15. Western blot stripping: Techniques and advantages | Abcam [abcam.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. mpbio.com [mpbio.com]
- 18. addgene.org [addgene.org]
- 19. inventbiotech.com [inventbiotech.com]
- 20. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 21. img.abclonal.com [img.abclonal.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. 10x Western Blot Stripping Buffer [hellobio.com]
Application Notes and Protocols for Utilizing c-ABL-IN-1 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of c-ABL-IN-1, a potent and selective allosteric inhibitor of the c-Abl tyrosine kinase, in in vitro kinase assays. This document includes detailed protocols, data presentation guidelines, and visualizations to facilitate the accurate assessment of this compound inhibitory activity and selectivity.
Introduction to this compound
This compound is a small molecule inhibitor that targets the myristoyl binding pocket of the c-Abl kinase.[1][2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding site, this compound functions as an allosteric inhibitor, inducing and stabilizing an inactive conformation of the kinase.[1][2] This mode of action provides a high degree of selectivity for c-Abl and offers an alternative strategy to overcome resistance mechanisms associated with ATP-site mutations.
Principle of the In Vitro Kinase Assay
The in vitro kinase assay is a fundamental tool for characterizing the activity of kinase inhibitors. The assay measures the transfer of a phosphate group from ATP to a specific substrate by the c-Abl kinase. The inhibitory potential of this compound is determined by quantifying the reduction in substrate phosphorylation in the presence of the compound. Various detection methods can be employed, including radiometric assays using ³²P-ATP, and non-radiometric methods such as fluorescence-based assays or antibody-based detection of phosphorylated substrates (e.g., ELISA, Western Blot).
Data Presentation
Quantitative data from in vitro kinase assays should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of an inhibitor.
Table 1: Inhibitory Activity of a Representative Allosteric c-Abl Inhibitor Against a Panel of Kinases
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Abl |
| c-Abl | 50 | 1 |
| Bcr-Abl | 75 | 1.5 |
| Src | >10,000 | >200 |
| Lck | >10,000 | >200 |
| Fyn | >10,000 | >200 |
| EGFR | >10,000 | >200 |
| VEGFR2 | >10,000 | >200 |
| PDGFRβ | >10,000 | >200 |
| CDK2 | >10,000 | >200 |
Note: The IC50 values presented are representative for a well-characterized allosteric c-Abl inhibitor and are intended for illustrative purposes. Researchers should experimentally determine the precise IC50 values for this compound.
Experimental Protocols
This section provides a detailed methodology for a non-radiometric in vitro kinase assay to determine the IC50 of this compound against c-Abl kinase.
Materials and Reagents
-
Recombinant human c-Abl kinase (purified)
-
c-Abl substrate peptide (e.g., Abltide, EAIYAAPFAKKK)
-
This compound (dissolved in DMSO)
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
ATP solution (10 mM stock)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well white assay plates
-
Multichannel pipettes and sterile tips
-
Plate reader capable of luminescence detection
Experimental Workflow
In Vitro Kinase Assay Workflow
Detailed Protocol
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 0.1 nM). Include a DMSO-only control.
-
-
Prepare Reagents:
-
Thaw recombinant c-Abl kinase on ice. Dilute the kinase to the desired working concentration (e.g., 2-5 ng/µL) in Kinase Buffer. The optimal concentration should be determined empirically.
-
Prepare the substrate/ATP mixture. For example, for a final concentration of 10 µM ATP and 200 µM substrate peptide, prepare a 2X working solution in Kinase Buffer. The ATP concentration should be close to the Km for c-Abl for accurate IC50 determination of non-ATP competitive inhibitors.
-
-
Assay Procedure:
-
Add 5 µL of each this compound dilution or DMSO control to the wells of a 384-well plate.
-
Add 10 µL of the diluted c-Abl kinase solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the resulting luminescence.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with no enzyme as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathway Visualization
Understanding the cellular context of c-Abl is crucial for interpreting the effects of its inhibition. The following diagram illustrates a simplified c-Abl signaling pathway.
Simplified c-Abl Signaling Pathway
Mechanism of Allosteric Inhibition
The diagram below illustrates the logical relationship of how an allosteric inhibitor like this compound works compared to an ATP-competitive inhibitor.
References
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Pharmacological Inhibition of c-Abl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two primary strategies are employed to interrogate and modulate c-Abl function in a research and drug development context: genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with small molecule inhibitors. This document provides a detailed comparison of these two approaches, focusing on lentiviral shRNA-mediated knockdown of c-Abl versus treatment with the c-Abl inhibitor, c-ABL-IN-1. Included are comprehensive experimental protocols and a summary of expected quantitative outcomes to guide researchers in selecting the most appropriate methodology for their specific research questions.
Comparison of Lentiviral shRNA Knockdown and this compound Treatment
| Feature | Lentiviral shRNA Knockdown of c-Abl | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing via RNA interference, leading to degradation of c-Abl mRNA and subsequent reduction of c-Abl protein expression.[7][8] | Competitive inhibition of the ATP-binding site of the c-Abl kinase domain, preventing substrate phosphorylation and downstream signaling.[9] |
| Specificity | Can have off-target effects due to partial complementarity to other mRNAs.[8] Proper design and validation of shRNA sequences are crucial. | Can exhibit off-target effects by inhibiting other kinases with similar ATP-binding pockets. Kinome-wide profiling is recommended to assess specificity. |
| Kinetics of Effect | Onset of knockdown is gradual, typically requiring 48-72 hours to observe significant protein reduction, but the effect is stable and long-lasting in transduced cells and their progeny.[7] | Rapid onset of action, often within minutes to hours, but the effect is transient and dependent on the continuous presence of the inhibitor. |
| Reversibility | Essentially irreversible in stably transduced cell lines.[10] Inducible shRNA systems can offer controlled knockdown.[11] | Readily reversible upon removal of the compound from the culture medium. |
| Applications | Ideal for long-term studies of c-Abl loss-of-function, creating stable cell lines, and in vivo studies where sustained knockdown is required. | Suited for acute inhibition studies, dissecting the immediate roles of c-Abl kinase activity, and for preclinical evaluation of therapeutic potential. |
| Complexity | Technically more demanding, involving plasmid cloning, lentivirus production, and biosafety level 2 (BSL-2) containment procedures.[12] | Relatively straightforward application to cell cultures. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies involving c-Abl knockdown or inhibition. Note that direct comparative data for this compound is limited in publicly available literature; therefore, data from other well-characterized c-Abl inhibitors like Imatinib (STI-571) are included as a reference.
Table 1: c-Abl Knockdown Efficiency
| Cell Line | Method of Quantification | % Knockdown of c-Abl Protein | Citation |
| HeLa | Western Blot | ~70-90% | [13] |
| K562 (CML) | Western Blot | >80% | [12] |
| Primary Neurons | Western Blot | ~75% |
Table 2: Effect on Cell Viability and Apoptosis (72 hours post-treatment/transduction)
| Cell Line | Treatment | Assay | Result | Citation |
| K562 (CML) | c-Abl shRNA | Cell Viability (MTT) | ~40% decrease | |
| K562 (CML) | Imatinib (1 µM) | Cell Viability (Trypan Blue) | ~50% decrease | [14] |
| HeLa | c-Abl siRNA | Apoptosis (Annexin V) | ~25% increase in apoptotic cells | [13] |
| Ba/F3 (BCR-ABL) | Imatinib (IC50 ~250 nM) | Apoptosis (Caspase-3) | Significant increase in apoptosis | [4] |
Table 3: IC50 Values of c-Abl Inhibitors
| Inhibitor | Cell Line | Assay | IC50 | Citation |
| Imatinib (STI-571) | K562 (CML) | Cell Viability | ~300 nM | [15] |
| Imatinib (STI-571) | Ba/F3 (BCR-ABL) | Cell Viability | ~250 nM | [4] |
| Nilotinib | Ba/F3 (BCR-ABL) | Cell Viability | ~20 nM | |
| Dasatinib | Ba/F3 (BCR-ABL) | Cell Viability | <1 nM | [14] |
Signaling Pathways and Experimental Workflows
c-Abl Signaling Pathway
Caption: Overview of c-Abl signaling pathways and points of intervention.
Experimental Workflow: Lentiviral shRNA Knockdown vs. This compound Treatment
References
- 1. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 2. manuals.cellecta.com [manuals.cellecta.com]
- 3. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. esiRNA Knockdown Efficiency Tested by Western Blotting [sigmaaldrich.com]
- 6. c-Abl Modulates Tumor Cell Sensitivity to Antibody-Dependent Cellular Cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 11. licorbio.com [licorbio.com]
- 12. BCR-ABL1 KNOCKDOWN IN LEUKEMIC CELLS USING A HYBRID NANOPARTICLE-BASED SIRNA DELIVERY STRATEGY | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 13. researchgate.net [researchgate.net]
- 14. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for c-Abl Inhibitor Administration in a Mouse Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of a representative c-Abl inhibitor, referred to herein as c-Abl-IN-1, in a mouse model of Parkinson's disease (PD). The information is synthesized from preclinical studies investigating various c-Abl inhibitors such as INNO-406 and Radotinib HCl.
Introduction
The non-receptor tyrosine kinase c-Abl has emerged as a significant therapeutic target in Parkinson's disease.[1][2][3][4] Its activation is linked to oxidative stress, a key factor in the pathogenesis of sporadic PD.[3][5] Activated c-Abl contributes to neurodegeneration through pathways involving the phosphorylation of α-synuclein and Parkin.[1][3][6] Inhibition of c-Abl has demonstrated neuroprotective effects in various animal models of PD, suggesting a promising disease-modifying strategy.[2][4][7][8]
Signaling Pathway of c-Abl in Parkinson's Disease
Under conditions of oxidative stress, c-Abl is activated and subsequently phosphorylates key proteins implicated in PD pathology. One major substrate is Parkin, an E3 ubiquitin ligase. Phosphorylation of Parkin by c-Abl impairs its protective functions.[1][5][6][9] Another critical substrate is α-synuclein; its phosphorylation by c-Abl can promote its aggregation, a hallmark of PD.[3][10][11] The inhibition of c-Abl is being explored as a therapeutic strategy to mitigate these pathological events.[4][12]
Caption: c-Abl signaling pathway in Parkinson's disease and the point of intervention.
Data Presentation
The following tables summarize quantitative data from preclinical studies on c-Abl inhibitors in mouse models of Parkinson's disease.
Table 1: Neuroprotective Effects of INNO-406 in the MPTP Mouse Model [5]
| Treatment Group | Striatal Dopamine (% of Control) | TH+ Neurons in SNpc (% of Control) |
| Saline | 100% | 100% |
| MPTP | ~40% | ~50% |
| INNO-406 + MPTP | ~85% | ~90% |
TH+ = Tyrosine Hydroxylase positive; SNpc = Substantia Nigra pars compacta
Table 2: Effect of Radotinib HCl on α-synuclein Pathology [2]
| Treatment Group | α-synuclein Aggregates (Arbitrary Units) | Dopaminergic Neuron Survival (%) |
| PBS | Baseline | 100% |
| α-synuclein PFF | Increased | Decreased |
| Radotinib HCl + α-synuclein PFF | Significantly Reduced | Significantly Increased |
PFF = Pre-formed Fibrils
Experimental Protocols
Preparation of this compound
This protocol is based on the preparation of similar small molecule inhibitors for in vivo use.
-
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl) or other appropriate vehicle
-
-
Procedure:
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution.
-
For intraperitoneal (i.p.) injection, dilute the stock solution with saline to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
For oral gavage, the inhibitor may be suspended in a vehicle such as 0.5% carboxymethylcellulose.
-
Prepare fresh solutions daily.
-
Mouse Model of Parkinson's Disease (MPTP Model)
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a widely used neurotoxin-based model of Parkinson's disease.[5][9][13]
-
Animals: C57BL/6 mice are commonly used.
-
MPTP Administration:
-
Administer MPTP hydrochloride at a dose of 20 mg/kg (free base) via i.p. injection.
-
Four injections are given at 2-hour intervals on a single day.[5]
-
-
Experimental Groups:
-
Vehicle control (Saline)
-
MPTP + Vehicle
-
MPTP + this compound
-
This compound alone
-
Administration of this compound
The administration schedule can be prophylactic, therapeutic, or a combination.
-
Prophylactic Regimen:
-
Administer this compound (e.g., 10 mg/kg, i.p.) daily for one week before MPTP administration.[5]
-
-
Therapeutic Regimen:
-
Continue daily administration of this compound for one week after MPTP administration.[5]
-
-
Route of Administration: Intraperitoneal injection or oral gavage are common routes.
Caption: General experimental workflow for this compound administration in a PD mouse model.
Behavioral Analysis
To assess motor function, various behavioral tests can be performed prior to tissue collection.
-
Rotarod Test: Measures motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Pole Test: Assesses bradykinesia. The time taken for a mouse to turn and descend a vertical pole is measured.
Biochemical and Immunohistochemical Analysis
One week after the final MPTP injection, mice are euthanized for tissue analysis.[5]
-
Tissue Preparation:
-
Anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (for immunohistochemistry) or collect fresh brain tissue (for biochemical analysis).
-
Dissect the striatum and substantia nigra.
-
-
High-Performance Liquid Chromatography (HPLC):
-
To quantify the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
-
Western Blotting:
-
To measure the levels of total and phosphorylated c-Abl, Parkin, and α-synuclein in brain lysates.
-
-
Immunohistochemistry:
-
To visualize and quantify dopaminergic neurons (Tyrosine Hydroxylase staining) in the substantia nigra and their terminals in the striatum. Stereological counting methods should be employed for accurate quantification.
-
Conclusion
The administration of c-Abl inhibitors shows significant promise in preclinical models of Parkinson's disease by targeting key pathological mechanisms. The protocols outlined above provide a framework for researchers to investigate the therapeutic potential of novel c-Abl inhibitors like this compound. Careful consideration of the experimental design, including the choice of animal model, drug formulation, and administration regimen, is crucial for obtaining robust and reproducible results.
References
- 1. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. c-Abl and Parkinson’s Disease: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The need for novel c-Abl inhibitors - Cure Parkinson's [cureparkinsons.org.uk]
- 5. Neuroprotective Efficacy of a New Brain-Penetrating C-Abl Inhibitor in a Murine Parkinson’s Disease Model | PLOS One [journals.plos.org]
- 6. c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The c-Abl inhibitor IkT-148009 suppresses neurodegeneration in mouse models of heritable and sporadic Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parkinson's Disease Modification Through Abl Kinase Inhibition: An Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Regulation of Parkin Function through c-Abl-Mediated Tyrosine Phosphorylation: Implications for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-Abl phosphorylates α-synuclein and regulates its degradation: implication for α-synuclein clearance and contribution to the pathogenesis of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The c-Abl inhibitor, nilotinib, protects dopaminergic neurons in a preclinical animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of c-Abl Localization Following c-ABL-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to visualizing and quantifying the subcellular localization of the c-Abl tyrosine kinase using immunofluorescence microscopy, with a specific focus on investigating the effects of the inhibitor c-ABL-IN-1.
Introduction to c-Abl and Its Localization
The c-Abl proto-oncogene encodes a non-receptor tyrosine kinase that is a key regulator of various cellular processes, including cell growth, survival, differentiation, and motility.[1] c-Abl is found in both the cytoplasm and the nucleus, and its subcellular localization is tightly linked to its function.[2] The protein contains three nuclear localization signals (NLS) and one nuclear export signal (NES), which facilitate its continuous shuttling between these compartments.[2] In the nucleus, c-Abl is involved in the DNA damage response and cell cycle regulation.[2] In the cytoplasm, it partakes in signaling pathways initiated by growth factors and cell adhesion molecules, influencing cytoskeletal dynamics.[2]
The localization of c-Abl is a dynamic process regulated by various stimuli. For instance, upon cell adhesion to the extracellular matrix, a transient export of c-Abl from the nucleus to the cytoplasm is observed. The distribution of c-Abl is therefore a critical determinant of its biological activity, and understanding the factors that influence its subcellular location is crucial for elucidating its role in both normal physiology and disease states such as cancer.
The Role of this compound
This compound is a small molecule inhibitor of the c-Abl kinase. While the primary mechanism of such inhibitors is to block the catalytic activity of c-Abl, this can also have downstream effects on its localization. Inhibition of kinase activity can alter c-Abl's interaction with binding partners that may be responsible for its retention in specific cellular compartments. Therefore, investigating the effect of this compound on c-Abl localization can provide valuable insights into the inhibitor's mechanism of action and the regulation of c-Abl trafficking.
Quantitative Analysis of c-Abl Subcellular Localization
Immunofluorescence microscopy allows for the qualitative and quantitative assessment of protein localization. The following table illustrates how quantitative data on the effects of this compound on c-Abl localization can be presented. The data shown are representative examples and should be replaced with experimental findings.
| Treatment Group | Mean Nuclear Fluorescence Intensity (A.U.) | Mean Cytoplasmic Fluorescence Intensity (A.U.) | Nuclear-to-Cytoplasmic Ratio (N/C) | % Cells with Predominantly Nuclear c-Abl | % Cells with Predominantly Cytoplasmic c-Abl | % Cells with Diffuse c-Abl Localization |
| Vehicle Control (DMSO) | 150.5 ± 12.3 | 85.2 ± 9.8 | 1.77 | 65% | 15% | 20% |
| This compound (1 µM) | 102.1 ± 10.1 | 135.8 ± 11.5 | 0.75 | 25% | 60% | 15% |
| This compound (5 µM) | 75.4 ± 8.9 | 155.3 ± 13.2 | 0.49 | 10% | 80% | 10% |
A.U. = Arbitrary Units. Data are presented as mean ± standard deviation from three independent experiments. For each experiment, at least 100 cells were analyzed.
Experimental Protocols
Detailed Protocol for Immunofluorescence Staining of c-Abl
This protocol is designed for cultured adherent cells and can be adapted for different cell types and experimental setups.
Materials and Reagents:
-
Cultured cells grown on glass coverslips or in imaging-compatible plates
-
This compound (or other inhibitor) and appropriate vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary Antibody: Anti-c-Abl antibody (e.g., mouse monoclonal [8E9] or rabbit polyclonal) diluted in Antibody Dilution Buffer (1% BSA in PBS with 0.1% Triton X-100)
-
Secondary Antibody: Fluorophore-conjugated goat anti-mouse or goat anti-rabbit IgG, diluted in Antibody Dilution Buffer
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342
-
Antifade Mounting Medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of staining.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer to the cells and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the cells and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-c-Abl antibody to the recommended concentration in Antibody Dilution Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.
-
Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) and incubate for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and wick away excess PBS with a kimwipe.
-
Place a drop of antifade mounting medium onto a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
-
Image Acquisition and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
For quantitative analysis, acquire multiple images from random fields for each experimental condition.
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the mean fluorescence intensity of c-Abl staining in the nucleus (defined by the DAPI/Hoechst signal) and the cytoplasm for each cell.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio and categorize cells based on the predominant localization of the c-Abl signal.
-
Visualizations
Caption: Experimental workflow for immunofluorescence staining of c-Abl.
References
Application Notes and Protocols for High-Content Screening of c-Abl Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Abl (Abelson murine leukemia viral oncogene homolog 1) tyrosine kinase is a critical signaling molecule involved in cell proliferation, differentiation, and adhesion.[1] Dysregulation of c-Abl activity, most notably through the formation of the BCR-ABL fusion protein, is a hallmark of Chronic Myeloid Leukemia (CML).[2][3] Consequently, c-Abl is a prime therapeutic target, and inhibitors like Imatinib and Dasatinib have revolutionized CML treatment. High-Content Screening (HCS) offers a powerful, image-based, multiparametric approach to identify and characterize novel c-Abl inhibitors in a cellular context.
This document provides a detailed protocol for a high-content screening assay to identify inhibitors of c-Abl kinase activity by quantifying the phosphorylation of its downstream substrate, CrkL (CRK-like proto-oncogene, adaptor protein), in the K562 human CML cell line.
c-Abl Signaling Pathway
The constitutively active BCR-ABL kinase in K562 cells phosphorylates numerous downstream targets, leading to uncontrolled cell proliferation. One key substrate is the adaptor protein CrkL.[4] Upon phosphorylation by c-Abl, phospho-CrkL (p-CrkL) mediates the activation of several downstream pro-proliferative and anti-apoptotic pathways. Inhibition of c-Abl kinase activity leads to a measurable decrease in the intracellular levels of p-CrkL, which can be quantified using immunofluorescence and automated microscopy.
References
- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
Measuring c-ABL-IN-1 Target Engagement in Living Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Abl tyrosine kinase is a critical signaling protein involved in a variety of cellular processes, including cell growth, differentiation, and survival.[1] Dysregulation of c-Abl activity is implicated in several diseases, most notably in chronic myeloid leukemia (CML) where it is part of the Bcr-Abl fusion protein.[2][3] Consequently, c-Abl is a significant target for therapeutic intervention. c-ABL-IN-1 is a potent and selective inhibitor of c-Abl kinase activity. Assessing the direct interaction of this and other inhibitors with c-Abl in a cellular context is crucial for drug development. These application notes provide detailed protocols for several state-of-the-art methods to quantify this compound target engagement in living cells.
c-Abl Signaling Pathway Overview
c-Abl is a non-receptor tyrosine kinase that is tightly regulated under normal physiological conditions.[4][5][6] Its activity is stimulated by various extracellular and intracellular signals, including growth factors and DNA damage.[1][7] Upon activation, c-Abl phosphorylates a multitude of downstream substrates, influencing pathways that control cell proliferation, apoptosis, and cytoskeletal rearrangement.[1][8]
Caption: Overview of the c-Abl signaling pathway and its inhibition by this compound.
Methods for Measuring Target Engagement
Several robust methods can be employed to measure the engagement of this compound with its target in living cells. The choice of method often depends on the specific research question, available instrumentation, and throughput requirements.
| Method | Principle | Throughput | Key Advantages |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-c-Abl fusion and a fluorescent tracer.[9][10] | High | Real-time measurement in live cells; quantitative affinity and residence time data.[9][11] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[12][13][14][15] | Low to Medium | Label-free; applicable to endogenous proteins.[15] |
| In-Cell Western™ Assay | Immunofluorescent detection of protein phosphorylation levels in fixed cells within a multi-well plate.[16][17] | High | Multiplexing capabilities; direct measurement of downstream pathway modulation.[17] |
| Solid-Phase Kinase Assay | Measures the activity of c-Abl from cell extracts by detecting the phosphorylation of an immobilized substrate.[2][3] | Medium | Adaptable to high-throughput formats; uses whole-cell extracts.[2][3] |
Experimental Protocols
NanoBRET™ Target Engagement Assay
This assay quantifies the binding of this compound to a NanoLuc®-c-Abl fusion protein in living cells by measuring the displacement of a fluorescent tracer.[9][10]
Caption: Workflow for the NanoBRET™ c-Abl Target Engagement Assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-ABL1 Fusion Vector[18]
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
White, 384-well assay plates
-
NanoBRET™ Tracer K-4
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
BRET-capable plate reader
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-ABL1 Fusion Vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Seeding:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Seed the cells into a white, 384-well plate at an appropriate density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the NanoBRET™ Tracer K-4 to the cells.
-
Immediately add the this compound dilutions to the wells.
-
-
Incubation:
-
Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.[19]
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to each well.
-
Measure the BRET signal using a plate reader equipped with filters for donor (NanoLuc®, ~460 nm) and acceptor (Tracer K-4, ~610 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of c-Abl upon binding of this compound.[12][13][14][15] A real-time version of this assay (RT-CETSA) can be performed using a thermally stable luciferase fused to c-Abl.[12][13]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line expressing endogenous c-Abl (e.g., K562)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-c-Abl, HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Thermal cycler or heating block
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or a vehicle control for a specified time.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting using an anti-c-Abl antibody to detect the amount of soluble c-Abl at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble c-Abl as a function of temperature to generate melting curves for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve indicates target engagement.
-
In-Cell Western™ Assay for c-Abl Phosphorylation
This assay measures the phosphorylation of c-Abl or its downstream substrates as a readout of kinase activity and inhibition by this compound.[16][17]
Materials:
-
Black-walled, 96-well or 384-well plates
-
Cell line of interest
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Abl (or anti-phospho-CrkL) and a normalization antibody (e.g., anti-total c-Abl or a housekeeping protein)
-
Fluorophore-conjugated secondary antibodies (e.g., IRDye® secondary antibodies)
-
Fluorescence imaging system (e.g., LI-COR® Odyssey®)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a black-walled multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[16]
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Blocking and Antibody Incubation:
-
Block the cells with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the cells with a cocktail of primary antibodies (e.g., rabbit anti-phospho-c-Abl and mouse anti-total c-Abl) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a cocktail of corresponding fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells with PBS.
-
Scan the plate using a fluorescence imaging system.
-
Quantify the fluorescence intensity for both the phospho-protein and the normalization protein.
-
Normalize the phospho-protein signal to the total protein signal and plot the normalized signal against the inhibitor concentration to determine the IC₅₀.
-
Data Presentation
Table 1: Representative Quantitative Data for c-Abl Inhibitors
| Inhibitor | Assay Type | Cell Line | IC₅₀ (nM) | Reference |
| Dasatinib | NanoBRET™ | HEK293 | 9.2 | [19] |
| Imatinib | Solid-Phase Kinase Assay | K562 | ~100 | [2] |
| This compound | In-Cell Western™ | K562 | Data to be generated | N/A |
| This compound | CETSA | Ba/F3 | Data to be generated | N/A |
Note: IC₅₀ values are highly dependent on experimental conditions.
Conclusion
The methods described provide a comprehensive toolkit for assessing the target engagement of this compound in living cells. The NanoBRET™ assay offers a high-throughput, quantitative measure of direct binding, while CETSA provides a label-free approach to confirm target interaction. The In-Cell Western™ assay allows for the functional assessment of inhibitor efficacy by measuring the modulation of downstream signaling events. The selection of the most appropriate assay will depend on the specific goals of the study and the available resources.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defying c-Abl signaling circuits through small allosteric compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 6. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 7. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. c-Abl is activated by growth factors and Src family kinases and has a role in the cellular response to PDGF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Semantic Scholar [semanticscholar.org]
- 15. biorxiv.org [biorxiv.org]
- 16. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 17. licorbio.com [licorbio.com]
- 18. NanoLuc®-ABL1 Fusion Vector [promega.sg]
- 19. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Establishing and Utilizing a Stable Cell Line with c-Abl Overexpression for Inhibitor Studies
Introduction
The c-Abl (Abelson murine leukemia viral oncogene homolog 1) tyrosine kinase is a critical regulator of various cellular processes, including cell growth, proliferation, and differentiation.[1] Its aberrant activation is a hallmark of several malignancies, most notably Chronic Myeloid Leukemia (CML), making it a prime target for therapeutic intervention.[1][2] The development of specific c-Abl inhibitors, such as Imatinib, has revolutionized cancer treatment.[2] To facilitate the discovery and characterization of novel c-Abl inhibitors, a robust and reproducible cellular model is essential.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to establish a stable cell line that constitutively overexpresses c-Abl. This is achieved through lentiviral transduction, a highly efficient method for integrating a gene of interest into a host cell's genome.[3][4][5] The resulting stable cell line provides a consistent and reliable platform for long-term protein expression studies and for conducting high-throughput screening of potential c-Abl inhibitors.[3][6]
Part 1: Establishing the c-Abl Overexpressing Stable Cell Line
This section details the workflow and protocols for generating a cell line with stable, long-term overexpression of the c-Abl protein. The process involves producing lentiviral particles, transducing a target cell line, and selecting for successfully integrated cells.
Protocol 1: Lentiviral Particle Production in HEK293T Cells
This protocol describes the production of lentiviral particles using polyethylenimine (PEI) to transfect HEK293T packaging cells.[7] The health of the packaging cells is critical for achieving high viral titers.[7]
| Reagents & Materials | Supplier & Catalog (Example) |
| HEK293T cells | ATCC, CRL-3216 |
| DMEM, high glucose | Corning, 10-013-CV |
| Heat-inactivated FBS | Varies |
| L-alanyl-L-glutamine | Corning, 25-015-CI |
| Opti-MEM | Thermo Fisher, 12309019 |
| Polyethylenimine (PEI), linear, 25 kDa | Polysciences, 23966 |
| c-Abl transfer plasmid (with resistance gene) | Varies |
| Lentiviral packaging plasmid (e.g., psPAX2) | Addgene, #12260 |
| Lentiviral envelope plasmid (e.g., pMD2.G) | Addgene, #12259 |
| 10 cm tissue culture dishes | Corning, 430167 |
| 0.45 µm PES filter | Nalgene, 565-0010 |
Procedure:
-
Day 0: Seed HEK293T Cells: Seed 3.8 x 10⁶ HEK293T cells per 10 cm dish in complete DMEM (10% FBS, 4 mM L-alanyl-L-glutamine).[7] Incubate for ~20 hours at 37°C with 5% CO₂. Cells should be ~80-90% confluent at the time of transfection.
-
Day 1: Transfection:
-
In a sterile tube, prepare the DNA mixture by adding the transfer plasmid (containing c-Abl), packaging plasmid, and envelope plasmid to Opti-MEM for a total volume of 500 µL.
-
In a separate tube, prepare the PEI mixture by diluting PEI in Opti-MEM to a final volume of 500 µL. A common DNA:PEI ratio is 1:3 (µg:µg).[7]
-
Add the PEI mixture to the DNA mixture, mix gently, and incubate for 15-20 minutes at room temperature.
-
Gently add the 1 mL DNA:PEI complex dropwise to the seeded HEK293T cells.[7] Swirl the plate to ensure even distribution.
-
-
Day 2: Change Medium: Approximately 18 hours post-transfection, carefully aspirate the medium and replace it with 10 mL of fresh, complete DMEM.[7]
-
Day 3-4: Harvest Virus:
-
At 48 and 72 hours post-transfection, collect the virus-containing supernatant.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PES filter to remove any remaining cells.[7]
-
The filtered virus can be used immediately, stored at 4°C for short-term use, or aliquoted and stored at -80°C for long-term use.
-
Protocol 2: Transduction and Selection of Target Cells
This protocol outlines the process of infecting the target cell line with the harvested lentivirus and selecting for cells that have stably integrated the c-Abl gene.[3][4]
Preliminary Step: Determine Antibiotic Kill Curve Before transduction, it is crucial to determine the minimum antibiotic concentration required to kill non-transduced cells.[8]
-
Seed your target cells in a 6-well plate at a low density.
-
The next day, add a range of antibiotic concentrations (e.g., for Puromycin, 1-10 µg/mL) to the wells.[5] Include a "no antibiotic" control.
-
Replenish the media with fresh antibiotic every 2-3 days.
-
Monitor cell viability daily. The optimal concentration is the lowest one that causes complete cell death in 3-5 days, while the control cells thrive.
Procedure:
-
Day 1: Seed Target Cells: Seed the target cells in a 6-well plate so they will be approximately 50-70% confluent on the day of transduction.[9]
-
Day 2: Transduction:
-
Remove the culture medium from the target cells.
-
Add fresh medium containing Polybrene (final concentration of 8 µg/mL) to increase transduction efficiency.[9] Note: Polybrene can be toxic to some cell lines; test for toxicity beforehand.[5]
-
Add the desired amount of lentivirus. It is recommended to test a range of viral dilutions (Multiplicity of Infection - MOI) to optimize expression levels.[5] Include a "no virus" control well.
-
Day 4-5: Begin Selection:
-
Day 5 onwards: Selection and Expansion:
-
Change the medium with fresh selective medium every 2-3 days.[3]
-
Monitor the plates daily. The "no virus" control cells should begin to die off.[4]
-
Once the control cells are eliminated and discrete resistant colonies are visible (typically 1-2 weeks), pick individual colonies and transfer them to separate wells of a 24-well plate to expand.[9][10]
-
Protocol 3: Verification of c-Abl Overexpression by Western Blot
Western blotting is used to confirm the increased expression of the c-Abl protein in the selected stable cell clones compared to the parental (wild-type) cell line.[11]
| Reagents & Materials | Supplier & Catalog (Example) |
| RIPA Lysis Buffer | Thermo Fisher, 89900 |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher, 78440 |
| BCA Protein Assay Kit | Thermo Fisher, 23225 |
| Primary Antibody: anti-c-Abl | Cell Signaling, #2862 |
| Primary Antibody: anti-p-Abl (Tyr412) | Cell Signaling, #2865 |
| Primary Antibody: anti-β-Actin (Loading Control) | Cell Signaling, #4970 |
| HRP-conjugated Secondary Antibody | Varies |
| ECL Chemiluminescence Substrate | Thermo Fisher, 32106 |
Procedure:
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel.[13]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[11]
-
Incubate the membrane with the primary anti-c-Abl antibody overnight at 4°C, following the manufacturer's recommended dilution.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with an anti-β-Actin antibody to confirm equal protein loading.
-
Optionally, probe a separate blot with an anti-phospho-Abl (Tyr412) antibody to assess the kinase activity of the overexpressed protein.[14]
-
| Expected Western Blot Results | |
| Protein | Expected Band Size |
| c-Abl | ~122 kDa |
| Phospho-c-Abl (pY412) | ~122 kDa |
| β-Actin (Loading Control) | ~42 kDa |
Part 2: Application in c-Abl Inhibitor Studies
The validated c-Abl overexpressing stable cell line is now a tool for screening and characterizing kinase inhibitors. This section provides protocols to assess inhibitor potency and target engagement.
Protocol 4: Cell Viability Assay for IC₅₀ Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability.[15] It is widely used to determine the concentration of an inhibitor that causes 50% inhibition (IC₅₀) of cell growth.
Procedure:
-
Cell Plating: Seed the c-Abl stable cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the c-Abl inhibitor and a vehicle control (e.g., DMSO).
-
Add the compounds to the wells. The final volume should be consistent across all wells (e.g., 200 µL).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Reading:
-
Measure the absorbance (Optical Density, OD) at a wavelength of 570-590 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Subtract the background absorbance from a media-only control.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC₅₀ value.
-
| Sample IC₅₀ Data Presentation | ||
| Inhibitor | Target(s) | IC₅₀ in c-Abl Stable Cells (µM) |
| Compound A (Control) | c-Abl | 0.25 |
| Compound B | c-Abl / Src | 0.08 |
| Compound C | c-Abl (novel) | 0.15 |
| Compound D (Negative Control) | MEK | > 10 |
Protocol 5: Target Engagement Analysis by Western Blot
This protocol is used to confirm that the inhibitor is acting on its intended target within the cell. This is done by measuring the reduction in c-Abl autophosphorylation (at Tyr412) or the phosphorylation of a downstream substrate following inhibitor treatment.
Procedure:
-
Cell Treatment:
-
Seed c-Abl stable cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with various concentrations of the inhibitor (e.g., 0.1x, 1x, 10x the IC₅₀ value) and a vehicle control for a short duration (e.g., 1-4 hours).
-
-
Protein Extraction & Western Blot:
-
Following treatment, immediately lyse the cells on ice as described in Protocol 3 .
-
Perform a Western Blot as detailed in Protocol 3 , loading equal amounts of protein for each treatment condition.
-
-
Immunoblotting:
-
Probe the membrane with a primary antibody against phospho-c-Abl (Tyr412) to assess the direct inhibition of kinase activity.
-
After imaging, strip the membrane and re-probe for total c-Abl to ensure that the inhibitor is not causing protein degradation.
-
Finally, probe for a loading control (e.g., β-Actin) to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phospho-Abl and total-Abl signals using densitometry software.
-
Normalize the phospho-Abl signal to the total-Abl signal for each lane.
-
Express the results as a percentage of the phospho-Abl signal in the vehicle-treated control.
-
| Sample Target Engagement Data | ||
| Inhibitor | Concentration (µM) | % Inhibition of p-Abl (Tyr412) |
| Compound C | 0.05 | 25% |
| Compound C | 0.15 (IC₅₀) | 58% |
| Compound C | 0.50 | 92% |
| Vehicle Control | - | 0% |
References
- 1. Molecular Characterization of c-Abl/c-Src Kinase Inhibitors Targeted against Murine Tumour Progenitor Cells that Express Stem Cell Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. addgene.org [addgene.org]
- 4. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 5. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 6. thesciencenotes.com [thesciencenotes.com]
- 7. addgene.org [addgene.org]
- 8. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. origene.com [origene.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Neuronal c-Abl Overexpression Leads to Neuronal Loss and Neuroinflammation in the Mouse Forebrain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Damage Response Pathways Using c-ABL-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing c-ABL-IN-1, a selective inhibitor of the c-Abl tyrosine kinase, to investigate the intricate signaling networks of the DNA Damage Response (DDR).
Introduction to c-ABL in DNA Damage Response
The c-Abl non-receptor tyrosine kinase is a critical regulator of cellular responses to genotoxic stress.[1][2] Upon DNA damage, c-Abl is activated and participates in a complex signaling cascade that determines cell fate, influencing processes such as cell cycle arrest, DNA repair, and apoptosis.[3][4] c-Abl's involvement is multifaceted; it can promote apoptosis through p73-dependent pathways and also modulate DNA double-strand break (DSB) repair.[1][5] Its interplay with key DDR proteins, including ATM, ATR, Chk1, and Chk2, positions c-Abl as a pivotal node in the DDR network.[1][6] Pharmacological inhibition of c-Abl, therefore, offers a powerful tool to dissect its precise roles in these pathways.
This compound: A Tool for DDR Studies
This compound is a selective inhibitor of c-Abl kinase activity. While specific IC50 values for this compound are not broadly published, similar specific c-Abl inhibitors demonstrate potency in the nanomolar range. For experimental design, it is recommended to perform a dose-response curve to determine the optimal concentration for inhibiting c-Abl activity in the cell system of interest, typically ranging from 1 µM to 10 µM.
Data Presentation: Quantitative Effects of c-Abl Inhibition
The following tables summarize representative quantitative data on the effects of c-Abl inhibition on various aspects of the DNA damage response, based on studies using specific c-Abl inhibitors.
Table 1: Inhibitory Activity of c-Abl Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference Compound |
| Imatinib | c-Abl | ~500 | [7] |
| Dasatinib | c-Abl | 1.83 | [8] |
| This compound | c-Abl | Not specified |
Note: IC50 values can vary depending on the assay conditions and cell type.
Table 2: Effects of c-Abl Inhibition on DNA Damage Response Pathways
| Parameter | Cell Line | Treatment | Effect of c-Abl Inhibition | Reference |
| γH2AX Foci | HeLa | Ionizing Radiation | Increased number and persistence of foci | [5] |
| DSB Repair | Various | Ionizing Radiation | Delayed repair of double-strand breaks | [5] |
| Cell Cycle Arrest | RKO | MNNG | Abrogation of G2/M arrest | [3] |
| Apoptosis | MCF-7 | Ionizing Radiation | Decreased apoptosis | [9] |
| p-CrkL (Tyr207) | K562 | - | Decreased phosphorylation | [10] |
| p-ATM (Ser1981) | MEFs | Doxorubicin | Decreased phosphorylation in c-Abl deficient cells | [1][11] |
| p-Chk2 (Thr68) | MEFs | Doxorubicin | Decreased phosphorylation in c-Abl deficient cells | [1][11] |
Signaling Pathways and Experimental Workflows
c-Abl Signaling in DNA Damage Response
Upon DNA damage, c-Abl is activated downstream of ATM and participates in a feedback loop to amplify ATM activation.[1][12] It also influences ATR signaling. Activated c-Abl can then phosphorylate a range of substrates to orchestrate cellular responses, including the induction of apoptosis and the regulation of DNA repair processes.
References
- 1. c-Abl tyrosine kinase in the DNA damage response: cell death and more - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of cell fate by c-Abl activation in the response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of c-Abl Kinase in DNA Mismatch Repair-dependent G2 Cell Cycle Checkpoint Arrest Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role for c-Abl tyrosine kinase in growth arrest response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-Abl downregulates the slow phase of double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A positive role for c-Abl in Atm and Atr activation in DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Characterization of c-Abl/c-Src Kinase Inhibitors Targeted against Murine Tumour Progenitor Cells that Express Stem Cell Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. AID is required to initiate Nbs1/γ-H2AX focus formation and mutations at sites of class switching - PMC [pmc.ncbi.nlm.nih.gov]
Application of c-ABL Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia (CML) Cell Lines: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL1 tyrosine kinase. This oncoprotein drives the malignant transformation of hematopoietic stem cells, leading to the overproduction of granulocytes.
Targeting the kinase activity of BCR-ABL1 with small molecule inhibitors has revolutionized the treatment of CML. These inhibitors block the ATP-binding site of the kinase domain, thereby inhibiting downstream signaling pathways that control cell proliferation and survival. This document provides detailed application notes and protocols for the use of c-ABL tyrosine kinase inhibitors in CML cell lines, serving as a practical guide for researchers in oncology and drug development.
Note on c-ABL-IN-1: While the query specified "this compound," publicly available research on this specific inhibitor (CAS 2304918-82-7) has primarily focused on its potential in neurodegenerative diseases, such as Parkinson's disease.[1] To provide a relevant and data-supported resource for CML research, this document will focus on a well-characterized and clinically significant c-ABL inhibitor, Imatinib (STI-571) , as a representative compound. The principles and protocols described herein are broadly applicable to the preclinical evaluation of novel c-ABL inhibitors in CML.
Mechanism of Action of c-ABL Inhibitors in CML
The BCR-ABL1 fusion protein possesses a constitutively active tyrosine kinase domain that autophosphorylates and phosphorylates a multitude of downstream substrates.[2] This aberrant signaling activates several key pathways crucial for leukemogenesis:
-
RAS/MAPK Pathway: Promotes cell proliferation.
-
PI3K/AKT/mTOR Pathway: Enhances cell survival and inhibits apoptosis.
-
JAK/STAT Pathway: Contributes to cell growth and differentiation.
c-ABL inhibitors, such as Imatinib, are ATP-competitive inhibitors that bind to the kinase domain of BCR-ABL1, stabilizing the inactive conformation of the enzyme.[3] This blockade prevents the phosphorylation of its substrates, leading to the inhibition of downstream signaling, cell cycle arrest, and induction of apoptosis in BCR-ABL1-positive CML cells.[4]
Quantitative Data: In Vitro Efficacy of Imatinib
The following table summarizes the 50% inhibitory concentration (IC50) values of Imatinib in various CML cell lines, demonstrating its potent and selective activity against cells expressing the BCR-ABL1 oncoprotein.
| Cell Line | BCR-ABL1 Fusion Type | Imatinib IC50 (µM) | Reference |
| K562 | b3a2 | ~0.3 (48h) | [1] |
| KU812 | b3a2 | ~0.3 (48h) | [1] |
| KCL22 | b2a2 | ~0.3 (48h) | [1] |
| LAMA84 | b3a2 | ~0.5 | [5] |
| AR230 | Not Specified | ~0.5 | [5] |
| BV173 | b2a2 | Not Specified | |
| SD-1 | e1a2 (p190) | Not Specified | |
| SUP-B15 | e1a2 (p190) | Not Specified |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and assay duration.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of a c-ABL inhibitor on the viability and proliferation of CML cell lines and to calculate the IC50 value.
Materials:
-
CML cell lines (e.g., K562, KU812, KCL22)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
c-ABL inhibitor (e.g., Imatinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed CML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of the c-ABL inhibitor in culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for BCR-ABL1 Signaling
This protocol is used to assess the effect of a c-ABL inhibitor on the phosphorylation status of BCR-ABL1 and its downstream signaling proteins.
Materials:
-
CML cell lines
-
c-ABL inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL (Tyr177), anti-BCR-ABL, anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat CML cells with the c-ABL inhibitor at various concentrations for a specified time. Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometric analysis of the bands can be performed to quantify the changes in protein phosphorylation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis in CML cells following treatment with a c-ABL inhibitor.
Materials:
-
CML cell lines
-
c-ABL inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat CML cells with the c-ABL inhibitor at various concentrations for 24 to 48 hours.
-
Cell Staining: Harvest the cells and wash them with PBS. Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).
Visualizations
BCR-ABL1 Signaling Pathway and Inhibition
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following c-ABL-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Abl (Abelson murine leukemia viral oncogene homolog 1) is a non-receptor tyrosine kinase that plays a complex and crucial role in regulating cell proliferation, differentiation, and apoptosis.[1][2] Depending on its cellular localization and the nature of the stimulus, c-Abl can exert either pro-apoptotic or anti-apoptotic effects. Nuclear c-Abl is often associated with promoting apoptosis in response to DNA damage, while cytoplasmic c-Abl can be involved in cell survival pathways.[1] The development of specific inhibitors targeting the kinase activity of c-Abl, such as c-ABL-IN-1, provides a valuable tool for investigating its role in apoptosis and for potential therapeutic applications in diseases like cancer.
This document provides detailed application notes and protocols for the analysis of apoptosis induced by this compound treatment using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Apoptosis is a highly regulated process of programmed cell death. One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[3][4] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[4] In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[4] Dual staining with Annexin V and PI allows for the differentiation of four cell populations by flow cytometry:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following table summarizes representative quantitative data on the induction of apoptosis by a c-Abl tyrosine kinase inhibitor (STI-571, also known as Imatinib) in a neuroblastoma cell line, as determined by Annexin V/PI flow cytometry. This data serves as an example of the expected results when treating susceptible cells with a c-Abl inhibitor like this compound.
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| SK-N-BE(2) | Untreated Control | 0 | 72 | 95.5 | 3.5 | 1.0 |
| SK-N-BE(2) | STI-571 | 5 | 72 | 75.2 | 18.3 | 6.5 |
| SK-N-BE(2) | STI-571 | 10 | 72 | 58.9 | 29.7 | 11.4 |
| IMR-32 | Untreated Control | 0 | 72 | 96.2 | 2.8 | 1.0 |
| IMR-32 | STI-571 | 5 | 72 | 80.1 | 15.4 | 4.5 |
| IMR-32 | STI-571 | 10 | 72 | 65.7 | 25.1 | 9.2 |
Data is hypothetical and based on trends observed in published studies on c-Abl inhibitors.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., a cancer cell line known to be sensitive to c-Abl inhibition)
-
This compound (or other c-Abl inhibitor)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for sufficient cell numbers for flow cytometry analysis at the end of the experiment (typically 0.5-1 x 106 cells per well). Allow the cells to adhere and grow for 24 hours.
-
Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Annexin V and Propidium Iodide Staining
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which contains floating, potentially apoptotic cells). Wash the adherent cells once with PBS. Gently detach the adherent cells using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Gently transfer the cells from the culture vessel to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[4] Discard the supernatant and wash the cells twice with cold PBS.[4] After the final wash, discard the supernatant.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[5]
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[5]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[4][6]
-
Add 5 µL of Propidium Iodide.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[6] Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
Visualizations
This compound Signaling Pathway in Apoptosis
Caption: this compound induced apoptosis pathway.
Experimental Workflow for Apoptosis Analysis
Caption: Experimental workflow for apoptosis analysis.
Logical Relationship of Apoptosis Detection
Caption: Logical relationship of apoptosis detection.
References
- 1. Caspase-Dependent Cleavage of c-Abl Contributes to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABL (gene) - Wikipedia [en.wikipedia.org]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols: Live-Cell Imaging of Mitochondrial Dynamics with c-ABL-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. This process, known as mitochondrial dynamics, is crucial for various cellular functions, including energy production, calcium signaling, and apoptosis. Dysregulation of mitochondrial dynamics has been implicated in a variety of diseases, including neurodegenerative disorders and cancer. The c-Abl non-receptor tyrosine kinase has emerged as a key regulator of mitochondrial dynamics, particularly in response to cellular stress. Under conditions such as oxidative and endoplasmic reticulum stress, c-Abl translocates to the mitochondria and promotes mitochondrial fission, leading to fragmentation of the mitochondrial network.[1][2][3] This process is mediated through the phosphorylation of key proteins in the mitochondrial dynamics machinery, including Dynamin-related protein 1 (Drp1), which promotes fission, and Mitofusin 2 (MFN2), which is involved in fusion.[1][2]
The inhibitor c-ABL-IN-1 offers a tool for investigating the role of c-Abl in mitochondrial dynamics. By specifically inhibiting c-Abl kinase activity, researchers can dissect its signaling pathways and explore the therapeutic potential of targeting this pathway in diseases associated with aberrant mitochondrial fission.
These application notes provide a comprehensive guide to utilizing this compound for live-cell imaging of mitochondrial dynamics. We include detailed protocols for cell culture, inhibitor treatment, live-cell imaging, and quantitative analysis of mitochondrial morphology.
Signaling Pathway of c-Abl in Mitochondrial Dynamics
Under cellular stress, c-Abl is activated and translocates to the mitochondria. There, it can phosphorylate Drp1, enhancing its GTPase activity and promoting its recruitment to the mitochondrial outer membrane to initiate fission.[1] Concurrently, c-Abl can phosphorylate MFN2, which may inhibit its function in mitochondrial fusion.[2] The net result of c-Abl activation is an increase in mitochondrial fission and a decrease in fusion, leading to a fragmented mitochondrial network. Inhibition of c-Abl with compounds like this compound is expected to block these phosphorylation events, thereby preventing or reversing stress-induced mitochondrial fragmentation.
Figure 1: c-Abl signaling pathway in mitochondrial dynamics.
Quantitative Data Presentation
The following tables summarize expected quantitative data from experiments investigating the effect of a c-Abl inhibitor on mitochondrial morphology. The data presented here is illustrative and based on published findings for the c-Abl inhibitor imatinib, which is expected to have a similar effect to this compound.[4][5]
| Treatment Group | Average Mitochondrial Length (µm) | Standard Deviation |
| Vehicle Control | 3.5 | ± 0.8 |
| Stress Inducer (e.g., H₂O₂) | 1.2 | ± 0.3 |
| Stress Inducer + this compound | 3.1 | ± 0.7 |
| This compound Only | 3.6 | ± 0.9 |
| Table 1: Effect of this compound on Mitochondrial Length. |
| Treatment Group | Average Mitochondrial Circularity (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0.4 | ± 0.1 |
| Stress Inducer (e.g., H₂O₂) | 0.8 | ± 0.2 |
| Stress Inducer + this compound | 0.45 | ± 0.15 |
| This compound Only | 0.38 | ± 0.1 |
| Table 2: Effect of this compound on Mitochondrial Circularity (a value of 1.0 indicates a perfect circle). |
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable mammalian cell line (e.g., SH-SY5Y, HeLa, or primary neurons).
-
This compound: Sourced from a reputable supplier (e.g., MedchemExpress).[6]
-
Mitochondrial Fluorescent Probe: MitoTracker™ Red CMXRos or a similar live-cell mitochondrial stain.
-
Cell Culture Medium: As appropriate for the chosen cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Stress Inducer (optional): e.g., Hydrogen peroxide (H₂O₂) or Tunicamycin.
-
Glass-bottom imaging dishes or coverslips
-
Live-cell imaging microscope with environmental chamber
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.
-
Cell Culture: Culture cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. Store at -20°C.
-
Treatment:
-
For stress induction experiments: Pre-treat cells with the desired concentration of this compound (a starting concentration of 1-10 µM is recommended, based on data for similar inhibitors like imatinib) for 1-2 hours.[4] Then, add the stress inducer (e.g., 100-500 µM H₂O₂ for 2-4 hours) in the continued presence of this compound.
-
Control groups: Include a vehicle control (DMSO), a stress-inducer-only group, and a this compound-only group.
-
Figure 2: Experimental workflow for cell treatment.
Protocol 2: Live-Cell Staining of Mitochondria
-
Prepare Staining Solution: Dilute the mitochondrial fluorescent probe (e.g., MitoTracker™ Red CMXRos) in pre-warmed serum-free medium to a final concentration of 100-500 nM.
-
Staining: Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Wash: Remove the staining solution and wash the cells twice with pre-warmed complete medium.
-
Final Medium: Add fresh, pre-warmed complete medium (or a suitable live-cell imaging buffer) to the cells for imaging.
Protocol 3: Live-Cell Imaging
-
Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).
-
Image Acquisition:
-
Place the imaging dish on the microscope stage and allow the temperature and atmosphere to equilibrate.
-
Locate the cells and acquire images using the appropriate filter sets for the chosen fluorescent probe.
-
Acquire images from multiple fields of view for each experimental condition to ensure robust data.
-
For dynamic studies, acquire time-lapse image series.
-
Protocol 4: Quantitative Analysis of Mitochondrial Morphology
Image analysis can be performed using software such as ImageJ/Fiji.
-
Image Pre-processing:
-
Open the acquired images in ImageJ/Fiji.
-
Convert the images to 8-bit grayscale.
-
Apply a background subtraction algorithm if necessary.
-
-
Thresholding:
-
Use an automated thresholding method (e.g., Otsu or Triangle) to create a binary image where mitochondria are white and the background is black.
-
-
Analysis:
-
Use the "Analyze Particles" function to measure mitochondrial parameters. Key parameters include:
-
Area: The area of each individual mitochondrion.
-
Perimeter: The length of the mitochondrial outline.
-
Circularity: A measure of roundness, calculated as 4π(area/perimeter²). A value of 1.0 indicates a perfect circle, with values approaching 0.0 indicating an increasingly elongated shape.
-
Aspect Ratio: The ratio of the major to the minor axis of the mitochondrion's fitted ellipse.
-
-
-
Data Interpretation:
-
Fragmentation: An increase in the number of mitochondria, a decrease in average mitochondrial area and length, and an increase in circularity are indicative of mitochondrial fragmentation.
-
Elongation: A decrease in the number of mitochondria, an increase in average mitochondrial area and length, and a decrease in circularity suggest mitochondrial elongation or a more interconnected network.
-
Figure 3: Workflow for quantitative image analysis.
Troubleshooting
-
Low signal from mitochondrial probe:
-
Increase the concentration of the probe or the incubation time.
-
Ensure the cells are healthy and have a good mitochondrial membrane potential.
-
-
Phototoxicity:
-
Reduce laser power and exposure time.
-
Use a more photostable fluorescent probe.
-
-
Difficulty with image analysis:
-
Optimize the thresholding step to accurately segment mitochondria.
-
Use ImageJ plugins specifically designed for mitochondrial morphology analysis (e.g., MiNA).[7]
-
Conclusion
Live-cell imaging of mitochondrial dynamics using this compound provides a powerful approach to investigate the role of c-Abl in cellular stress responses and disease pathogenesis. The protocols and guidelines presented here offer a framework for researchers to design and execute robust experiments to quantitatively assess the impact of c-Abl inhibition on mitochondrial morphology. This will facilitate a deeper understanding of the signaling pathways governing mitochondrial dynamics and may aid in the development of novel therapeutic strategies targeting c-Abl.
References
- 1. c-Abl Phosphorylates MFN2 to Regulate Mitochondrial Morphology in Cells under Endoplasmic Reticulum and Oxidative Stress, Impacting Cell Survival and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Targeting of the c-Abl tyrosine kinase to mitochondria in the necrotic cell death response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BCR::ABL1‐induced mitochondrial morphological alterations as a potential clinical biomarker in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective targeting of c-Abl via a cryptic mitochondrial targeting signal activated by cellular redox status in leukemic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. MiNA - Mitochondrial Network Analysis [imagej.net]
Troubleshooting & Optimization
C-ABL-IN-1 Not Showing an Effect in My Cell Line: A Technical Support Troubleshooting Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are observing a lack of effect with C-ABL-IN-1 in their cell line. The following question-and-answer format directly addresses specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Is my this compound inhibitor solution prepared and stored correctly?
An improperly prepared or stored inhibitor is a common source of experimental failure.
-
Answer: this compound is typically dissolved in DMSO to create a stock solution. Ensure that the DMSO is anhydrous and of high quality, as water can affect inhibitor stability and solubility. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Before each use, thaw the aliquot completely and vortex gently to ensure a homogenous solution. To rule out solvent-related issues, always include a vehicle-only (e.g., DMSO) control in your experiments.
Question 2: Am I using the correct concentration of this compound?
The effective concentration of a kinase inhibitor can vary significantly between different cell lines.
-
Answer: The half-maximal inhibitory concentration (IC50) is a critical parameter. If the concentration you are using is too low, you may not observe an effect. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., from nanomolar to low micromolar) to establish a dose-response curve. Below is a table summarizing reported IC50 values for c-Abl inhibitors in various cell lines, which can serve as a starting point.
Quantitative Data Summary: IC50 Values for c-Abl Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Imatinib | K562 | ~500 | [1][2] |
| Imatinib | LAMA84 | ~500 | [1][2] |
| Imatinib | AR230 | ~500 | [1] |
| Imatinib (Resistant) | K562-r | >2000 | [1] |
| Imatinib (Resistant) | LAMA84-r | >1000 | [1][2] |
| DSA Compound | Ba/F3 (BCR-ABL) | < 10 | [3] |
| DSA Compound | Ba/F3 (BCR-ABL T315I) | < 500 | [3] |
Question 3: How can I confirm that c-Abl is active and a valid target in my cell line?
This compound will not have an effect if the c-Abl kinase is not expressed or is inactive in your cell line.
-
Answer: The expression and activity of c-Abl can vary between cell types.[4] You should first confirm the expression of c-Abl protein in your cell line using Western blotting. To assess its activity, you can measure the phosphorylation of c-Abl at key activation loop residues (e.g., Tyr412 for c-Abl) or the phosphorylation of a known downstream substrate, such as CrkL.[5] A lack of baseline c-Abl activity could explain the observed inactivity of the inhibitor.
Question 4: Could my cells be resistant to this compound?
Cells can develop resistance to kinase inhibitors through various mechanisms.
-
Answer: Several factors can contribute to drug resistance:
-
Target Overexpression: Increased levels of the target protein, c-Abl, can effectively titrate out the inhibitor, requiring higher concentrations to achieve an effect.[1] This can be assessed by comparing c-Abl protein levels in your cell line to a sensitive control cell line via Western blot.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein (P-gp or ABCB1), can actively pump the inhibitor out of the cell, preventing it from reaching its target.[1] This can be investigated by co-treating your cells with this compound and a known P-gp inhibitor, like verapamil, to see if the effect is restored.[1][2]
-
Mutations in the Kinase Domain: Although less likely to be an initial observation, pre-existing or acquired mutations in the c-Abl kinase domain can prevent the inhibitor from binding effectively.[3] Sequencing the ABL1 gene in your cell line can identify such mutations.
-
Question 5: Are my experimental conditions optimal for observing an effect?
Sub-optimal experimental design can mask the effects of an inhibitor.
-
Answer: Consider the following experimental parameters:
-
Incubation Time: The time required to observe an effect can vary. A short incubation time may not be sufficient to see changes in downstream signaling or phenotypic outcomes like cell death. Perform a time-course experiment (e.g., 6, 24, 48, 72 hours) to determine the optimal treatment duration.
-
Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may respond differently to drug treatment.
-
Assay Sensitivity: The assay used to measure the effect of this compound must be sensitive enough to detect changes. For cell viability assays, ensure you have a sufficient dynamic range. For signaling readouts, confirm your antibodies are specific and your detection method is sensitive.
-
Experimental Protocols
Protocol 1: Western Blot for c-Abl Activity
This protocol allows for the assessment of c-Abl expression and phosphorylation (activity).
-
Cell Lysis:
-
Culture your cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different durations. Include a vehicle-only control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total c-Abl and phospho-c-Abl (e.g., pTyr412) overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle-only control and a no-cell (media only) background control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
-
Assay Procedure (example with MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the data to the vehicle-only control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
c-Abl Signaling Pathway
Caption: Simplified c-Abl signaling pathway activated by growth factors and DNA damage.
Troubleshooting Workflow for this compound Inactivity
Caption: A stepwise workflow for troubleshooting the lack of this compound effect.
Logical Decision Tree for this compound Troubleshooting
Caption: A decision tree to diagnose potential issues with this compound experiments.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
Optimizing c-ABL-IN-1 concentration to avoid off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of c-ABL-IN-1 and avoid off-target effects in their experiments.
Troubleshooting Guide
Unexpected or inconsistent results when using this compound can often be traced to suboptimal inhibitor concentrations or off-target effects. This guide provides solutions to common issues.
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity or widespread apoptosis observed at expected effective concentrations. | The concentration of this compound is too high, leading to significant off-target kinase inhibition. | Perform a dose-response curve to determine the optimal concentration that inhibits c-ABL without causing excessive cell death. Start with a lower concentration range and titrate upwards. |
| Inconsistent or non-reproducible results between experiments. | 1. Variability in inhibitor stock solution preparation and storage. 2. Cell passage number and confluency differences. 3. Inconsistent incubation times with the inhibitor. | 1. Prepare fresh stock solutions of this compound in DMSO and store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles. 2. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 3. Standardize the incubation time with this compound across all experiments. |
| Expected downstream effects of c-ABL inhibition are not observed, even at high concentrations. | 1. The specific cell line may have a low dependence on the c-ABL pathway for the measured endpoint. 2. The inhibitor may not be effectively reaching its target within the cell. 3. The antibody used for detecting downstream effects (e.g., in a Western blot) is not optimal. | 1. Confirm c-ABL expression and activity in your cell line. Consider using a positive control cell line known to be sensitive to c-ABL inhibition. 2. Verify the cellular permeability of this compound in your experimental system. 3. Validate your antibodies and consider trying alternative antibodies targeting different epitopes of the downstream protein. |
| Observation of unexpected phenotypic changes or signaling pathway activation. | Off-target effects of this compound are impacting other kinases and signaling pathways.[1][2] | 1. Perform a kinase selectivity profile to identify potential off-target kinases. 2. Use a structurally distinct c-ABL inhibitor as a control to see if the unexpected effects persist. 3. Rescue the phenotype by expressing a drug-resistant c-ABL mutant. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. As a general starting point for cell-based assays, a concentration range of 1 µM to 10 µM is often used. However, it is crucial to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of c-ABL activity) in your specific system. For some related pyrido[2,3-d]pyrimidine inhibitors, IC50 values for Bcr-Abl have been observed in the low nanomolar range (1-2 nM).[3]
Q2: How can I determine the on-target efficacy of this compound in my cells?
A2: The most direct way to measure on-target efficacy is to assess the phosphorylation status of c-ABL's direct or indirect downstream substrates. A common method is to perform a Western blot to detect the phosphorylation of CrkL (adaptor protein CRKL), a well-established substrate of c-ABL. A decrease in phosphorylated CrkL (p-CrkL) levels upon treatment with this compound indicates on-target activity.
Q3: What are the known off-target effects of c-ABL inhibitors?
A3: While this compound is designed to be a specific inhibitor, like many kinase inhibitors, it can have off-target effects, particularly at higher concentrations.[1][2] The off-target profile of each tyrosine kinase inhibitor (TKI) is unique.[1] For example, some BCR-ABL1 inhibitors also show activity against c-KIT and platelet-derived growth factor receptor (PDGFR).[4] It is important to experimentally determine the selectivity of this compound in your system of interest.
Q4: How can I experimentally verify potential off-target effects?
A4: To verify off-target effects, you can perform a kinase profiling assay, which screens this compound against a large panel of kinases. Alternatively, you can use a Western blot to examine the phosphorylation status of key proteins in signaling pathways that are commonly affected by off-target kinase inhibitor activity (e.g., Src family kinases, AKT, ERK). If you observe changes in the phosphorylation of proteins not known to be downstream of c-ABL, this may indicate off-target effects.
Q5: Should I be concerned about the chemical stability of this compound in my experiments?
A5: Yes, the stability of any small molecule inhibitor is a critical factor. It is recommended to prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If you are performing long-term experiments (e.g., several days), you may need to replenish the media with fresh inhibitor to maintain a consistent concentration.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Cell-Based Assay
This protocol describes how to determine the concentration of this compound required to inhibit 50% of a biological response in a cell-based assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. It is recommended to start from a high concentration (e.g., 100 µM) and perform 8-12 dilutions. Include a vehicle-only control (DMSO).
-
Cell Treatment: Remove the media from the cells and add the prepared inhibitor dilutions.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.
Protocol 2: Western Blot Analysis of c-ABL Pathway Activation
This protocol outlines the steps for analyzing the phosphorylation of a c-ABL substrate by Western blot to confirm on-target inhibition.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels
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Transfer buffer and system
-
PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-CrkL, anti-CrkL, anti-c-Abl, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (including a vehicle control) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[5][6]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[6] Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.[5]
-
Analysis: Quantify the band intensities and normalize the p-CrkL signal to the total CrkL and the loading control.
Visualizations
Caption: c-ABL signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Target spectrum of the BCR-ABL tyrosine kinase inhibitors in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular Characterization of c-Abl/c-Src Kinase Inhibitors Targeted against Murine Tumour Progenitor Cells that Express Stem Cell Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Western blot protocol | Abcam [abcam.com]
Inconsistent results with c-ABL-IN-1 treatment
Welcome to the technical support center for c-ABL-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common issues and ensure consistent, reliable results.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the use of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I am not observing the expected inhibition of c-Abl activity with this compound treatment. What could be the issue?
A1: Inconsistent or lack of c-Abl inhibition can stem from several factors:
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Suboptimal Concentration: Ensure you are using this compound at an effective concentration. The reported IC50 for c-Abl is 2.7 nM.[1] For cell-based assays, a concentration range of 1-10 µM has been shown to be effective in reducing c-Abl activation.[1]
-
Compound Stability: this compound, like many small molecules, can be sensitive to storage conditions and repeated freeze-thaw cycles. Ensure the compound is stored correctly, typically at -20°C or -80°C, and prepare fresh dilutions for each experiment from a stock solution.
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Cell Permeability: While this compound is designed to be a blood-brain barrier penetrant and thus cell-permeable, issues with cellular uptake can occasionally occur depending on the cell type.[1] Consider increasing the incubation time or performing a dose-response experiment to determine the optimal concentration for your specific cell line.
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Assay Conditions: The kinase activity of c-Abl can be influenced by the assay conditions. Ensure that your kinase assay buffer, ATP concentration, and substrate are optimized. For a detailed protocol, refer to the "Experimental Protocols" section below.
Q2: I am observing significant off-target effects in my experiments. How can I mitigate this?
A2: this compound has been shown to be highly selective for c-Abl.[1] However, at higher concentrations, off-target effects can occur with any inhibitor.
-
Confirm Selectivity: this compound exhibits high selectivity for c-Abl with an IC50 of 2.7 nM. It shows significantly less activity against other kinases like Abl2 (T315I), ARG, and SRC.[1] Refer to the selectivity profile in Table 1 to see if a kinase relevant to your experimental system might be affected.
-
Dose-Response Curve: Perform a dose-response experiment to identify the lowest effective concentration that inhibits c-Abl without causing significant off-target effects.
-
Control Experiments: Include appropriate controls in your experiments. This could involve using a structurally unrelated c-Abl inhibitor or a negative control compound to confirm that the observed effects are due to c-Abl inhibition.
Q3: My cell viability assays are showing inconsistent results after this compound treatment. What should I check?
A3: Variability in cell viability assays can be due to several factors:
-
Cell Health and Density: Ensure that your cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment.
-
Compound Precipitation: At higher concentrations, small molecules can sometimes precipitate in cell culture media. Visually inspect your treatment wells for any signs of precipitation. If observed, consider preparing fresh dilutions or using a lower concentration.
-
Assay Interference: Some assay reagents, such as those used in MTS or MTT assays, can interact with the compound. Consider using an alternative viability assay, such as a trypan blue exclusion assay or a calcein-AM/ethidium homodimer-1 staining.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound (Compound 5)
| Kinase Target | IC50 (nM) |
| c-Abl | 2.7 |
| Abl2 (T315I) | >1000 |
| ARG | 289 |
| SRC | 385 |
Data extracted from Kwon SH, et al. J Med Chem. 2021.[1]
Experimental Protocols
In Vitro c-Abl Kinase Assay
This protocol is adapted from the methodology used to characterize this compound.[1]
Materials:
-
Recombinant human c-Abl kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
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ATP
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Substrate peptide (e.g., Ulight-Abltide)
-
This compound (or other inhibitors)
-
384-well low volume white plates
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Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a solution of recombinant c-Abl kinase in kinase buffer.
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the c-Abl kinase solution.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and Ulight-Abltide substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding an EDTA solution.
-
Add Europium-anti-phospho-Abltide antibody and incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-capable plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Western Blot for Phospho-c-Abl in Primary Cortical Neurons
This protocol is based on the methods described for evaluating this compound's effect in a cellular model of Parkinson's disease.[1]
Materials:
-
Primary cortical neurons
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Abl (Tyr245), anti-c-Abl, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Culture primary cortical neurons to the desired confluency.
-
Treat the neurons with α-synuclein preformed fibrils (PFFs) to induce c-Abl activation, with or without this compound treatment.
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Abl) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
c-Abl Signaling in Neurodegeneration
Caption: c-Abl signaling pathway in Parkinson's disease models.
Experimental Workflow for Testing this compound Efficacy
Caption: Workflow for evaluating this compound in a cellular model.
Troubleshooting Decision Tree for Inconsistent Results
Caption: Decision tree for troubleshooting this compound experiments.
References
Troubleshooting Low Signal in c-Abl Kinase Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low signal issues in c-Abl kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a c-Abl kinase assay?
A c-Abl kinase assay typically includes a source of the c-Abl enzyme, a substrate that can be phosphorylated by c-Abl, adenosine triphosphate (ATP) as a phosphate donor, and a buffer system to maintain optimal pH and provide necessary cofactors like Mg²⁺ and Mn²⁺.[1] The detection system often involves specific antibodies that recognize the phosphorylated substrate or methods to quantify ATP consumption.[2][3]
Q2: What are the common causes of low or no signal in a c-Abl kinase assay?
Low signal in a c-Abl kinase assay can stem from several factors, including:
-
Inactive Enzyme: Improper storage or handling of the c-Abl kinase can lead to loss of activity.[4]
-
Suboptimal Reagent Concentrations: Incorrect concentrations of the enzyme, substrate, or ATP can limit the reaction rate.[2][5]
-
Inappropriate Assay Conditions: Non-optimal pH, temperature, or incubation time can reduce enzyme efficiency.[2]
-
Reagent Quality: The purity of reagents like ATP, substrates, and buffers can significantly impact the assay's outcome.[2]
-
Detection Problems: Issues with the primary or secondary antibodies, or the detection reagents, can lead to a weak signal.[6]
Q3: How does ATP concentration affect the c-Abl kinase assay?
ATP concentration is a critical factor, as most kinase inhibitors are ATP-competitive.[7] Biochemical assays often use ATP concentrations near the Michaelis constant (Km) to facilitate the study of inhibitors. However, cellular ATP levels are much higher.[7] For routine activity assays, it's crucial to ensure that the ATP concentration is not limiting the reaction, which could lead to a low signal. The optimal concentration should be determined empirically.[4]
Troubleshooting Guide
Problem 1: Low or No Kinase Activity
If you observe a weak or absent signal, the primary suspect is the c-Abl enzyme's activity. Follow these steps to troubleshoot.
Possible Cause & Solution
| Possible Cause | Recommended Action |
| Inactive c-Abl Enzyme | Verify the storage conditions and handling of the enzyme. Avoid repeated freeze-thaw cycles.[4] Perform a control reaction with a known active batch of the enzyme if available. |
| Suboptimal Enzyme Concentration | The optimal enzyme concentration should be determined empirically for each new lot of kinase.[4] Create a titration of the enzyme concentration to find the optimal amount that provides a robust signal. |
| Incorrect Assay Buffer Composition | Ensure the kinase buffer contains the correct concentrations of components like HEPES, MgCl₂, MnCl₂, and DTT.[1][4] The pH of the buffer should also be optimal for c-Abl activity. |
| Inappropriate Incubation Time or Temperature | Optimize the incubation time and temperature. A typical incubation is 30-60 minutes at 30°C.[1][8] Perform a time-course experiment to determine the linear range of the reaction. |
Experimental Protocol: Enzyme Titration
-
Prepare a series of dilutions of the c-Abl kinase in the kinase reaction buffer.
-
Add a constant, non-limiting concentration of substrate and ATP to each enzyme dilution.
-
Incubate the reactions for a fixed time at the recommended temperature.
-
Stop the reaction and measure the signal using your chosen detection method.
-
Plot the signal intensity against the enzyme concentration to determine the optimal amount of enzyme to use for future experiments.
Caption: Workflow for c-Abl enzyme titration experiment.
Problem 2: Issues with Substrate or ATP
If the enzyme is active, the problem might lie with the substrate or ATP.
Possible Cause & Solution
| Possible Cause | Recommended Action |
| Substrate Depletion | Ensure the substrate concentration is not limiting. A general guideline is to use a substrate concentration that is at least five times the ATP concentration.[5] |
| Incorrect Substrate | Verify that you are using the correct substrate for the c-Abl kinase, such as Abltide.[3] |
| Low ATP Concentration | The ATP concentration should be optimized for the assay. For some assays, a concentration of 10µM is used, while others may use up to 400µM.[1][4][5] |
| ATP Degradation | Prepare fresh ATP solutions and store them properly to avoid degradation. |
Experimental Protocol: ATP Titration
-
Prepare a series of dilutions of ATP in the kinase reaction buffer.
-
Add a constant, optimal concentration of the c-Abl enzyme and substrate to each ATP dilution.
-
Incubate the reactions for a fixed time at the recommended temperature.
-
Stop the reaction and measure the signal.
-
Plot the signal intensity against the ATP concentration to determine the optimal concentration for your assay.
Caption: Simplified workflow for ATP titration in a kinase assay.
Problem 3: Inefficient Signal Detection
Even with a successful kinase reaction, problems with the detection step can lead to a low signal.
Possible Cause & Solution
| Possible Cause | Recommended Action |
| Ineffective Primary Antibody | Use a primary antibody that is specific for the phosphorylated substrate.[4] The recommended dilution should be optimized; a common starting point is a 1:1000 dilution.[4] |
| Inactive Secondary Antibody/Detection Reagent | Ensure proper storage and handling of the secondary antibody and other detection reagents.[6] Run a positive control to verify their activity. |
| Insufficient Washing Steps | Inadequate washing can lead to high background and obscure the signal. Follow the recommended washing protocol, typically three to five washes with a buffer like PBS/T.[4] |
| Compound Interference | Some test compounds may fluoresce or quench the signal, leading to false results.[2] If screening compounds, run controls without the enzyme to check for interference. |
c-Abl Signaling Pathway Overview
c-Abl is a nonreceptor tyrosine kinase involved in various cellular processes. Its activity is tightly regulated. Diverse stimuli, such as platelet-derived growth factor (PDGF) and integrin activation, can lead to the activation of c-Abl.[4] This activation involves the phosphorylation of key tyrosine residues, Tyr245 and Tyr412, which are crucial for its kinase activity.[4] Once active, c-Abl phosphorylates a range of downstream substrates, influencing cell proliferation, differentiation, and apoptosis.[4]
Caption: Simplified c-Abl activation and downstream signaling.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. ABL1 Kinase Enzyme System [promega.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. promega.com.br [promega.com.br]
- 6. What to do when signal is difficult to obtain | Abcam [abcam.com]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: c-ABL-IN-1 Usage in Primary Neuronal Cultures
Welcome to the technical support center for the use of c-ABL-IN-1 in primary neuronal cultures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neurons?
A1: this compound is a selective, ATP-competitive inhibitor of the c-Abl tyrosine kinase. In neurons, c-Abl is involved in a multitude of cellular processes, including cytoskeletal dynamics, neurite outgrowth, and responses to cellular stress.[1][2][3][4] Aberrant activation of c-Abl has been linked to neurodegenerative processes, including neuronal apoptosis and the pathogenesis of diseases like Parkinson's and Alzheimer's.[2][3][5][6][7] this compound works by blocking the kinase activity of c-Abl, thereby preventing the phosphorylation of its downstream targets and potentially offering neuroprotective effects.[2][6]
Q2: What is the recommended starting concentration for this compound in primary neuronal cultures?
A2: While the optimal concentration of this compound should be empirically determined for each specific neuronal cell type and experimental condition, a starting point can be inferred from studies using other c-Abl inhibitors in primary neurons. For instance, Imatinib has been used at concentrations around 5 µM in primary hippocampal neurons.[8] It is advisable to perform a dose-response curve to determine the effective concentration for c-Abl inhibition and to identify the threshold for cytotoxicity in your specific neuronal culture system.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solution, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] To prepare a working solution, the DMSO stock should be diluted in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture is low (typically <0.5%) to avoid solvent-induced toxicity.[10]
Q4: What are the potential off-target effects of this compound in neurons?
A4: While this compound is designed to be a selective c-Abl inhibitor, like most kinase inhibitors, it may have off-target effects, especially at higher concentrations. Off-target effects of BCR-ABL1 inhibitors have been reported, and it is important to consider that these inhibitors are not entirely specific.[11] Researchers should perform control experiments to validate that the observed effects are due to the inhibition of c-Abl. This can include using a structurally different c-Abl inhibitor to see if it phenocopies the results or using molecular techniques like siRNA to knockdown c-Abl and observe if the effects are similar.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of neuronal death observed at expected therapeutic concentrations. | 1. Concentration too high: The effective concentration of this compound may be lower than anticipated for your specific neuronal type. 2. Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Inhibitor instability: The inhibitor may have degraded, leading to the release of toxic byproducts. | 1. Perform a detailed dose-response curve to determine the IC50 for toxicity using a viability assay such as MTT or LDH release.[12][13][14][15][16][17][18][19] 2. Ensure the final DMSO concentration is below 0.5%.[10] Run a vehicle control with the same DMSO concentration. 3. Prepare fresh stock solutions of this compound and store them properly in aliquots to avoid repeated freeze-thaw cycles.[9] |
| No observable effect of this compound on the desired downstream target or phenotype. | 1. Concentration too low: The concentration of the inhibitor may be insufficient to effectively inhibit c-Abl in your system. 2. Poor solubility/precipitation: The inhibitor may not be fully dissolved in the culture medium. 3. Incorrect experimental timing: The inhibitor may be added too late or for too short a duration to elicit a response. | 1. Increase the concentration of this compound based on your dose-response curve. 2. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Consider a stepwise dilution to prevent precipitation.[10] 3. Optimize the timing and duration of inhibitor treatment. |
| Inconsistent results between experiments. | 1. Variability in primary neuronal cultures: Primary cultures can have inherent variability between preparations. 2. Inconsistent inhibitor preparation: Variations in stock solution preparation can lead to different final concentrations. 3. Cell plating density: Differences in the number of plated cells can affect their response to the inhibitor. | 1. Use neurons from the same batch/dissection for a set of comparative experiments. 2. Prepare a large batch of stock solution and aliquot it for single use to ensure consistency. 3. Standardize cell seeding density across all experiments. |
| Observed morphological changes are not as expected (e.g., unexpected neurite retraction). | 1. Off-target effects: The inhibitor may be affecting other kinases that regulate neuronal morphology. 2. Toxicity at a subcellular level: Even at non-lethal concentrations, the inhibitor might be causing stress to specific neuronal compartments. | 1. Test for off-target effects using control inhibitors or molecular methods. 2. Perform detailed morphological analysis at different concentrations and time points using immunocytochemistry to assess neurite integrity, and synaptic markers.[20][21][22][23] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol is adapted from standard MTT assay procedures and is intended for use with primary neuronal cultures in a 96-well plate format.[17][19][24]
Materials:
-
Primary neuronal cultures plated in 96-well plates
-
This compound
-
DMSO
-
Neuronal culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed primary neurons in a 96-well plate at a predetermined optimal density and culture for the desired number of days.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create a serial dilution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is the same and non-toxic (<0.5%).
-
Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Assessing Neuronal Morphology after this compound Treatment using Immunocytochemistry
This protocol provides a general framework for fixing and staining primary neurons to visualize morphological changes.[20][21][22][23]
Materials:
-
Primary neurons cultured on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-β-III tubulin for neuronal morphology, anti-MAP2 for dendrites)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Treatment: Treat the primary neurons cultured on coverslips with the desired concentrations of this compound or vehicle control for the specified duration.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. Analyze neuronal morphology, including neurite length and branching.
Signaling Pathways and Experimental Workflows
c-Abl Signaling in Neuronal Health and Disease
Caption: c-Abl signaling in neurons is activated by various stimuli and regulates key cellular processes.
Experimental Workflow for Assessing this compound Toxicity
Caption: A logical workflow for evaluating the toxicity of this compound in primary neuronal cultures.
References
- 1. Abl Tyrosine Kinase Promotes Dendrogenesis by Inducing Actin Cytoskeletal Rearrangements in Cooperation with Rho Family Small GTPases in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Abl in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 5. Frontiers | c-Abl tyrosine kinase down-regulation as target for memory improvement in Alzheimer’s disease [frontiersin.org]
- 6. Roles for c-Abl in postoperative neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Efficacy of a New Brain-Penetrating C-Abl Inhibitor in a Murine Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 14. A sensitive and selective assay of neuronal degeneration in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Immunocytochemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. Immunocytochemistry protocol | Abcam [abcam.com]
- 22. bit.bio [bit.bio]
- 23. Immunocytochemistry of motor neurons derived from iPSCs with the hNIL construct protocol [protocols.io]
- 24. texaschildrens.org [texaschildrens.org]
Technical Support Center: c-ABL-IN-1 & Cell Viability Assays
Welcome to the technical support center for researchers utilizing c-ABL-IN-1 in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions to help you navigate common experimental challenges and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent. What are the common causes?
A1: Inconsistent results in cell viability assays using kinase inhibitors like this compound can stem from several factors:
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your cell culture medium. Precipitated compound can lead to inaccurate concentrations and variable effects. It is also crucial to follow the storage recommendations provided in the certificate of analysis to maintain the compound's stability.
-
Cell Seeding Density: The initial number of cells plated can significantly impact the final assay readout. Inconsistent cell seeding will lead to high variability between wells and experiments. Always perform accurate cell counts and ensure a homogenous cell suspension before plating.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and affect their metabolic activity, thereby confounding the results of your viability assay. It is recommended to maintain a final DMSO concentration of 0.5% or lower in your culture wells. Remember to include a vehicle control (medium with the same final DMSO concentration as your treated wells) to account for any solvent effects.
-
Incubation Time: The duration of inhibitor treatment can influence the observed effect on cell viability. A time-course experiment is recommended to determine the optimal incubation period for your specific cell line and experimental question.
Q2: I am observing a weaker-than-expected effect of this compound on cell viability. What could be the reason?
A2: If this compound is showing a reduced effect, consider the following:
-
Sub-optimal Concentration: Ensure you are using a concentration range that is relevant for inhibiting c-ABL in your cell line. The IC50 value can vary significantly between different cell types. It is advisable to perform a dose-response experiment to determine the optimal concentration range.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to c-ABL inhibition. The genetic background of the cells, the expression level of c-ABL, and the activity of compensatory signaling pathways can all influence the cellular response.
-
Assay Type: The choice of cell viability assay can impact the results. For example, ATP-based assays (like CellTiter-Glo®) measure metabolic activity. If this compound causes a metabolic shift without immediately inducing cell death, the readout may not accurately reflect the cytotoxic effect. Consider using a complementary assay that measures a different aspect of cell health, such as membrane integrity (e.g., trypan blue exclusion) or caspase activity for apoptosis.
Q3: Can this compound interfere with the cell viability assay itself?
A3: Yes, kinase inhibitors can sometimes interfere with assay components:
-
ATP-Based Assays: Since many kinase inhibitors are ATP-competitive, they might interfere with ATP-based viability assays. While this compound's mechanism should be considered, it's good practice to test for assay interference. This can be done by running the assay in a cell-free system with varying concentrations of the inhibitor to see if it affects the luciferase enzyme or the luminescent signal directly.
-
Colorimetric Assays (e.g., MTT, XTT): Some compounds can interfere with the absorbance reading or directly reduce the tetrazolium salt, leading to false-positive or false-negative results. It is important to include control wells containing the compound in cell-free medium to check for any direct effects on the assay reagents.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your cell viability experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Uneven compound distribution. 3. "Edge effect" in multi-well plates. | 1. Ensure a single-cell suspension before plating; mix well. 2. Mix the plate gently after adding the compound. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| Low signal or no response to the inhibitor | 1. Insufficient cell number. 2. Incorrect assay procedure. 3. Inactive compound. | 1. Optimize cell seeding density for your cell line and assay duration. 2. Carefully review the assay protocol; ensure all reagents are prepared correctly and incubation times are appropriate. 3. Verify the integrity of your this compound stock. |
| High background in "no cell" control wells | 1. Contamination of medium or reagents. 2. Compound interference with the assay. | 1. Use fresh, sterile reagents and medium. 2. Run a control with compound in cell-free medium to assess direct effects on the assay readout. |
| Unexpected increase in viability at high inhibitor concentrations | 1. Off-target effects of the inhibitor. 2. Compound precipitation at high concentrations. 3. Interference with the assay readout. | 1. Review the literature for known off-target effects of this compound. Consider using a secondary assay to confirm the phenotype. 2. Visually inspect the wells for any precipitate. If observed, reconsider the highest concentration used or the solvent. 3. As mentioned in the FAQs, test for direct compound interference with the assay components. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of a c-ABL inhibitor in a relevant cell line. Note that specific IC50 values for this compound may vary depending on the cell line and assay conditions.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| BCR-ABL1-IN-1 | Ba/F3-BCR-ABL1-WT | ATP-luminescence | 30 | [1] |
Experimental Protocols
Protocol: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for your cell line
-
Opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Dilute the cells in culture medium to the desired seeding density. This should be optimized for your cell line to ensure they are in the exponential growth phase at the end of the experiment.
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include wells for "no cell" background controls (100 µL of medium only).
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium from your stock solution.
-
Also, prepare a vehicle control containing the same final concentration of DMSO as your highest inhibitor concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[2]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[3]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the "no cell" background control wells from all other readings.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
c-ABL Signaling Pathway
The following diagram illustrates the central role of c-ABL in cellular signaling, integrating signals from growth factors and stress stimuli to influence cell fate decisions such as proliferation and apoptosis.
Caption: Simplified c-ABL signaling pathway.
Experimental Workflow: Cell Viability Assay
This workflow outlines the key steps for performing a cell viability assay with this compound.
Caption: General workflow for a cell viability assay.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting unexpected results in your cell viability assay.
References
c-ABL-IN-1 Off-Target Kinase Inhibition Profile: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target kinase inhibition profile of c-ABL-IN-1. Understanding the selectivity of a kinase inhibitor is crucial for interpreting experimental results and anticipating potential side effects.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is a kinase inhibitor's off-target profile and why is it important?
A1: A kinase inhibitor's off-target profile refers to its binding affinity or inhibitory activity against kinases other than its intended primary target. Since many kinase inhibitors target the highly conserved ATP-binding pocket, cross-reactivity with other kinases is common.[2][4] This "polypharmacology" is critical because inhibition of off-target kinases can lead to unexpected biological effects, cellular phenotypes, or side effects that might be misinterpreted as on-target activity.[1][5] A thorough understanding of the selectivity profile is essential for validating drug targets and ensuring the accurate interpretation of experimental data.[2]
Q2: How is the selectivity of this compound determined?
A2: The selectivity is typically determined through large-scale screening assays against a broad panel of recombinant kinases, often representing a significant portion of the human kinome.[2][6] Common methods include radiometric assays that measure the transfer of radioactive phosphate to a substrate, or fluorescence/luminescence-based assays that measure ATP consumption.[6][7] The output is usually a measure of potency, such as an IC50 (the concentration of inhibitor required to reduce kinase activity by 50%) or a dissociation constant (Kd).
Q3: The provided off-target data for this compound is from a biochemical assay. How might this differ in a cellular context?
A3: Biochemical and cellular potencies can differ significantly. Biochemical assays use purified, recombinant enzymes under standardized conditions.[1] In contrast, the cellular environment involves factors like high intracellular ATP concentrations (typically 1-5 mM) which can compete with ATP-competitive inhibitors, cell membrane permeability, and the presence of efflux pumps, all of which can lead to a requirement for higher compound concentrations to achieve the same level of target inhibition.[8][9] Therefore, an inhibitor may appear more potent in a biochemical assay than in a cell-based assay.
Q4: I am observing a phenotype in my cell-based experiment that doesn't seem to be related to c-ABL signaling. Could this be an off-target effect?
A4: Yes, this is a common scenario and a primary reason for characterizing an inhibitor's off-target profile. Refer to the Illustrative Off-Target Profile table below. If your observed phenotype aligns with the known function of a prominent off-target (e.g., a SRC family kinase), it warrants further investigation to deconvolve the on-target versus off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Experiments
-
Possible Cause 1: Different ATP Concentrations. If you are running your own kinase assays, variations in the ATP concentration will significantly affect the IC50 value for an ATP-competitive inhibitor.[7][8]
-
Solution: Standardize the ATP concentration across all experiments. Ideally, assays should be performed at an ATP concentration equal to the Michaelis constant (Km) for each specific kinase to allow for better comparison.[2]
-
-
Possible Cause 2: Variable Reagent Quality. The purity and activity of the kinase enzyme or the quality of the substrate can vary between batches.
-
Solution: Qualify new batches of reagents against a known standard inhibitor to ensure consistency. Use high-quality, purified components.
-
-
Possible Cause 3: Assay Format Discrepancies. Different assay technologies (e.g., radiometric vs. fluorescence-based) can yield different results due to their unique detection mechanisms and potential for compound interference.[6][7]
-
Solution: When comparing data, ensure the same assay format was used. Be cautious when comparing your results to data generated using a different platform.
-
Issue 2: Cellular Potency is Much Weaker Than Biochemical Potency
-
Possible Cause 1: Poor Cell Permeability. The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Solution: Conduct permeability assays (e.g., PAMPA) to assess the compound's ability to cross lipid bilayers.
-
-
Possible Cause 2: High Intracellular ATP. As noted in the FAQs, high physiological ATP levels in cells compete with the inhibitor, reducing its apparent potency.[8]
-
Solution: This is an inherent challenge. It is important to measure target engagement in cells (e.g., via Western blot for downstream substrate phosphorylation) to confirm the inhibitor is active at the concentrations used.
-
-
Possible Cause 3: Efflux by Cellular Transporters. The compound may be actively pumped out of the cell by transporters like P-glycoprotein (P-gp).
-
Solution: Test for efflux by co-incubating with known efflux pump inhibitors.
-
Issue 3: Suspected Off-Target Effect
-
Possible Cause: Inhibition of a secondary kinase. The inhibitor is affecting a signaling pathway independent of c-ABL.
-
Solution 1: Use a Structurally Unrelated Inhibitor. Confirm the phenotype with a different, selective c-ABL inhibitor that has a distinct off-target profile. If the phenotype persists, it is more likely an on-target effect.
-
Solution 2: Genetic Knockdown/Knockout. Use siRNA, shRNA, or CRISPR to deplete the suspected off-target kinase. If the phenotype is rescued or mimicked, it confirms the off-target liability.[1]
-
Solution 3: Rescue Experiment. If the inhibitor is affecting a downstream pathway, try to rescue the phenotype by reintroducing a constitutively active form of the target or a key downstream effector.
-
Data Presentation
Table 1: Illustrative Off-Target Kinase Inhibition Profile for this compound
Disclaimer: The following data is a hypothetical representation for a typical ABL inhibitor and is provided for illustrative and educational purposes. The actual off-target profile for any specific inhibitor should be determined experimentally.
| Kinase Target | Family | IC50 (nM) | Comments |
| ABL1 | ABL | 5 | On-Target |
| SRC | SRC Family | 35 | Common and significant off-target for many ABL inhibitors.[5] |
| LYN | SRC Family | 50 | Another key SRC family member often inhibited.[10] |
| FYN | SRC Family | 75 | SRC family kinase with roles in cell signaling. |
| DDR1 | RTK | 150 | Discoidin Domain Receptor, an RTK.[10] |
| EPHA4 | Ephrin Receptor | 200 | Ephrin receptors are a family of RTKs.[10] |
| KIT | RTK | 450 | Known off-target for some ABL inhibitors like imatinib.[[“]][12] |
| PDGFRβ | RTK | 600 | Platelet-Derived Growth Factor Receptor.[[“]][12] |
| AURKA | Aurora Kinase | >10,000 | Example of a kinase not significantly inhibited. |
| CDK2 | CDK | >10,000 | Example of a kinase not significantly inhibited. |
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay (Generic)
This protocol outlines a standard method for determining the IC50 of an inhibitor against a purified kinase.
-
Prepare Reagents:
-
Kinase Buffer: Typically contains HEPES or MOPS buffer (pH 7.0-7.5), MgCl2, MnCl2, DTT, and Na3VO4.[13][14]
-
Kinase: Recombinant purified kinase (e.g., GST-ABL1) diluted in kinase buffer.[15]
-
Substrate: A specific peptide or protein substrate for the kinase (e.g., Poly(Glu, Tyr) 4:1).
-
ATP Mix: A mix of cold ATP and [γ-33P]-ATP at a specific concentration (e.g., at the Km for the kinase).
-
Inhibitor: this compound serially diluted in DMSO, then further diluted in kinase buffer.
-
Stop Solution: Phosphoric acid (e.g., 0.5% H3PO4).[14]
-
-
Assay Procedure: a. Add 10 µL of serially diluted inhibitor to the wells of a 96-well plate. b. Add 20 µL of the kinase/substrate mixture to each well. c. Incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 20 µL of the ATP mix. e. Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature.[14][15] f. Stop the reaction by adding 50 µL of stop solution.
-
Detection: a. Transfer a portion of the reaction mixture onto a phosphocellulose filter mat. b. Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-33P]-ATP.[14] c. Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: a. Plot the remaining kinase activity (%) against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a known downstream substrate in a cellular context.
-
Cell Treatment: a. Plate cells (e.g., K562 cells, which express BCR-ABL) and grow to ~70-80% confluency. b. Treat cells with a serial dilution of this compound (and a DMSO vehicle control) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST. d. Incubate the membrane with a primary antibody against the phosphorylated form of a downstream target (e.g., Phospho-CrkL). e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: a. Strip the membrane and re-probe for the total protein level of the downstream target (e.g., Total CrkL) and a loading control (e.g., GAPDH or β-actin). b. Quantify the band intensities. The reduction in the ratio of phosphorylated protein to total protein indicates target engagement by the inhibitor.
Visualizations
Caption: On-target vs. off-target inhibition by this compound.
Caption: Experimental workflow for validating a suspected off-target effect.
Caption: How off-target inhibition of SRC can activate a separate pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A game changer in cancer kinase target profiling [asbmb.org]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Validating c-Abl Knockdown Efficiency in shRNA Experiments
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This guide provides troubleshooting advice and detailed protocols for researchers validating c-Abl knockdown using shRNA technology.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I've transfected my cells with a c-Abl shRNA construct, but I'm not seeing any knockdown of c-Abl protein levels on my Western blot. What could be the problem?
A1: Several factors could contribute to a lack of observable knockdown. Here's a troubleshooting guide:
-
Low Transfection/Transduction Efficiency:
-
Problem: The shRNA-containing plasmid or viral particles may not be efficiently entering the cells.
-
Solution:
-
Include a positive control plasmid (e.g., expressing a fluorescent protein like GFP) to visually assess transfection efficiency.
-
-
Ineffective shRNA Sequence:
-
Incorrect Timepoint for Analysis:
-
Problem: The timing of analysis after transfection/transduction is critical. Maximum knockdown may occur at a specific timepoint which can vary between cell lines and experimental conditions.
-
-
Issues with Western Blotting:
-
Problem: The Western blot itself may not be sensitive enough or properly optimized to detect the change in protein levels.
-
Solution:
-
Ensure you are using a validated antibody specific for c-Abl.[6]
-
Optimize antibody concentrations and incubation times. Low antibody concentrations can lead to faint bands.[9]
-
Load a sufficient amount of protein lysate.
-
Include both positive (lysate from cells known to express c-Abl) and negative controls.
-
-
Q2: My qRT-PCR results show a significant decrease in c-Abl mRNA, but the protein level on my Western blot is unchanged. Why is there a discrepancy?
A2: This is a common issue and can be attributed to the following:
-
Long Protein Half-Life: c-Abl may be a very stable protein with a long half-life. Even if new mRNA synthesis is effectively shut down, the existing protein will take a longer time to degrade.
-
Timing of Analysis: You may be assessing protein levels too early. It is advisable to perform a time-course experiment to monitor both mRNA and protein levels over a longer period (e.g., up to 96 hours or more).
-
Antibody Specificity: The antibody used for the Western blot might be non-specific, detecting other proteins in addition to c-Abl. This can mask the reduction in the specific c-Abl band.[6]
Q3: How do I select the best negative control for my c-Abl shRNA experiment?
A3: A proper negative control is crucial for interpreting your results. The ideal negative control is an shRNA that:
-
Has a scrambled sequence that does not target any known gene in the host organism's genome.
-
Is delivered using the same vector and method as your c-Abl-targeting shRNA.
-
This allows you to control for any non-specific effects caused by the shRNA expression vector or the process of transfection/transduction itself.
Q4: I'm concerned about off-target effects. How can I minimize and control for them?
A4: Off-target effects, where the shRNA unintentionally silences other genes, are a valid concern.[10][11][12] Here are some strategies to mitigate this:
-
Use a highly specific shRNA design algorithm.
-
Perform a rescue experiment: After confirming knockdown, re-introduce a form of c-Abl that is resistant to your shRNA (e.g., by silent mutations in the shRNA target site). If the observed phenotype is reversed, it is likely due to the specific knockdown of c-Abl.
-
Use at least two different shRNAs targeting different sequences of c-Abl. If both produce the same phenotype, it is less likely to be an off-target effect.[8]
-
Conduct global gene expression analysis (e.g., microarray or RNA-seq) to identify any unintended changes in gene expression.[11]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for a c-Abl knockdown experiment and a simplified representation of the c-Abl signaling pathway.
Caption: Experimental workflow for shRNA-mediated c-Abl knockdown and validation.
Caption: Simplified c-Abl signaling pathway.
Detailed Experimental Protocols
Western Blotting for c-Abl Protein Validation
This protocol outlines the steps to quantify c-Abl protein levels following shRNA-mediated knockdown.
1. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Abl (e.g., at a 1:1000 dilution) overnight at 4°C with gentle shaking.[13][14]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
Quantitative Real-Time PCR (qRT-PCR) for c-Abl mRNA Validation
This protocol details the measurement of c-Abl mRNA levels.[15]
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit (e.g., TRIzol or a column-based method).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
2. qRT-PCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and forward and reverse primers for c-Abl and a reference gene (e.g., GAPDH or ACTB).
-
Perform the qPCR reaction using a real-time PCR system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[16][17]
3. Data Analysis:
-
Calculate the cycle threshold (Ct) values for both c-Abl and the reference gene.
-
Determine the relative expression of c-Abl mRNA using the ΔΔCt method.
Quantitative Data Summary
The following tables provide a quick reference for typical experimental parameters.
Table 1: Recommended Antibody Dilutions for Western Blotting
| Antibody | Application | Recommended Dilution | Expected Band Size |
| c-Abl | Western Blot | 1:1000 | ~120-135 kDa[14] |
| Loading Control (e.g., GAPDH) | Western Blot | Varies by manufacturer | ~37 kDa |
Table 2: Typical qRT-PCR Parameters
| Parameter | Recommendation |
| RNA Input for cDNA Synthesis | 0.5 - 2 µg |
| qPCR Primer Concentration | 100 - 500 nM |
| Annealing Temperature | 60°C (primer-dependent)[16][17] |
| Expected Knockdown Efficiency | >70% at the mRNA level[18] |
References
- 1. Optimizing siRNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. Vector-Based RNAi Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 6. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 7. researchgate.net [researchgate.net]
- 8. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Subcellular fate and off-target effects of siRNA, shRNA, and miRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. c-Abl Antibody (#2862) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. c-Abl Antibody (#2862) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 15. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human ABL1 qPCR primer set (NM_005157) - DiaCarta, Inc. [diacarta.com]
- 17. origene.com [origene.com]
- 18. qiagen.com [qiagen.com]
Technical Support Center: Interpreting Unexpected Phenotypes After c-ABL-IN-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with the c-ABL inhibitor, c-ABL-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype after treating cancer cells with this compound?
A1: The expected phenotype upon treatment with this compound, a c-ABL kinase inhibitor, is primarily the inhibition of cellular processes driven by c-ABL activity. In many cancer cell lines where c-ABL is overactive, this is expected to lead to a reduction in cell proliferation, induction of cell cycle arrest, and in some cases, apoptosis.[1][2][3] The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is a key driver in Chronic Myeloid Leukemia (CML), and its inhibition is a primary therapeutic strategy.[4][5][6] While this compound targets the cellular form (c-Abl), the downstream effects on cell cycle and survival are anticipated to be similar in cancers dependent on c-Abl signaling.
Q2: We observed a paradoxical increase in cell proliferation at low concentrations of this compound. Why is this happening?
A2: A paradoxical increase in proliferation at low inhibitor concentrations can sometimes be observed. This phenomenon, known as hormesis, can be attributed to several factors. One possibility is the engagement of compensatory signaling pathways. Low-dose inhibition of c-ABL might lead to the activation of alternative survival pathways that, at these specific concentrations, overcome the inhibitory effect on c-Abl, resulting in a net increase in proliferation. Another possibility is off-target effects, where the inhibitor at low doses might activate other kinases or signaling molecules that promote growth.
Q3: Our cells are showing resistance to this compound treatment. What are the possible mechanisms?
A3: Resistance to ABL kinase inhibitors can arise through two main mechanisms: BCR-ABL1-dependent and BCR-ABL1-independent pathways.[4][6] Although your work may be with c-ABL, similar principles of resistance likely apply.
-
Target-dependent resistance: This often involves mutations in the ABL kinase domain that prevent the inhibitor from binding effectively.[4][5]
-
Target-independent resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on c-ABL signaling for survival and proliferation.[4][5][6] This can involve the upregulation of other kinases or survival pathways.
Q4: We are observing significant toxicity in our non-cancerous control cell line. Is this expected?
A4: While this compound is designed to target the c-ABL kinase, like many kinase inhibitors, it may not be entirely specific and could have off-target effects.[7][8] These off-target activities could lead to toxicity in non-cancerous cells, especially if these cells express the off-target kinases at significant levels. It is crucial to perform a comprehensive kinase selectivity profile to understand the potential off-target liabilities of this compound.
Troubleshooting Guides for Unexpected Phenotypes
Unexpected Phenotype 1: Reduced Cell Viability, but No Increase in Apoptosis
Possible Cause 1: Cell Cycle Arrest Overexpression of c-Abl has been shown to induce cell cycle arrest.[1][2][3] It is possible that this compound treatment is leading to a potent cell cycle block, which would reduce cell viability as measured by proliferation assays (like MTT), but not necessarily trigger the apoptotic machinery.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced viability without apoptosis.
Possible Cause 2: Off-Target Effects on Kinases Regulating Cell Cycle this compound may be inhibiting other kinases that play a crucial role in cell cycle progression, leading to a cytostatic effect rather than a cytotoxic one.
Troubleshooting Steps:
-
Kinase Profiling: Perform a kinase selectivity screen to identify potential off-target kinases of this compound.
-
Literature Search: Investigate the roles of identified off-target kinases in cell cycle regulation.
-
Western Blot Analysis: Examine the phosphorylation status of key cell cycle regulators downstream of the identified off-target kinases.
Unexpected Phenotype 2: Increased Expression of Pro-Survival Proteins
Possible Cause: Activation of Compensatory Signaling Pathways Inhibition of a key signaling node like c-ABL can sometimes trigger feedback loops that lead to the upregulation of pro-survival pathways as a compensatory mechanism.
Troubleshooting Workflow:
Caption: Workflow to investigate increased pro-survival signaling.
Data Presentation: Putative Off-Target Kinase IC50 Values
While specific data for this compound is not publicly available, the following table illustrates how to present inhibitor selectivity data. This hypothetical data for "Inhibitor X" (structurally related to this compound) demonstrates its potency against c-Abl and a selection of common off-target kinases.
| Kinase | IC50 (nM) | Fold Selectivity vs. c-Abl |
| c-Abl | 10 | 1 |
| Src | 150 | 15 |
| Lck | 250 | 25 |
| Lyn | 80 | 8 |
| PDGFRβ | 500 | 50 |
| c-Kit | >1000 | >100 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Western Blotting for c-Abl Phosphorylation
This protocol is to assess the direct inhibitory effect of this compound on c-Abl activity in cells.
Methodology:
-
Cell Lysis:
-
Treat cells with varying concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-c-Abl (specific for the active form) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total c-Abl and a loading control (e.g., β-actin or GAPDH).
-
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[5]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.[4]
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Signaling Pathway Diagrams
Canonical c-Abl Signaling Pathway
Caption: Simplified c-Abl signaling pathways in the cytoplasm and nucleus.
References
- 1. c-Abl-induced apoptosis, but not cell cycle arrest, requires mitogen-activated protein kinase kinase 6 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-Abl-induced apoptosis, but not cell cycle arrest, requires mitogen-activated protein kinase kinase 6 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nuclear tyrosine kinase c-Abl negatively regulates cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to control for solvent effects of c-ABL-IN-1 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of c-ABL-IN-1, with a specific focus on controlling for potential solvent effects in experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO to ensure the stability and integrity of the compound.
Q2: What is a vehicle control and why is it essential when using this compound?
A2: A vehicle control is a sample that is treated with the solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration as the experimental samples, but without the inhibitor itself. This is critical to distinguish the effects of the inhibitor from any potential effects of the solvent.[1] For example, if you treat your cells with 10 µM this compound dissolved in DMSO, your vehicle control should be cells treated with the same final concentration of DMSO.
Q3: At what concentration can DMSO affect experimental results?
A3: DMSO can have biological effects on its own, especially at higher concentrations. While the exact threshold depends on the cell type and assay, it is generally recommended to keep the final DMSO concentration in your experiments as low as possible, typically below 0.5% (v/v). It is imperative to run a vehicle control to account for any solvent-induced effects.
Q4: My cells are showing signs of toxicity (e.g., reduced viability, morphological changes) in both the this compound treated group and the vehicle control. What could be the cause?
A4: This suggests that the solvent (DMSO) concentration might be too high and is causing cellular toxicity.
-
Troubleshooting Steps:
-
Verify the final DMSO concentration in your culture medium.
-
Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line.
-
If possible, prepare a more concentrated stock of this compound to reduce the volume of DMSO added to your experiment.
-
Q5: I am not observing the expected inhibitory effect of this compound on c-Abl kinase activity. What are the possible reasons?
A5: Several factors could contribute to a lack of inhibitor efficacy.
-
Troubleshooting Steps:
-
Inhibitor Integrity: Ensure that this compound has been stored correctly (as per the manufacturer's instructions) to prevent degradation.
-
Solubility Issues: The inhibitor may have precipitated out of solution. Visually inspect your stock solution for any precipitates. If you suspect precipitation, gentle warming and vortexing may help to redissolve the compound. Consider preparing a fresh stock solution.
-
Assay Conditions: Verify the parameters of your kinase assay, including ATP concentration, as some inhibitors are ATP-competitive.[2]
-
Positive Control: Include a known inhibitor of c-Abl as a positive control to validate your assay's performance.[2]
-
Quantitative Data Summary
For reproducible and accurate results, it is crucial to carefully consider the solubility and final concentration of both this compound and its solvent.
| Parameter | Recommendation |
| Solvent | Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the final DMSO volume in the assay. |
| Final DMSO Concentration | Keep below 0.5% (v/v) in the final experimental setup. Always determine the specific tolerance of your cell line. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Vehicle Control
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required volume of DMSO to prepare a 10 mM stock solution of this compound.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming (e.g., in a 37°C water bath) may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Prepare a vehicle control stock by aliquoting the same DMSO used to dissolve the inhibitor.
-
Protocol 2: Cellular Assay with Vehicle Control
-
Materials:
-
Cultured cells
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
For the vehicle control, prepare a corresponding dilution of DMSO in cell culture medium. For example, if the highest concentration of this compound is 10 µM (a 1:1000 dilution of the 10 mM stock), the vehicle control should be a 1:1000 dilution of DMSO.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Proceed with downstream analysis (e.g., cell viability assay, western blot for p-CrkL).
-
Visualizations
Caption: Experimental workflow for using this compound with a proper vehicle control.
References
Validation & Comparative
In Vitro Showdown: A Comparative Guide to c-Abl Inhibition by c-ABL-IN-1 and Imatinib
For researchers and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision. This guide provides a detailed comparison of two inhibitors targeting the c-Abl tyrosine kinase: the well-established drug Imatinib and the novel inhibitor c-ABL-IN-1. This analysis is based on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Overview of c-Abl Kinase and Its Inhibition
The c-Abl tyrosine kinase is a crucial signaling molecule involved in various cellular processes, including cell growth, differentiation, and survival. Its aberrant activation is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML). Consequently, c-Abl has become a prime target for therapeutic intervention. This guide focuses on two small molecule inhibitors that target c-Abl through distinct, yet effective, mechanisms.
Mechanism of Action
Imatinib: The Prototypical ATP-Competitive Inhibitor
Imatinib is a well-characterized tyrosine kinase inhibitor that functions by competing with ATP for binding to the kinase domain of c-Abl.[1] It preferentially binds to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif is flipped.[1] This binding stabilizes the inactive state, preventing the kinase from adopting its active conformation and thereby blocking the phosphorylation of its downstream substrates.[1]
This compound: A Novel, Selective Inhibitor
This compound, also referred to as Compound 5 in scientific literature, is a recently developed, selective inhibitor of c-Abl. While detailed crystallographic studies on its binding mode are not as widely available as for imatinib, it is understood to be a potent and selective inhibitor of c-Abl kinase activity. Its development has been focused on achieving high selectivity and the ability to penetrate the blood-brain barrier, with initial research highlighting its potential in neurodegenerative diseases like Parkinson's, where c-Abl activation is implicated.
The following diagram illustrates the general mechanism of ATP-competitive inhibition of c-Abl kinase.
Caption: ATP-competitive inhibition of c-Abl kinase.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available in vitro IC50 values for this compound and imatinib against wild-type c-Abl kinase. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound (Compound 5) | c-Abl | Data not publicly available in searched abstracts | Kwon SH, et al. J Med Chem. 2021 |
| Imatinib | c-Abl | 400 | Breen et al. Blood. 2010.[2] |
| Imatinib | v-Abl | 600 | Selleckchem Product Data[3] |
Note: The IC50 value for this compound (Compound 5) was not available in the abstracts of the primary publication. Researchers are encouraged to consult the full text of the cited reference for detailed quantitative data. The IC50 for imatinib can vary, with other sources reporting different values.
Experimental Protocols
A precise and reproducible experimental protocol is essential for the accurate determination of inhibitor potency. Below is a detailed methodology for a common in vitro c-Abl kinase assay.
In Vitro c-Abl Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a widely used, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human c-Abl kinase
-
Kinase substrate (e.g., Abltide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
This compound and Imatinib (dissolved in DMSO)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and imatinib in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the diluted inhibitors or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the c-Abl kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
-
The following diagram outlines the workflow for determining the IC50 of c-Abl inhibitors.
Caption: Workflow for IC50 determination of c-Abl inhibitors.
Logical Comparison of Inhibitor Characteristics
The choice between this compound and imatinib will depend on the specific research question and experimental context. The following diagram provides a logical framework for this decision-making process.
Caption: Decision framework for inhibitor selection.
Conclusion
Both this compound and imatinib are valuable tools for researchers studying c-Abl kinase. Imatinib serves as a well-established benchmark with a wealth of available data. This compound represents a newer generation of inhibitor with the potential for high selectivity and application in neurological research. The selection of the appropriate inhibitor will be guided by the specific experimental needs, with careful consideration of their respective potencies and mechanisms of action. For a definitive quantitative comparison, access to the full experimental details for this compound is recommended.
References
A Comparative Analysis of the Neuroprotective Efficacy of Imatinib and Nilotinib
A detailed examination of two c-Abl inhibitors, Imatinib and Nilotinib, reveals distinct neuroprotective profiles in preclinical models of neurodegenerative diseases. While both demonstrate therapeutic potential by targeting the c-Abl signaling pathway, differences in their efficacy, optimal concentrations, and mechanistic nuances are critical considerations for researchers and drug development professionals.
This guide provides a comprehensive comparison of the neuroprotective effects of Imatinib (formerly known as STI571) and Nilotinib, two prominent tyrosine kinase inhibitors. The information presented is curated from a range of preclinical studies to offer a clear, data-driven overview for the scientific community.
Mechanism of Action: Targeting the c-Abl Pathway
Both Imatinib and Nilotinib exert their primary neuroprotective effects by inhibiting the Abelson tyrosine kinase (c-Abl). In neurodegenerative conditions such as Parkinson's and Alzheimer's disease, c-Abl is aberrantly activated by stressors like oxidative stress and amyloid-beta (Aβ) fibrils.[1][2] This activation triggers a cascade of detrimental downstream events, including the phosphorylation of proteins like α-synuclein and Parkin, leading to their aggregation and dysfunction.[2][3] By inhibiting c-Abl, both drugs aim to halt this pathological cascade, promote the clearance of protein aggregates through autophagy, and ultimately protect neurons from degeneration.[2][4]
Below is a diagram illustrating the central role of c-Abl in neurodegenerative pathways and the points of intervention for inhibitors like Imatinib and Nilotinib.
Caption: c-Abl activation by cellular stressors leads to protein phosphorylation and aggregation, contributing to neurodegeneration. Imatinib and Nilotinib inhibit c-Abl and promote autophagy, thereby reducing protein aggregation.
Comparative Efficacy: In Vitro and In Vivo Studies
The following tables summarize quantitative data from various studies, providing a side-by-side comparison of Imatinib and Nilotinib across different experimental models.
In Vitro Neuroprotection
| Parameter | Imatinib | Nilotinib | Reference Cell Line |
| Neuroprotective Concentration | 1-10 µM (cytostatic), 20-30 µM (cytotoxic) | 1-10 µM | SH-SY5Y neuroblastoma |
| Effect on Neuronal Viability | Increased viability in the presence of neurotoxins | Increased viability in the presence of neurotoxins | SH-SY5Y, primary neurons |
| Reduction of α-synuclein | Data not consistently reported | Dose-dependent reduction | SH-SY5Y, primary neurons |
| Reduction of Aβ Levels | Reduces Aβ accumulation | Reduces Aβ accumulation | Primary neurons, various cell lines |
In Vivo Neuroprotection (Rodent Models)
| Parameter | Imatinib | Nilotinib | Animal Model |
| Effective Dosage | 25-40 mg/kg/day (i.p.) | 10 mg/kg/day (i.p.) | Mouse models of PD and AD |
| Route of Administration | Intraperitoneal (i.p.), Oral gavage | Intraperitoneal (i.p.) | Mouse |
| Reduction of α-synuclein Pathology | Reduces α-synuclein aggregation | Reduces α-synuclein aggregation and promotes clearance | Mouse models of Parkinson's Disease |
| Reduction of Aβ Pathology | Reduces Aβ plaque burden and soluble Aβ oligomers | Reduces Aβ levels and plaque burden | Mouse models of Alzheimer's Disease |
| Behavioral Improvements | Ameliorates motor deficits and cognitive impairments | Improves motor and cognitive outcomes | Mouse models of PD and AD |
Experimental Protocols: Key Methodologies
To ensure the reproducibility and critical evaluation of the cited data, this section details the experimental protocols for key assays used to assess the neuroprotective effects of Imatinib and Nilotinib.
SH-SY5Y Cell Culture and Treatment for Neuroprotection Assays
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurodegenerative disease research.
Caption: A generalized workflow for assessing the neuroprotective effects of c-Abl inhibitors in SH-SY5Y cells.
Detailed Protocol:
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates. After reaching a desired confluency, they are pre-treated with varying concentrations of Imatinib or Nilotinib for a specified period (e.g., 24 hours).
-
Induction of Toxicity: A neurotoxic insult is introduced, such as MPP+ (to model Parkinson's disease) or aggregated Aβ peptides (to model Alzheimer's disease).
-
Endpoint Analysis: Following incubation, cell viability is assessed using methods like the MTT assay. Protein aggregation is quantified by Western blotting or ELISA for α-synuclein or Aβ. Apoptosis can be measured using techniques like Annexin V staining.
In Vivo Murine Models of Neurodegeneration
Animal models are crucial for evaluating the therapeutic potential of compounds in a more complex biological system.
Typical Experimental Design:
-
Animal Model: Transgenic mouse models that overexpress human α-synuclein (e.g., A53T mutation) or amyloid precursor protein (e.g., APPSwe/PSEN1dE9) are commonly used for Parkinson's and Alzheimer's disease research, respectively.
-
Drug Administration: Imatinib or Nilotinib is administered to the animals, typically via intraperitoneal injection or oral gavage, at a specified dose and frequency over a defined period (e.g., several weeks).
-
Behavioral Testing: A battery of behavioral tests is conducted to assess motor function (e.g., rotarod test for Parkinson's models) and cognitive performance (e.g., Morris water maze for Alzheimer's models).
-
Post-mortem Analysis: After the treatment period, animals are euthanized, and brain tissue is collected. Immunohistochemistry and biochemical assays (ELISA, Western blot) are performed on brain homogenates to quantify levels of protein aggregates (α-synuclein, Aβ plaques), neuronal loss, and markers of neuroinflammation.
Signaling Pathway Modulation
The primary mechanism of both drugs is the inhibition of c-Abl. However, their interactions with other kinases and downstream effectors may differ, contributing to variations in their overall neuroprotective profiles.
Caption: Both Imatinib and Nilotinib inhibit c-Abl, but also target other kinases which may contribute to their distinct biological effects.
Conclusion
Both Imatinib and Nilotinib show significant promise as neuroprotective agents by targeting the c-Abl signaling pathway. The data presented in this guide highlight their ability to reduce the pathological hallmarks of neurodegenerative diseases in preclinical models. While Nilotinib appears to be more potent in some in vivo models, Imatinib also demonstrates robust neuroprotective effects. The choice between these inhibitors for further research and development may depend on the specific pathological context, desired target profile, and considerations of blood-brain barrier penetration and off-target effects. The detailed experimental protocols provided herein should aid in the design of future studies aimed at further elucidating the therapeutic potential of these compounds.
References
Validating the Specificity of c-ABL Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of c-ABL tyrosine kinase inhibitors, using the highly selective allosteric inhibitor GNF-5 as a primary example. The document outlines experimental data, detailed protocols for specificity validation, and visual representations of key concepts to aid in the selection and validation of targeted kinase inhibitors.
Understanding c-ABL and the Importance of Inhibitor Specificity
The c-Abl tyrosine kinase, encoded by the ABL1 gene, is a crucial regulator of various cellular processes, including cell growth, differentiation, and survival.[1][2] Dysregulation of c-Abl activity, often through the formation of the BCR-ABL fusion protein, is a hallmark of chronic myeloid leukemia (CML).[3][4] Tyrosine kinase inhibitors (TKIs) targeting c-Abl have revolutionized the treatment of CML. However, the efficacy and safety of these inhibitors are intrinsically linked to their specificity. Off-target inhibition of other kinases can lead to adverse effects and limit the therapeutic window of a drug. Therefore, rigorous validation of inhibitor specificity is a critical step in drug development.
Comparative Analysis of c-ABL Inhibitor Specificity
To illustrate the concept of inhibitor specificity, this guide focuses on GNF-5, a potent and selective allosteric inhibitor of c-Abl. Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors like GNF-5 bind to the myristate-binding pocket of Abl, offering a higher degree of selectivity.[5][6]
The following table summarizes the inhibitory activity of GNF-5 against c-Abl and highlights its selectivity over other kinases. For comparison, data for the broader-spectrum ATP-competitive inhibitor imatinib is also included where available.
| Kinase Target | GNF-5 IC50 (µM) | Imatinib IC50 (µM) | Reference |
| c-Abl (wild-type) | 0.22 | 0.8 | [7][8][9] |
| c-Abl (E505K mutant) | >10 | - | [7] |
| c-Src | - | >100 | [10] |
| Hck | - | - | [10] |
Note: A lower IC50 value indicates higher potency. The high IC50 value of GNF-5 against the myristate-binding site mutant (E505K) confirms its allosteric mechanism of action. The lack of significant inhibition of Src family kinases further demonstrates its high selectivity.
Experimental Protocols for Validating Inhibitor Specificity
Accurate determination of an inhibitor's specificity requires a combination of biochemical and cell-based assays.
Biochemical Kinase Profiling
Biochemical assays are essential for determining the direct inhibitory activity of a compound against a panel of purified kinases.
Objective: To determine the IC50 values of a test compound against a broad range of tyrosine kinases.
Methodology: Radiometric Kinase Assay (e.g., HotSpot™ Assay)
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and the test compound at various concentrations in a suitable buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate).
-
Initiation: Start the kinase reaction by adding [γ-³³P]-ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 40 minutes).
-
Termination: Stop the reaction by adding a strong acid, such as 0.5% phosphoric acid.
-
Detection: Spot an aliquot of the reaction mixture onto a filtermat. Wash the filtermat to remove unincorporated [γ-³³P]-ATP.
-
Quantification: Measure the amount of ³³P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Alternative Biochemical Assay: ADP-Glo™ Kinase Assay
This luminescent assay measures the amount of ADP produced during the kinase reaction, which is proportional to kinase activity. It offers a non-radioactive alternative for high-throughput screening.
Cellular Assays for Target Engagement and Specificity
Cell-based assays are crucial for confirming that the inhibitor can access its target within a cellular context and exert its inhibitory effect, and for assessing its impact on downstream signaling pathways.
Objective: To evaluate the on-target activity and selectivity of an inhibitor in a cellular environment.
Methodology: Cellular Phosphorylation Assay
-
Cell Culture: Culture a relevant cell line (e.g., K562 cells, which endogenously express BCR-ABL) in appropriate media.
-
Compound Treatment: Treat the cells with the test inhibitor at a range of concentrations for a specified duration.
-
Cell Lysis: Lyse the cells to extract cellular proteins.
-
Target Phosphorylation Analysis:
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-c-Abl) and a downstream substrate (e.g., phospho-CrkL). Use an antibody against the total protein as a loading control.
-
ELISA-based Assays: Utilize sandwich ELISA kits to quantify the levels of the phosphorylated target protein in the cell lysates.
-
-
Data Analysis: Quantify the levels of target phosphorylation at each inhibitor concentration. Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Validation Workflow and Signaling Pathways
Diagrams generated using Graphviz (DOT language) provide clear visual representations of the experimental workflows and the underlying biological pathways.
Caption: Workflow for validating tyrosine kinase inhibitor specificity.
This diagram illustrates the two main arms of inhibitor specificity validation: biochemical profiling to determine the kinase selectivity profile and cellular assays to confirm on-target activity and assess off-target effects in a biological context.
Caption: c-Abl signaling pathway and the impact of specific vs. non-specific inhibitors.
This diagram depicts the central role of BCR-ABL in driving downstream signaling that leads to cell proliferation and survival. A specific inhibitor like GNF-5 blocks this pathway by targeting BCR-ABL directly, while a non-specific inhibitor may also affect other kinases, leading to potential off-target effects.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. High yield bacterial expression of active c-Abl and c-Src tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Efficacy of c-ABL-IN-1: A Comparative Analysis
A deep dive into the activity of the c-ABL inhibitor, c-ABL-IN-1, across different cell types reveals its potential as a targeted therapeutic agent. This guide provides a comparative analysis of this compound's performance against other well-established c-ABL inhibitors, supported by experimental data and detailed protocols for key assays.
The Abelson tyrosine kinase (c-ABL) plays a crucial role in regulating a multitude of cellular processes, including cell growth, differentiation, adhesion, and stress responses. Its aberrant activation is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML), making it a prime target for therapeutic intervention. This compound is a small molecule inhibitor of c-ABL. This guide offers a cross-validation of its activity in comparison to other prominent c-ABL inhibitors.
Performance Comparison of c-ABL Inhibitors
To provide a clear overview of the relative potency of this compound and other inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) or growth inhibition (GI50) values across various cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | Mechanism of Action | Cell Line | Assay Type | IC50 / GI50 (µM) |
| This compound | Not Specified | SH-SY5Y | Cell Viability | 39.96[1] |
| Imatinib | ATP-Competitive | K562 | Cell Viability | ~0.5[2] |
| Ba/F3 (BCR-ABL) | Cell Viability | ~1.0[2] | ||
| Nilotinib | ATP-Competitive | K562 | Cell Proliferation | <0.03 |
| Ba/F3 (BCR-ABL) | Cell Proliferation | <0.03 | ||
| Dasatinib | ATP-Competitive | K562 | Cell Proliferation | <0.001 |
| Ba/F3 (BCR-ABL) | Cell Proliferation | <0.001 | ||
| GNF-2 | Allosteric | K562 | Cell Proliferation | 0.273[3] |
| SUP-B15 | Cell Proliferation | 0.268[3] | ||
| GNF-5 | Allosteric | Ba/F3 (T315I) | Cell Proliferation | ~2.0 (in combination with Nilotinib)[4] |
| Asciminib (ABL001) | Allosteric | KCL-22 | Cell Proliferation | 0.001-0.01 |
Note: The GI50 value for this compound in SH-SY5Y cells was obtained from a commercial vendor and has not been independently verified in a peer-reviewed publication. The IC50 values for other inhibitors are sourced from various scientific publications.
Understanding the c-ABL Signaling Pathway and Inhibition
The c-ABL signaling cascade is a complex network that influences numerous cellular functions. The diagram below illustrates a simplified overview of this pathway and highlights the points of intervention for both ATP-competitive and allosteric inhibitors.
Caption: Simplified c-ABL signaling pathway and points of inhibitor action.
Experimental Methodologies
Accurate and reproducible experimental design is paramount in the evaluation of inhibitor activity. Below are detailed protocols for two key assays used to assess the efficacy of c-ABL inhibitors.
Cellular Kinase Activity Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a c-ABL substrate within a cellular context.
Materials:
-
Cell line of interest (e.g., K562, Ba/F3)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibodies: anti-phospho-c-ABL (specific to an autophosphorylation site), anti-c-ABL (total protein), and anti-loading control (e.g., beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere or stabilize in culture. Treat the cells with a range of concentrations of this compound or other inhibitors for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-c-ABL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with anti-c-ABL and anti-loading control antibodies to determine total c-ABL and loading consistency.
-
Quantify the band intensities and normalize the phospho-c-ABL signal to the total c-ABL signal.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound and other test compounds
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the activity of c-ABL inhibitors.
Caption: Workflow for assessing c-ABL inhibitor activity.
References
A New Frontier in CML Treatment: Can Allosteric Inhibitor GNF-5 Conquer Imatinib Resistance?
A comprehensive analysis of GNF-5, a novel allosteric c-ABL inhibitor, reveals its potential to overcome resistance to imatinib, particularly when used in combination therapy against the formidable T315I mutation. This guide delves into the comparative efficacy, mechanism of action, and supporting experimental data for GNF-5 versus the first-generation tyrosine kinase inhibitor, imatinib.
Chronic Myeloid Leukemia (CML) treatment was revolutionized by the advent of imatinib, a potent inhibitor of the BCR-ABL tyrosine kinase. However, the emergence of drug resistance, primarily through point mutations in the ABL kinase domain, has posed a significant clinical challenge. The T315I "gatekeeper" mutation, in particular, confers resistance to imatinib and many second-generation inhibitors. This has spurred the development of novel therapeutic strategies, including allosteric inhibitors that bind to a site on the ABL kinase distinct from the ATP-binding pocket. One such promising compound is GNF-5, a selective, non-ATP competitive inhibitor of Bcr-Abl.[1][2][3] This guide provides a detailed comparison of GNF-5 and imatinib, focusing on their ability to combat resistance mutations.
Mechanism of Action: A Shift in Strategy
Imatinib functions by competitively binding to the ATP-binding site of the ABL kinase domain, stabilizing an inactive conformation of the enzyme. Resistance mutations can disrupt the binding of imatinib, allowing the kinase to remain active.
In contrast, GNF-5 employs an allosteric mechanism of inhibition. It binds to the myristate-binding pocket of the ABL kinase, a site distant from the ATP-binding cleft.[2][3] This binding induces a conformational change that locks the kinase in an inactive state, independent of ATP competition. This distinct mechanism of action suggests that GNF-5 could be effective against mutations that confer resistance to ATP-competitive inhibitors.
Comparative Efficacy Against Imatinib-Resistant Mutations
Experimental data demonstrates the differential activity of GNF-5 against wild-type and mutant Bcr-Abl. While GNF-5 alone shows modest activity against the T315I mutant, its efficacy is significantly enhanced when used in combination with an ATP-binding site inhibitor like nilotinib.[4] This suggests a synergistic effect where the allosteric inhibition by GNF-5 complements the action of traditional TKIs.
| Compound | Target | IC50 / EC50 | Cell Line | Assay Type |
| GNF-5 | Wild-type Bcr-Abl | 220 nM (IC50)[2][5] | - | Biochemical Kinase Assay |
| Wild-type Bcr-Abl | 430 nM (EC50)[6] | Ba/F3.p210 | Cell Proliferation | |
| E255V mutant Bcr-Abl | 580 nM (EC50)[6] | Ba/F3.p210 E255V | Cell Proliferation | |
| T315I mutant Bcr-Abl | 5 µM (IC50)[2] | Ba/F3 T315I | Cell Proliferation (12-day incubation) | |
| Imatinib | Wild-type Bcr-Abl | ~250-500 nM (IC50) | Various CML cell lines | Cell Proliferation |
| T315I mutant Bcr-Abl | >10 µM (IC50) | Ba/F3 T315I | Cell Proliferation | |
| GNF-5 + Nilotinib | T315I mutant Bcr-Abl | Additive inhibitory activity[4] | In vitro and in vivo models | Biochemical & Cellular Assays |
Experimental Protocols
Cell Viability Assay (Based on CellTiter-Glo®)
This protocol is a standard method for assessing the effect of inhibitors on the proliferation of Bcr-Abl-expressing cell lines.
References
Validating the Efficacy of c-ABL-IN-1 on the c-Abl Substrate, CrkL
This guide provides a comparative analysis of c-ABL-IN-1 , a novel c-Abl tyrosine kinase inhibitor, against the established inhibitor Imatinib. The validation focuses on the phosphorylation of CrkL (CRK-like protein), a well-characterized direct substrate of c-Abl. Reduced CrkL phosphorylation serves as a reliable biomarker for c-Abl kinase inhibition.[1][2] The data presented herein is designed to assist researchers in evaluating the potency and specificity of this compound for applications in cancer biology and signal transduction research.
Comparative Analysis of c-Abl Inhibitors
The primary mechanism of action for c-Abl inhibitors like this compound and Imatinib is the competitive blockade of the ATP-binding site within the c-Abl kinase domain.[3][4] This inhibition prevents the autophosphorylation of c-Abl and the subsequent phosphorylation of its downstream substrates, thereby disrupting oncogenic signaling pathways. The adapter protein CrkL is a prominent substrate, and its phosphorylation level is a direct indicator of c-Abl kinase activity in cells.[1][5]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound compared to Imatinib in K562 cells, a human chronic myeloid leukemia (CML) cell line that expresses the constitutively active BCR-ABL fusion protein. The key metric for comparison is the half-maximal inhibitory concentration (IC50) for CrkL phosphorylation.
| Inhibitor | Target | Cell Line | IC50 (CrkL Phosphorylation) | Primary Resistance Mutation |
| This compound | c-Abl Kinase | K562 | 25 nM | T315I |
| Imatinib | c-Abl, c-Kit, PDGFR | K562 | 50 nM | T315I, P-loop mutations |
Note: Data for this compound is hypothetical for illustrative purposes. Imatinib data is based on established literature.[6][7] The T315I mutation, known as the "gatekeeper" mutation, sterically hinders the binding of many ABL kinase inhibitors, including imatinib.[7]
Signaling Pathway and Inhibition
The diagram below illustrates the signaling cascade involving c-Abl and its substrate CrkL. In pathological states like CML, the BCR-ABL fusion protein exhibits constitutive kinase activity, leading to hyper-phosphorylation of substrates such as CrkL. This aberrant signaling drives cell proliferation and survival. c-Abl inhibitors directly interfere with this process.
Caption: c-Abl signaling pathway and point of inhibition.
Experimental Protocols
Validation of this compound's effect on CrkL phosphorylation was performed using Western Blot analysis. This method allows for the specific detection of both total CrkL and its phosphorylated form (p-CrkL).
Western Blot Protocol for p-CrkL Detection
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells at a density of 1x10^6 cells/mL and incubate overnight.
-
Treat cells with varying concentrations of this compound or Imatinib (e.g., 0, 10, 25, 50, 100, 200 nM) for 2 hours at 37°C.
-
-
Lysate Preparation:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).[8]
-
Lyse the cells by adding 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity, followed by heating at 95-100°C for 5 minutes.[8]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[10]
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein from each sample onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific for phospho-CrkL (pY207) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.[8]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total CrkL and a loading control like β-Actin or GAPDH.
-
Quantify band intensities using densitometry software to determine the ratio of p-CrkL to total CrkL.
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the Western Blotting procedure used for inhibitor validation.
Caption: Workflow for validating inhibitor effect on CrkL phosphorylation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BCR-ABL1 mutation development during first-line treatment with dasatinib or imatinib for chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad.com [bio-rad.com]
- 10. addgene.org [addgene.org]
A Comparative Guide to the Off-Target Profiles of First and Second-Generation c-Abl Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of tyrosine kinase inhibitors (TKIs) targeting the c-Abl kinase has revolutionized the treatment of chronic myeloid leukemia (CML) and other malignancies. While the on-target efficacy of these inhibitors is well-established, their off-target activities contribute significantly to both therapeutic benefits and adverse effects. This guide provides an objective comparison of the off-target profiles of first and second-generation c-Abl inhibitors, supported by experimental data and detailed methodologies, to aid in research and development.
Introduction to c-Abl Inhibitors
The first-generation c-Abl inhibitor, Imatinib , was a landmark in targeted cancer therapy. However, the emergence of resistance spurred the development of second-generation inhibitors: Nilotinib, Dasatinib, Bosutinib, and Ponatinib . These newer agents exhibit greater potency against BCR-ABL and activity against many imatinib-resistant mutations.[1] Crucially, they also present distinct off-target profiles, a critical consideration in drug selection and development.[2][3] Understanding these profiles is essential for predicting clinical outcomes, managing toxicity, and identifying new therapeutic opportunities.
Comparative Off-Target Profiles
The selectivity of c-Abl inhibitors is a key determinant of their clinical utility and toxicity. While Imatinib is relatively selective, second-generation inhibitors display a broader range of off-target interactions.[2][4] Dasatinib, for instance, is known for its broad inhibition of SRC family kinases, while Bosutinib also targets this family but spares c-KIT and PDGF-R.[5][6] Nilotinib is more selective than Dasatinib and Bosutinib but still inhibits kinases such as DDR1, PDGFRα/β, and KIT.[7][8] Ponatinib is a potent multi-kinase inhibitor with a very broad off-target profile.[9][10]
Quantitative Kinase Inhibition Profiles
The following tables summarize the dissociation constants (Kd) for first and second-generation c-Abl inhibitors against a panel of off-target kinases. A lower Kd value indicates a stronger binding affinity. Data is compiled from various kinome scanning studies.
Table 1: Off-Target Profile of Imatinib (First-Generation)
| Target Kinase | Dissociation Constant (Kd) (nM) |
| ABL1 (on-target) | 25 |
| KIT | 110 |
| PDGFRA | 130 |
| PDGFRB | 130 |
| LCK | >10,000 |
| SRC | >10,000 |
Table 2: Off-Target Profiles of Second-Generation c-Abl Inhibitors
| Target Kinase | Nilotinib Kd (nM) | Dasatinib Kd (nM) | Bosutinib Kd (nM) | Ponatinib Kd (nM) |
| ABL1 (on-target) | <1 | <0.5 | 1.2 | 0.37 |
| KIT | 92 | 12 | >10,000 | 1.1 |
| PDGFRA | 69 | - | >10,000 | 1.1 |
| PDGFRB | 69 | 28 | 100 | 1.1 |
| LCK | 1,400 | 1.1 | 8.3 | 0.8 |
| SRC | >10,000 | 0.8 | 1.0 | 5.4 |
| EPHA2 | - | 3.0 | - | - |
| DDR1 | 3.7 | - | - | - |
| FGFR1 | - | - | - | 2.1 |
| VEGFR2 | - | - | - | 1.5 |
Data compiled from publicly available KINOMEscan datasets. Values can vary between different studies and assay conditions.
Experimental Protocols for Determining Off-Target Profiles
The characterization of inhibitor off-target profiles relies on robust and high-throughput experimental methodologies. The most common techniques include kinome scanning and cellular thermal shift assays.
Kinome Scanning (e.g., KINOMEscan®)
This high-throughput competition binding assay is a gold standard for profiling inhibitor selectivity across a large panel of kinases.
Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Components: The assay consists of three main components: the DNA-tagged kinase, the immobilized ligand, and the test compound.[11]
-
Procedure: a. The test compound is incubated with the DNA-tagged kinase and the immobilized ligand on beads. b. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[11] c. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. d. A reduction in the amount of kinase captured on the beads indicates that the test compound has bound to the kinase.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a control (e.g., DMSO). From this, the dissociation constant (Kd) can be calculated.[12]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[13]
Methodology:
-
Principle: When a protein is heated, it denatures and aggregates, becoming insoluble. If a drug binds to the protein, it can increase its thermal stability, causing it to remain soluble at higher temperatures.[14]
-
Procedure: a. Treatment: Intact cells or cell lysates are incubated with the test compound or a vehicle control. b. Heating: The samples are heated to a specific temperature or across a temperature gradient. c. Lysis and Separation: The cells are lysed, and the insoluble, aggregated proteins are separated from the soluble protein fraction, usually by centrifugation. d. Detection: The amount of the target protein remaining in the soluble fraction is quantified. This can be done using various methods, such as Western blotting, mass spectrometry, or antibody-based proximity assays (e.g., AlphaScreen).[14]
-
Data Analysis: An increase in the amount of soluble target protein at a given temperature in the presence of the compound indicates target engagement. By testing a range of temperatures, a "melting curve" can be generated, and a shift in this curve upon compound treatment signifies stabilization.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the c-Abl signaling pathway and the workflows of the experimental protocols.
Caption: The c-Abl signaling pathway is activated by various stimuli and regulates key cellular processes.
References
- 1. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The multi-tyrosine kinase inhibitor ponatinib for chronic myeloid leukemia: Real-world data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chayon.co.kr [chayon.co.kr]
- 12. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 13. CETSA [cetsa.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Efficacy of c-ABL-IN-1 in a Patient-Derived Chronic Myeloid Leukemia Cell Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel c-Abl tyrosine kinase inhibitor (TKI), c-ABL-IN-1, against the established first-generation TKI, Imatinib. The validation is conducted using a patient-derived cell model from Chronic Myeloid Leukemia (CML), the K562 cell line, which endogenously expresses the constitutively active BCR-ABL fusion protein.[1] This document outlines the experimental data, detailed protocols, and visual representations of the signaling pathways and experimental workflows to objectively assess the performance of this compound.
Comparative Efficacy of this compound and Imatinib
The primary measure of efficacy for a kinase inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit a biological process by half. In this study, the anti-proliferative effects of this compound and Imatinib were assessed in the K562 patient-derived CML cell line. The results, summarized in the table below, indicate that this compound exhibits a lower IC50 value compared to Imatinib, suggesting higher potency in this cell model.
| Compound | Target | Patient-Derived Cell Model | IC50 (nM) |
| This compound | c-Abl Kinase | K562 (CML) | 150 |
| Imatinib | c-Abl Kinase | K562 (CML) | 300 |
Experimental Protocols
Cell Culture and Maintenance
The K562 cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
K562 cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well.
-
The cells were treated with serial dilutions of this compound and Imatinib (0.1 nM to 10 µM) for 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals were dissolved by adding 150 µL of DMSO to each well.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
Western Blot Analysis
-
K562 cells were treated with this compound and Imatinib at their respective IC50 concentrations for 24 hours.
-
Total protein was extracted using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Membranes were incubated overnight at 4°C with primary antibodies against phospho-c-Abl (Tyr245), total c-Abl, phospho-CrkL (Tyr207), total CrkL, and GAPDH.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Pathways and Experimental Design
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the c-Abl signaling pathway and the workflow of this validation study.
Caption: c-Abl signaling pathway and the inhibitory action of this compound.
The BCR-ABL oncoprotein leads to the constitutive activation of the c-Abl kinase, a central node in signaling pathways that drive cell proliferation and inhibit apoptosis in CML.[2][3] These pathways include the JAK/STAT, RAS/RAF/MEK/ERK, and PI3K/AKT cascades.[3] this compound, as an ATP-competitive inhibitor, is designed to block the kinase activity of c-Abl, thereby preventing the phosphorylation of its downstream substrates and mitigating the oncogenic signaling.
Caption: Workflow for the validation of this compound efficacy.
The experimental design begins with the culture of the K562 patient-derived cell line. These cells are then treated with the investigational compound, this compound, and the control compound, Imatinib. Subsequent analyses include a cell viability assay to determine the dose-dependent effect on cell proliferation and a western blot to assess the inhibition of c-Abl kinase activity by measuring the phosphorylation status of downstream targets. The culmination of these experiments allows for a direct comparison of the efficacy of this compound and Imatinib.
References
- 1. Molecular BCR::ABL1 Quantification and ABL1 Mutation Detection as Essential Tools for the Clinical Management of Chronic Myeloid Leukemia Patients: Results from a Brazilian Single-Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of c-Abl Inhibition in Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective therapies for debilitating conditions like Parkinson's and Alzheimer's disease is increasingly focused on combination therapies that target multiple pathogenic pathways. One promising avenue of investigation is the synergistic application of inhibitors of the c-Abl tyrosine kinase with other neuroprotective compounds. This guide provides a comparative analysis of the synergistic neuroprotective effects observed when combining a c-Abl inhibitor with an autophagy enhancer, supported by experimental data and detailed protocols.
Unveiling a Powerful Partnership: c-Abl Inhibition and Autophagy Enhancement
Recent research has highlighted the potential of combining c-Abl inhibitors, such as the widely studied compound imatinib, with autophagy-inducing agents like rapamycin. While c-Abl inhibitors have demonstrated neuroprotective effects as standalone treatments, their efficacy can be significantly amplified when paired with a compound that enhances the cellular "housekeeping" process of autophagy.[1][2] This synergy stems from their complementary mechanisms of action.
c-Abl kinase is implicated in the pathological processes of neurodegenerative diseases, including the accumulation of misfolded proteins and neuronal cell death.[3] Inhibition of c-Abl can mitigate these effects.[4] Autophagy is a critical cellular process for clearing aggregated proteins and damaged organelles, which is often impaired in neurodegenerative disorders.[5] By simultaneously inhibiting the detrimental signaling of c-Abl and boosting the clearance of toxic cellular components through autophagy, a more potent neuroprotective effect can be achieved.
Quantitative Analysis of Synergistic Neuroprotection
To quantify the synergistic interaction between a c-Abl inhibitor and an autophagy enhancer, the Chou-Talalay method is a widely accepted approach.[6][7][8] This method calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
While direct studies on c-ABL-IN-1 in combination with other neuroprotective agents are limited in publicly available literature, we can extrapolate from studies on similar c-Abl inhibitors like imatinib in combination with the autophagy enhancer rapamycin. The following table summarizes hypothetical data based on typical findings in such synergistic studies in neuronal cell culture models.
Table 1: Synergistic Neuroprotection in a Neuronal Cell Model of Toxicity
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) | Combination Index (CI) |
| Control (Untreated) | - | 100 ± 5.2 | - |
| Neurotoxin | - | 45 ± 4.8 | - |
| c-Abl Inhibitor (e.g., Imatinib) | 1 µM | 60 ± 5.1 | - |
| Autophagy Enhancer (e.g., Rapamycin) | 10 nM | 55 ± 4.9 | - |
| Combination Treatment | 1 µM Imatinib + 10 nM Rapamycin | 85 ± 6.3 | < 1 (Synergistic) |
This data is illustrative and intended to represent the expected outcome of a synergy experiment.
Underlying Signaling Pathways
The synergistic neuroprotective effect of combining a c-Abl inhibitor with an autophagy enhancer can be attributed to their convergent effects on key cellular signaling pathways.
Caption: Synergistic neuroprotection signaling pathway.
Experimental Protocols
To enable researchers to validate and build upon these findings, detailed experimental protocols are provided below.
Protocol 1: In Vitro Assessment of Synergistic Neuroprotection
This protocol outlines the steps to determine the synergistic neuroprotective effect of a c-Abl inhibitor and an autophagy enhancer in a neuronal cell line (e.g., SH-SY5Y) exposed to a neurotoxin (e.g., MPP+ or rotenone).
Caption: Workflow for synergy assessment.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
c-Abl inhibitor (e.g., this compound, Imatinib)
-
Autophagy enhancer (e.g., Rapamycin, Trehalose)
-
Neurotoxin (e.g., MPP+, rotenone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the c-Abl inhibitor alone, the autophagy enhancer alone, and in combination at fixed ratios for 2 hours. Include a vehicle-treated control group.
-
Neurotoxin Exposure: Following pre-treatment, add the neurotoxin (e.g., 1 mM MPP+) to all wells except for the untreated control group.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Then, add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure luminescence, which is proportional to the amount of ATP and indicative of cell viability.
-
-
Synergy Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Use the dose-response data for the individual compounds and their combinations to calculate the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.[6][7]
Protocol 2: Assessment of Autophagy Flux
To confirm that the autophagy enhancer is functioning as expected and to observe the combined effect on autophagy, an assessment of autophagy flux is crucial. Western blotting for key autophagy markers, LC3-II and p62, is a standard method.
Materials:
-
Neuronal cells treated as described in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control (β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of enhanced autophagy flux.
Conclusion
The combination of c-Abl inhibitors with other neuroprotective compounds, particularly those that enhance autophagy, represents a promising therapeutic strategy for neurodegenerative diseases. The synergistic effects observed in preclinical models underscore the potential of multi-target approaches to combat the complex pathology of these disorders. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate these synergistic interactions, paving the way for the development of more effective neuroprotective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. c-Abl Inhibition Activates TFEB and Promotes Cellular Clearance in a Lysosomal Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles for c-Abl in postoperative neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 5. Synergistic Autophagy-Related Mechanisms of Protection Against Brain Aging and AD: Cellular Pathways and Therapeutic Strategies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Solving the Problem of Assessing Synergy and Antagonism for Non-Traditional Dosing Curve Compounds Using the DE/ZI Method: Application to Nrf2 Activators [frontiersin.org]
A Comparative Guide to Novel c-Abl Inhibitors: Benchmarking Efficacy in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of novel c-Abl inhibitors, with a focus on providing benchmarks for the evaluation of new chemical entities like c-ABL-IN-1. Due to the limited publicly available data on this compound, this guide leverages data from other well-characterized novel c-Abl inhibitors to establish a framework for comparison.
Introduction to c-Abl Inhibition
The Abelson tyrosine kinase (c-Abl) is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, survival, and cytoskeletal remodeling.[1][2] Dysregulation of c-Abl activity is implicated in the pathogenesis of several diseases, most notably Chronic Myeloid Leukemia (CML) and, more recently, neurodegenerative disorders like Parkinson's disease.[3][4] The development of c-Abl inhibitors has revolutionized the treatment of CML, and ongoing research is exploring their therapeutic potential in other indications.[5] This guide focuses on the preclinical efficacy of novel c-Abl inhibitors to aid researchers in evaluating and comparing new compounds in this class.
Comparative Efficacy of Novel c-Abl Inhibitors
Biochemical Inhibition of c-Abl Kinase Activity
The half-maximal inhibitory concentration (IC50) in a biochemical assay is a primary measure of a compound's potency against its target kinase.
| Inhibitor | c-Abl (Wild-Type) IC50 (nM) | T315I Mutant IC50 (nM) | Reference |
| GZD824 (Olverembatinib) | 0.34 | 0.68 | [1] |
| CHMFL-ABL-053 | 70 | Not Reported | [6] |
| Imatinib | ~250-600 | >10,000 | [7][8] |
| Nilotinib | ~20-30 | >3,000 | [9] |
| Dasatinib | ~0.6-1.1 | >500 | [9] |
| Ponatinib | ~0.4 | ~2 | [7] |
Note: IC50 values can vary depending on the specific assay conditions.
Cellular Activity Against Bcr-Abl Positive Cell Lines
The efficacy of c-Abl inhibitors is further evaluated in cellular assays using cancer cell lines that are dependent on Bcr-Abl activity for their proliferation and survival.
| Inhibitor | Cell Line | GI50 / IC50 (nM) | Reference |
| GZD824 (Olverembatinib) | K562 | 0.2 | [10] |
| KU812 | 0.13 | [10] | |
| CHMFL-ABL-053 | K562 | 14 | [6] |
| KU812 | 25 | [6] | |
| MEG-01 | 16 | [6] | |
| Imatinib | K562 | ~200-300 | [11] |
| Nilotinib | K562 | ~20-30 | [9] |
| Dasatinib | K562 | ~1 | [9] |
Note: GI50 refers to the concentration that causes 50% growth inhibition.
Key Experimental Methodologies
To ensure reproducibility and enable cross-study comparisons, detailed experimental protocols are crucial. Below are standardized methodologies for key assays used to evaluate c-Abl inhibitors.
c-Abl Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the c-Abl kinase.[3]
Protocol:
-
Reagent Preparation: Prepare a 1X kinase buffer solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the c-Abl enzyme, Europium-labeled anti-tag antibody, and the Alexa Fluor® 647-labeled tracer in the 1X kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound at various concentrations.
-
Kinase/Antibody Addition: Add 5 µL of the c-Abl kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the Europium donor and the Alexa Fluor® 647 acceptor.
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (CCK-8 Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.[10]
Protocol:
-
Cell Seeding: Seed Bcr-Abl positive cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, add the test inhibitor at various concentrations to the wells.
-
Incubation: Incubate the cells with the compound for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the GI50 or IC50 value.
Western Blot Analysis of Downstream Signaling
This technique is used to measure the phosphorylation status of downstream targets of c-Abl, such as Crkl and STAT5, to confirm target engagement in a cellular context.
Protocol:
-
Cell Treatment and Lysis: Treat Bcr-Abl positive cells with the inhibitor for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phosphorylated Crkl (p-Crkl) and phosphorylated STAT5 (p-STAT5), as well as total Crkl and STAT5 as loading controls.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.
Visualizing c-Abl Signaling and Experimental Workflow
c-Abl Signaling Pathway in CML
Caption: Simplified c-Abl signaling pathway in Chronic Myeloid Leukemia (CML).
Experimental Workflow for Inhibitor Evaluation
Caption: A typical experimental workflow for the evaluation of a novel c-Abl inhibitor.
Conclusion
The development of novel c-Abl inhibitors continues to be an important area of research for both oncology and neurodegenerative diseases. While direct efficacy data for this compound remains elusive in the public domain, the information presented in this guide on other novel inhibitors such as GZD824 and CHMFL-ABL-053 provides a valuable framework for comparison. Researchers evaluating new c-Abl inhibitors should aim to generate comprehensive datasets, including biochemical and cellular potency, as well as confirmation of on-target activity. The standardized protocols and workflows outlined here offer a foundation for such investigations, facilitating robust and comparable data generation that will ultimately accelerate the discovery of new and effective c-Abl targeted therapies.
References
- 1. sinobiological.com [sinobiological.com]
- 2. The Capable ABL: What Is Its Biological Function? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ABL (gene) - Wikipedia [en.wikipedia.org]
- 5. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Abl is activated by growth factors and Src family kinases and has a role in the cellular response to PDGF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Transcriptomic Analysis of c-Abl Kinase Inhibitors in a Cellular Context
A deep dive into the gene expression changes induced by Imatinib, Nilotinib, and Dasatinib in chronic myeloid leukemia cells.
In the landscape of targeted cancer therapy, c-Abl kinase inhibitors have revolutionized the treatment of chronic myeloid leukemia (CML). These drugs, by targeting the constitutively active Bcr-Abl fusion protein, effectively halt the proliferation of cancer cells. While Imatinib was the first-in-class breakthrough, second-generation inhibitors like Nilotinib and Dasatinib have since been developed, offering increased potency and efficacy in cases of resistance. Understanding the nuanced effects of these inhibitors on the cellular transcriptome is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the transcriptomic impact of Imatinib, Nilotinib, and Dasatinib on the K562 human CML cell line, supported by experimental data and detailed protocols.
Comparative Analysis of Differentially Expressed Genes
Treatment of K562 cells with Imatinib, Nilotinib, and Dasatinib leads to distinct alterations in their gene expression profiles. While all three inhibitors impact pathways related to cell cycle progression and proliferation, the specific genes affected and the magnitude of their expression changes vary.
A study comparing Imatinib and Nilotinib treatment in K562 cells identified a significant number of commonly regulated genes, suggesting overlapping mechanisms of action. However, each drug also modulated a unique set of genes, highlighting their distinct molecular footprints. For instance, both inhibitors were found to upregulate kinase-encoding genes like AURKC and FYN in resistant cell lines, a potential compensatory mechanism.[1] In contrast, genes like SYK, BTK, and YES1 showed dose-dependent upregulation in response to Nilotinib.[1]
The following table summarizes the key quantitative data on differentially expressed genes upon treatment with each inhibitor. It is important to note that the data for Imatinib and Nilotinib are from a comparative study, while the Dasatinib data is from a separate study, and thus direct quantitative comparisons should be made with caution.
| Feature | Imatinib | Nilotinib | Dasatinib |
| Number of Differentially Expressed Genes (DEGs) | 185[3] | 455 (in resistant sublines vs. parental)[1] | Not explicitly stated in a comparable manner |
| Key Upregulated Genes | Genes associated with cell cycle arrest | AURKC, FYN, SYK, BTK, YES1[1] | Genes involved in negative feedback of RAS-MAPK and JAK-STAT signaling[2] |
| Key Downregulated Genes | Cell cycle-related genes | Genes associated with proliferation | Genes mediating myeloid GF-R signaling[2] |
| Significantly Affected Pathways | Cell Cycle[3] | Kinase activity, cell adhesion, ATPase activity[1] | Myeloid growth factor receptor signaling[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
Cell Culture and Inhibitor Treatment
The K562 human chronic myeloid leukemia cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
For transcriptomic analysis, K562 cells are seeded at a density of 1 x 10^6 cells/mL and treated with the respective c-Abl inhibitors at the following concentrations and durations:
-
Imatinib: 1 µM for 24 hours
-
Nilotinib: 50 nM or 250 nM for 24 hours[1]
-
Dasatinib: 100 nM for 4, 8, and 24 hours[2]
Control cells are treated with an equivalent volume of the vehicle (e.g., DMSO).
RNA Extraction and Sequencing
Total RNA is extracted from treated and control cells using a commercially available RNA extraction kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and a bioanalyzer.
For RNA sequencing (RNA-seq), libraries are prepared from the total RNA using a standard library preparation kit. The prepared libraries are then sequenced on a high-throughput sequencing platform.
Data Analysis
The raw sequencing reads are first quality-checked and then aligned to the human reference genome. The number of reads mapping to each gene is counted, and this information is used to determine the differential gene expression between the treated and control groups. Genes with a statistically significant change in expression (typically a fold change > 2 and a p-value < 0.05) are identified as differentially expressed genes.
Visualizing the Molecular Landscape
To better understand the mechanisms of action of these inhibitors and the experimental processes, the following diagrams have been generated using the Graphviz DOT language.
c-Abl Signaling Pathway
Caption: The c-Abl signaling pathway in CML and the point of intervention for the inhibitors.
Experimental Workflow for Comparative Transcriptomics
Caption: A streamlined workflow for the comparative transcriptomic analysis of c-Abl inhibitors.
Logical Relationship of Inhibitor Effects
Caption: The logical cascade of events following treatment with c-Abl inhibitors.
References
- 1. Gene expression signatures associated with the in vitro resistance to two tyrosine kinase inhibitors, nilotinib and imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential expression and alternative splicing of cell cycle genes in imatinib-treated K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of c-ABL Kinase Inhibitors in Chronic Disease Models: A Comparative Guide
The long-term management of chronic diseases remains a significant challenge in modern medicine. The discovery of targeted therapies, such as c-ABL kinase inhibitors, has revolutionized the treatment of certain malignancies and holds promise for neurodegenerative disorders. This guide provides a comparative assessment of the long-term efficacy of prominent c-ABL inhibitors, utilizing data from chronic myeloid leukemia (CML) and preclinical Parkinson's disease (PD) models. While specific long-term efficacy data for the investigational compound c-ABL-IN-1 is not yet publicly available, this guide will establish a framework for its future evaluation by comparing the performance of established inhibitors: imatinib, nilotinib, and dasatinib.
Comparative Efficacy of c-ABL Inhibitors
The success of c-ABL inhibitors is most evident in the treatment of CML, a disease driven by the BCR-ABL fusion protein.[1] Long-term follow-up from clinical trials provides a robust dataset for comparing the efficacy of first and second-generation inhibitors.
| Inhibitor | Chronic Disease Model | Key Efficacy Endpoints | Long-Term Outcomes |
| Imatinib | Chronic Myeloid Leukemia (CML) - Chronic Phase | Major Molecular Response (MMR), Complete Cytogenetic Response (CCyR), Progression-Free Survival (PFS), Overall Survival (OS) | At 10 years, the estimated overall survival rate was 83.3%. MMR by 18 months is associated with a minimal risk of disease progression.[2] |
| Nilotinib | Chronic Myeloid Leukemia (CML) - Chronic Phase | Major Molecular Response (MMR), Complete Cytogenetic Response (CCyR), Progression to Accelerated/Blast Phase | Higher rates of MMR at 12 months compared to imatinib (44% vs 22%). Associated with a reduced incidence of BCR-ABL mutations compared to imatinib.[3] |
| Dasatinib | Chronic Myeloid Leukemia (CML) - Chronic Phase | Major Molecular Response (MMR), Complete Cytogenetic Response (CCyR), Transformation-Free Survival | More potent than imatinib in inhibiting BCR-ABL.[4] Achieves rapid and durable cytogenetic responses.[5] Shows a narrower spectrum of emergent resistance mutations compared to imatinib.[6][7] |
| Nilotinib | Parkinson's Disease (PD) - Preclinical (α-synuclein mouse models) | Reduction of α-synuclein accumulation, Rescue of motor deficits, Neuroprotection | Reduces the accumulation of pathological α-synuclein and rescues motor deficits.[8] |
| Radotinib HCl | Parkinson's Disease (PD) - Preclinical (α-synuclein preformed fibrils model) | Neuroprotection, Improved motor behavior | Demonstrates neuroprotective effects in a preclinical PD mouse model.[9] |
Mechanism of Action and Signaling Pathways
c-ABL (Abelson murine leukemia viral oncogene homolog 1) is a non-receptor tyrosine kinase involved in various cellular processes, including cell growth, differentiation, and survival.[10] In CML, the BCR-ABL fusion protein leads to constitutive kinase activity, driving uncontrolled cell proliferation.[11] In neurodegenerative diseases like Parkinson's, c-ABL is implicated in pathways leading to neuronal cell death and the accumulation of pathological proteins like α-synuclein.[12][13]
c-ABL inhibitors function by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting its activity.
Figure 1: Simplified c-ABL signaling pathway and the point of intervention by c-ABL inhibitors.
Experimental Protocols for Assessing Long-Term Efficacy
Evaluating the long-term efficacy of a c-ABL inhibitor in a chronic disease model requires a well-designed, longitudinal study. The following outlines a general experimental workflow.
1. Chronic Disease Model Selection and Induction:
-
CML Model: Utilize a transgenic mouse model expressing the BCR-ABL gene or a patient-derived xenograft (PDX) model.
-
Parkinson's Disease Model: Employ neurotoxin-based models (e.g., MPTP) or genetic models that overexpress α-synuclein (e.g., hA53T transgenic mice).[8]
2. Treatment Regimen:
-
Establish treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., nilotinib).
-
Administer treatment chronically over a significant portion of the animal's lifespan (e.g., 6-12 months).
3. Efficacy Assessment:
-
CML Model:
-
Monitor peripheral blood counts regularly.
-
Perform quantitative PCR (qPCR) to measure BCR-ABL transcript levels in blood and bone marrow.
-
Assess survival rates and progression to advanced disease phases.
-
-
Parkinson's Disease Model:
-
Conduct behavioral tests to assess motor function (e.g., rotarod, open field test).
-
Perform immunohistochemistry on brain tissue to quantify dopaminergic neuron loss and α-synuclein pathology.
-
Measure levels of c-ABL activation and downstream targets in brain lysates via Western blot.
-
4. Data Analysis:
-
Use appropriate statistical methods (e.g., ANOVA, Kaplan-Meier survival analysis) to compare outcomes between treatment groups.
References
- 1. Long-term BCR-ABL1 Tyrosine Kinase Inhibitor Therapy in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nilotinib is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Critical Review of Trials of First-Line BCR-ABL Inhibitor Treatment in Patients With Newly Diagnosed Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent, transient inhibition of BCR-ABL with dasatinib 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCR-ABL1 mutation development during first-line treatment with dasatinib or imatinib for chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. c-Abl and Parkinson’s Disease: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. ashpublications.org [ashpublications.org]
- 12. The need for novel c-Abl inhibitors - Cure Parkinson's [cureparkinsons.org.uk]
- 13. c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of c-ABL-IN-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for c-ABL-IN-1, a selective c-Abl inhibitor. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with regulatory standards. This information is intended to supplement, not replace, your institution's specific chemical hygiene and waste disposal protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound is not publicly available, general safety precautions for potent kinase inhibitors should be strictly followed.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or powdered forms. |
Handling:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, as a solid chemical waste, must be conducted in a manner that minimizes risk to personnel and the environment. The following steps outline the recommended procedure:
-
Segregation:
-
Containerization:
-
Place all solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), into a designated, leak-proof, and clearly labeled hazardous waste container.[3][5]
-
The container must be compatible with the chemical properties of the waste. For solid waste, a high-density polyethylene (HDPE) container is generally suitable.
-
Ensure the container is kept securely closed except when adding waste.[2]
-
-
Labeling:
-
Label the waste container with a "Hazardous Waste" sticker or tag as required by your institution and local regulations.[5]
-
The label must clearly identify the contents, including "this compound" and any other components of the waste.
-
Indicate the date when the first item of waste was placed in the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Do not store hazardous waste in public areas or hallways.[6]
-
-
Disposal Request:
Decontamination of Surfaces and Equipment:
-
Surfaces and non-disposable equipment contaminated with this compound should be decontaminated. A common procedure involves wiping the surface with a solvent such as 70% ethanol, followed by a detergent solution. All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.
Experimental Protocols and Signaling Pathways
To provide further value beyond the product itself, this section details a representative experimental workflow for a c-Abl kinase assay and illustrates the canonical c-Abl signaling pathway.
c-Abl Kinase Assay: A Representative Workflow
The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound on c-Abl kinase.
The c-Abl Signaling Pathway
c-Abl is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes. Its signaling is tightly regulated, and its aberrant activation is implicated in diseases such as chronic myeloid leukemia (CML).
By providing this essential safety and logistical information, we aim to be your preferred source for laboratory safety and chemical handling, building deep trust by delivering value beyond the product itself. Always prioritize safety and adhere to your institution's established protocols.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. vumc.org [vumc.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
